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  • Product: (2R)-2-methylazepane;hydrochloride
  • CAS: 331994-00-4

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of (2R)-2-methylazepane hydrochloride

An In-depth Technical Guide to (2R)-2-methylazepane Hydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, physical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2R)-2-methylazepane Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physical properties, and analytical characterization of (2R)-2-methylazepane hydrochloride. The content is structured to deliver not only foundational data but also the scientific rationale behind the characterization methodologies, reflecting an approach grounded in established principles of chemical analysis and quality control.

Introduction and Strategic Importance

(2R)-2-methylazepane hydrochloride is a chiral, seven-membered heterocyclic compound belonging to the azepane class of molecules. Azepanes are saturated nitrogen-containing rings that are recognized as important structural motifs in medicinal chemistry.[1][2] Their non-planar and flexible conformation provides a unique three-dimensional scaffold that can be exploited in drug design to achieve specific interactions with biological targets.[1][3]

The incorporation of a methyl group at the C2 position introduces a chiral center, and the (R)-enantiomer represents a specific stereoisomer. In drug development, isolating a single enantiomer is often critical, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological properties. The hydrochloride salt form is frequently used to improve the solubility, stability, and handling characteristics of the parent amine.[4] This guide focuses on the (2R) enantiomer, a key building block for more complex molecular architectures.

Chemical Structure and Stereochemistry

The defining features of (2R)-2-methylazepane hydrochloride are its seven-membered azepane ring, the stereospecific orientation of the methyl group at the second position, and the ionic bond with hydrochloric acid.

  • IUPAC Name: (2R)-2-methylazepane;hydrochloride

  • CAS Number: 331994-00-4[5]

  • Molecular Formula: C₇H₁₆ClN[6]

  • Canonical SMILES: CC1CCCCCN1.Cl[6]

  • InChI Key: BYKPDCIMYRNMEB-UHFFFAOYSA-N[6]

The "R" designation in the name specifies the absolute configuration at the C2 chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical purity is a critical quality attribute, as the opposite (S)-enantiomer could have different biological effects. The hydrochloride salt is formed by the protonation of the secondary amine in the azepane ring by hydrochloric acid.

Physicochemical Properties

The physical properties of a compound are essential for its handling, formulation, and application in synthetic chemistry. The data presented below are compiled from chemical supplier databases and are typical for a small molecule amine hydrochloride salt.

PropertyValueSource(s)
Molecular Weight 149.66 g/mol [7]
Appearance Typically a solid (e.g., crystalline powder) or liquid.[6]
Melting Point Not consistently reported; requires experimental determination.
Boiling Point Not determined; salts often decompose at high temperatures.
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol.[8]
Purity Commercially available with purities often ≥97%.[6]

Note: Specific values like melting point can vary between batches due to impurities or polymorphic forms. Experimental verification is always recommended.

Synthesis and Salt Formation

The synthesis of enantiomerically pure (2R)-2-methylazepane is a significant challenge for organic chemists.[2] Methods often involve either asymmetric synthesis to create the chiral center directly or the resolution of a racemic mixture of 2-methylazepane.

A common synthetic strategy involves the ring expansion of a smaller cyclic precursor or the cyclization of a linear amino-alkene. Once the free base, (2R)-2-methylazepane, is synthesized and purified, it is converted to the hydrochloride salt.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified (2R)-2-methylazepane free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material.

  • Dry the final product under vacuum to yield (2R)-2-methylazepane hydrochloride.

Causality: The use of anhydrous solvents is critical to prevent the introduction of water, which can affect the crystallinity and stability of the salt. Slow addition of HCl at low temperature helps to control the precipitation and favor the formation of a more uniform crystalline solid.

Analytical Characterization and Quality Control Workflow

A rigorous analytical workflow is necessary to confirm the identity, purity, and stereochemical integrity of (2R)-2-methylazepane hydrochloride.

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subgraph "cluster_0" { label="Identity & Structure"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry"]; FTIR [label="FT-IR Spectroscopy"]; }

subgraph "cluster_1" { label="Purity Assessment"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV/CAD\n(Chemical Purity)"]; CHIRAL_HPLC [label="Chiral HPLC\n(Enantiomeric Purity)"]; EA [label="Elemental Analysis\n(CHN)"]; }

subgraph "cluster_2" { label="Physical Properties"; style="filled"; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; MP [label="Melting Point\n(Apparatus)"]; SOL [label="Solubility Test"]; }

Sample [label="Sample Receipt", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Certificate of Analysis", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Sample -> NMR; Sample -> MS; Sample -> FTIR; Sample -> HPLC; Sample -> CHIRAL_HPLC; Sample -> EA; Sample -> MP; Sample -> SOL;

{NMR, MS, FTIR, HPLC, CHIRAL_HPLC, EA, MP, SOL} -> Report [style=dashed]; }

Workflow for the comprehensive characterization of (2R)-2-methylazepane HCl.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the methine proton at C2, the proton on the nitrogen (which may be broad and exchangeable), and the multiple diastereotopic methylene protons of the azepane ring.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct carbon signals, confirming the presence of all carbon atoms in the structure. The chemical shifts will be characteristic of an aliphatic amine.

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the free base.

  • Methodology: Using a technique like Electrospray Ionization (ESI), the analysis will detect the protonated molecule [M+H]⁺, where M is the free base (C₇H₁₅N). The expected m/z value for the parent ion would be approximately 114.13, corresponding to the molecular weight of the free base (113.20 g/mol ) plus a proton.[9]

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the chemical purity of the compound.

  • Protocol:

    • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

    • Column: A reversed-phase column (e.g., C18) is suitable for this type of polar analyte.

    • Detection: A universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal, as the molecule lacks a strong UV chromophore.

    • Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all detected peaks.

Chiral HPLC:

  • Purpose: To determine the enantiomeric purity (or enantiomeric excess, e.e.). This is the most critical analysis for a chiral compound.

  • Rationale: Enantiomers have identical physical properties in a non-chiral environment, but they can be separated on a chiral stationary phase (CSP).[10]

  • Protocol:

    • Column: A specialized chiral column (e.g., based on derivatized cellulose or amylose) is required.

    • Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), often containing a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Analysis: A sample of the (2R)-enantiomer is analyzed. To validate the method, a sample of the racemic mixture should also be analyzed to show the separation of the two enantiomer peaks. The enantiomeric purity is determined by comparing the peak area of the (R)-enantiomer to that of the (S)-enantiomer.

Physical Property Determination

Melting Point:

  • Purpose: To determine the melting range, which is a key indicator of purity.

  • Protocol:

    • A small amount of the dried crystalline solid is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is slowly increased (e.g., 1-2 °C per minute) near the expected melting point.

    • The range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed.

  • Hazard Classification: Amine hydrochlorides are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[11][12]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.[11] Amine salts can be hygroscopic (absorb moisture from the air), so protection from humidity is important.

Conclusion

(2R)-2-methylazepane hydrochloride is a valuable chiral building block whose utility in research and development is predicated on its well-defined structure, purity, and stereochemical integrity. The analytical methods outlined in this guide provide a robust framework for ensuring that the material meets the stringent quality standards required for its application in the synthesis of complex molecules and potential active pharmaceutical ingredients. Adherence to these principles of characterization is fundamental to achieving reliable and reproducible scientific outcomes.

References

  • ResearchGate. Classification and Physical Properties of Azepine Derivatives. Available from: [Link]

  • NextSDS. (2R)-2-methylazepane;hydrochloride — Chemical Substance Information. Available from: [Link]

  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Available from: [Link]

  • Nepal Journals Online. Synthesis, Characterization and Biological Screening of Azepine Derivative. (2021). Journal of Nepal Chemical Society, 42(1), 75-79. Available from: [Link]

  • ResearchGate. A Fit-for-Purpose Synthesis of ( R )-2-Methylazepane. (2020). Organic Process Research & Development, 24(5), 729-733. Available from: [Link]

  • Sunway Pharm Ltd. 2-Methylazepane - CAS:30796-90-8. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 238104, 2-Methylazepane. Available from: [Link]

  • PubMed. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. (2021). Bioorganic Chemistry, 108, 104683. Available from: [Link]

  • Molport. methyl 2-methylazepane-2-carboxylate hydrochloride. Available from: [Link]

  • Journal of the American Chemical Society. Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Available from: [Link]

  • Nature. Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. (2022). Nature Communications, 13, 4402. Available from: [Link]

  • ACS Publications. Chiral Discrimination of Acyclic Secondary Amines by 19 F NMR. (2024). Organic Letters, 26(2), 370-374. Available from: [Link]

  • Journal of Medicinal Chemistry. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004). 47(10), 2475-2486. Available from: [Link]

  • Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2021). Organic Chemistry Frontiers, 8, 4118-4124. Available from: [Link]

  • ResearchGate. Synthesis and Properties of New Functionalized 2-Benzazepines. Available from: [Link]

Sources

Exploratory

The Strategic Role of (2R)-2-Methylazepane Hydrochloride in Modern Chiral Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral molecules often exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral molecules often exhibit stereospecific interactions with biological targets, leading to significant differences in efficacy and toxicity between enantiomers. This guide delves into the strategic importance of (2R)-2-methylazepane hydrochloride, a valuable chiral building block, in the synthesis of complex, stereochemically defined pharmaceutical agents. We will explore its synthesis, physicochemical properties, and its role as a pivotal component in constructing novel chiral architectures. This document serves as a technical resource for scientists and researchers, providing both foundational knowledge and practical insights into the application of this versatile chiral synthon.

The Imperative of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule, known as enantiomers, can have profoundly different biological activities.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer.

The tragic case of thalidomide in the 1960s, where one enantiomer was an effective sedative while the other caused severe birth defects, underscored the critical importance of stereochemistry in drug safety and efficacy.[1] Consequently, regulatory agencies worldwide now often require the development of single-enantiomer drugs to minimize potential side effects and maximize therapeutic benefit.[2] This has driven the demand for enantiopure chiral building blocks—small, optically pure molecules that serve as starting materials for the synthesis of more complex chiral drugs.[]

(2R)-2-Methylazepane Hydrochloride: A Profile

(2R)-2-methylazepane hydrochloride is the hydrochloride salt of the chiral cyclic amine, (2R)-2-methylazepane. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a structural motif found in a number of biologically active compounds.[4] The presence of a stereocenter at the 2-position makes (2R)-2-methylazepane a valuable chiral building block for introducing a specific three-dimensional orientation into a target molecule.

Physicochemical Properties

While specific experimental data for (2R)-2-methylazepane hydrochloride is not widely published, we can infer its general properties from the free base, 2-methylazepane, and the nature of hydrochloride salts.

PropertyValue (for 2-methylazepane free base)Reference
Molecular Formula C7H15N[5]
Molecular Weight 113.20 g/mol [5]
CAS Number 7496-99-3 (racemic)[5]

The hydrochloride salt form is expected to be a white to off-white crystalline solid with improved water solubility and stability compared to the free base, making it more suitable for handling and use in certain reaction conditions.

Asymmetric Synthesis of (2R)-2-Methylazepane

The synthesis of enantiomerically pure cyclic amines like (2R)-2-methylazepane is a key challenge in organic chemistry. Several strategies can be employed, with asymmetric catalysis and the use of chiral pool starting materials being prominent approaches.

Chiral Pool Synthesis

The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes.[6] These can serve as inexpensive starting materials for the synthesis of complex chiral molecules. For instance, a chiral amino acid could potentially be elaborated through a series of reactions, including ring-closing metathesis, to form the chiral azepane ring.[7]

Asymmetric Catalysis

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, producing a chiral product from an achiral or racemic starting material.[8] For the synthesis of (2R)-2-methylazepane, an enantioselective hydrogenation of a prochiral enamine or imine precursor would be a highly efficient approach.

The following diagram illustrates a conceptual workflow for the asymmetric synthesis of (2R)-2-methylazepane via catalytic hydrogenation.

Asymmetric Synthesis Workflow cluster_0 Synthesis of Prochiral Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Product Isolation and Salt Formation Precursor_Synthesis Synthesis of 2-methyl-3,4,5,6-tetrahydro-2H-azepine Asymmetric_Hydrogenation Enantioselective Hydrogenation Precursor_Synthesis->Asymmetric_Hydrogenation Prochiral Imine Purification Purification of (2R)-2-methylazepane Asymmetric_Hydrogenation->Purification Enantioenriched Free Base Chiral_Catalyst Chiral Iridium or Ruthenium Catalyst Chiral_Catalyst->Asymmetric_Hydrogenation Chiral Environment Salt_Formation Formation of Hydrochloride Salt Purification->Salt_Formation Pure Free Base Final_Product (2R)-2-methylazepane hydrochloride Salt_Formation->Final_Product Final Product

Caption: Conceptual workflow for the asymmetric synthesis of (2R)-2-methylazepane hydrochloride.

A "Fit-for-Purpose" Synthetic Protocol

A published "fit-for-purpose" synthesis of (R)-2-methylazepane highlights a practical approach that could be adapted for larger-scale production.[9] While the specific details of the process are proprietary, it likely involves an efficient, scalable, and cost-effective method for establishing the chiral center.

A representative experimental protocol for the asymmetric reduction of a cyclic imine, a key step in such a synthesis, is provided below. This protocol is based on established methodologies in asymmetric catalysis.

Protocol: Asymmetric Hydrogenation of 2-Methyl-3,4,5,6-tetrahydro-2H-azepine

Materials:

  • 2-Methyl-3,4,5,6-tetrahydro-2H-azepine (1.0 eq)

  • [Ir(COD)Cl]2 (0.005 eq)

  • Chiral P,N-ligand (e.g., a derivative of the PhanePhos family) (0.01 eq)

  • Iodine (0.02 eq)

  • Toluene (anhydrous)

  • Hydrogen gas (50 bar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add [Ir(COD)Cl]2 and the chiral P,N-ligand.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve 2-methyl-3,4,5,6-tetrahydro-2H-azepine and iodine in anhydrous toluene.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Transfer the catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 bar.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for 12-24 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • The reaction mixture can be analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (e.e.).

  • The product, (R)-2-methylazepane, can be isolated by standard workup and purification techniques, such as distillation or chromatography.

  • For the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.

Self-Validation:

  • Enantiomeric Excess (e.e.): Chiral GC or HPLC analysis of the crude product and the purified product will validate the stereoselectivity of the reaction.

  • Purity: GC-MS and 1H/13C NMR spectroscopy will confirm the chemical identity and purity of the product.

  • Salt Formation: Titration or elemental analysis can be used to confirm the stoichiometry of the hydrochloride salt.

Applications in Chiral Drug Discovery

While specific examples of marketed drugs containing the (2R)-2-methylazepane moiety are not readily found in the public domain, its potential as a chiral building block is significant. Chiral cyclic amines are prevalent in many classes of pharmaceuticals.

The following diagram illustrates the potential roles of (2R)-2-methylazepane hydrochloride in the drug discovery pipeline.

Drug Discovery Roles cluster_0 As a Chiral Building Block cluster_1 As a Chiral Ligand Precursor Start (2R)-2-methylazepane hydrochloride Building_Block Incorporation into Drug Scaffold Start->Building_Block Ligand_Synthesis Functionalization to form a Chiral Ligand Start->Ligand_Synthesis Example_Drug Synthesis of a Novel Chiral API Building_Block->Example_Drug Lead_Optimization Lead Optimization Example_Drug->Lead_Optimization Improved Potency and Selectivity Asymmetric_Catalysis Use in Asymmetric Catalysis Ligand_Synthesis->Asymmetric_Catalysis Asymmetric_Catalysis->Lead_Optimization Efficient Synthesis of other Chiral Intermediates

Caption: Potential roles of (2R)-2-methylazepane hydrochloride in drug discovery.

As a Chiral Building Block

The primary application of (2R)-2-methylazepane hydrochloride is as a chiral building block. Its defined stereochemistry allows for the precise construction of a target molecule with the desired 3D arrangement. The azepane nitrogen can be functionalized to introduce various substituents, and the chiral center at the 2-position can direct the stereochemistry of subsequent reactions or be a key feature for binding to a biological target.

As a Precursor to Chiral Ligands

The nitrogen atom of the azepane ring can be readily derivatized to create novel chiral ligands for asymmetric catalysis.[10] For example, it could be N-acylated with a phosphine-containing moiety to generate a P,N-ligand. Such ligands are highly effective in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.[11] The steric and electronic properties of the 2-methylazepane backbone would influence the catalytic activity and enantioselectivity of the resulting metal complex.

Conclusion and Future Perspectives

(2R)-2-methylazepane hydrochloride represents a valuable, yet perhaps underutilized, chiral building block in the arsenal of the medicinal chemist. Its straightforward, stereochemically defined structure provides a reliable starting point for the synthesis of complex chiral molecules. While direct incorporation into blockbuster drugs may not be widely documented, the principles of chiral drug design and the known utility of similar chiral cyclic amines suggest significant potential for this compound.

Future developments in asymmetric synthesis will likely lead to even more efficient and scalable routes to (2R)-2-methylazepane and its derivatives. As our understanding of the structural requirements for drug-target interactions continues to grow, the demand for such well-defined chiral building blocks will undoubtedly increase. Researchers and drug development professionals are encouraged to consider (2R)-2-methylazepane hydrochloride as a strategic component in the design and synthesis of the next generation of enantiomerically pure therapeutics.

References

  • Benchchem. (2025). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. Benchchem.
  • Verendel, J. J., et al. (2010). Highly Flexible Synthesis of Chiral Azacycles via Iridium-Catalyzed Hydrogenation. Journal of the American Chemical Society, 132(26), 8880–8881.
  • Beutler, U., et al. (2007).
  • Miana, A., et al. (2021).
  • PubChem. (2025). 2-Methylazepane.
  • Asymmetric Synthesis. (n.d.).
  • Guizzetti, S., et al. (2020). A Fit-for-Purpose Synthesis of ( R )-2-Methylazepane.
  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC.
  • New Drug Approvals. (2022). ARIMOCLOMOL.
  • Organic & Biomolecular Chemistry. (2024).
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Chapter 45 — Asymmetric synthesis. (n.d.).
  • Chiralpedia. (2024).
  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • Kim, I. S., & Krische, M. J. (2013). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. PMC.
  • Advances in Versatile Chiral Ligands for Asymmetric Gold C
  • Wikipedia. (2024). Arimoclomol.
  • ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). (2020). YouTube.
  • Benchchem. (2025).
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
  • Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa. (2014).
  • Atkinson, B. N., et al. (2016). Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives. Organic & Biomolecular Chemistry.
  • Processes for preparing arimoclomol citrate and intermediates thereof. (2024).
  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. (2025). MDPI.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • Application of chiral building blocks to the synthesis of drugs. (2002).
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
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  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025).

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Foundational

Mechanism of action of (2R)-2-methylazepane derivatives in vivo

In Vivo Mechanism of Action of (2R)-2-Methylazepane Derivatives: A Technical Whitepaper on Privileged Scaffolds in Antiviral Fusion Inhibition Executive Summary The pursuit of highly potent, orally bioavailable antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Mechanism of Action of (2R)-2-Methylazepane Derivatives: A Technical Whitepaper on Privileged Scaffolds in Antiviral Fusion Inhibition

Executive Summary

The pursuit of highly potent, orally bioavailable antiviral therapeutics frequently hinges on the identification of privileged chiral scaffolds that can navigate complex protein-protein interaction interfaces. Among these, the 7-membered nitrogen heterocycle azepane—specifically the enantiomerically pure (2R)-2-methylazepane —has emerged as a breakthrough pharmacophore in modern medicinal chemistry[1]. This whitepaper provides an in-depth mechanistic analysis of how (2R)-2-methylazepane derivatives function in vivo, with a specific focus on their definitive role as Class I fusion inhibitors targeting the Respiratory Syncytial Virus (RSV)[2]. By integrating structural rationale, in vivo pharmacodynamics, and self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals.

Structural Rationale: The Conformational Advantage of the Azepane Ring

The selection of a 7-membered azepane ring over traditional 5-membered (pyrrolidine) or 6-membered (piperidine) nitrogen heterocycles is not arbitrary; it is driven by strict thermodynamic and steric requirements at the target binding site.

During the lead optimization of RSV fusion inhibitors, researchers observed that 5-membered pyrrolidine rings possessed a restricted dihedral angle, lacking the conformational flexibility required to properly orient pendant aromatic groups into the target's hydrophobic pocket[3]. In contrast, the 7-membered azepane ring provides exceptional flexibility, allowing the molecule to adopt optimal dihedral angles without incurring a significant thermodynamic energy penalty[3].

Furthermore, the introduction of a methyl group at the C2 position with strict (R)-stereochemistry provides critical steric bulk[1]. This specific spatial arrangement locks the molecule into a bioactive conformation, allowing it to tightly pack into the asymmetric hydrophobic cavity of the viral fusion protein, thereby drastically increasing binding affinity and residence time.

Table 1: Impact of Nitrogen Heterocycle Ring Size on Antiviral Efficacy
Scaffold TypeRing SizeDihedral Angle FlexibilityTarget Binding Affinity ( Kd​ )In Vivo Efficacy Profile
(S)-Pyrrolidine 5-memberedRigid / Suboptimal> 10 µMNegligible viral titer reduction
Piperidine 6-memberedModerate~ 65 nMModerate viral titer reduction
(2R)-2-Methylazepane 7-memberedHigh / Optimal< 10 nMPotent, multi-log viral clearance

In Vivo Mechanism of Action: Pre-Fusion Protein Stabilization

The primary in vivo target of (2R)-2-methylazepane antiviral derivatives (such as JNJ-53718678 and related analogs) is the RSV fusion (F) glycoprotein[2]. The F protein is a trimeric Class I viral fusion protein that mediates the merging of the viral envelope with the host cell membrane.

The Molecular Wedge Mechanism:

  • Target Engagement: The F protein exists on the virion surface in a metastable, spring-loaded "pre-fusion" conformation.

  • Cavity Binding: The (2R)-2-methylazepane derivative diffuses into the respiratory epithelium and binds to a central hydrophobic cavity located within the trimeric interface of the pre-fusion F protein[4].

  • Conformational Arrest: By occupying this cavity, the azepane derivative acts as a "molecular wedge." It physically prevents the massive, irreversible conformational rearrangement required for the viral fusion peptide to deploy and insert into the host cell membrane[5].

  • In Vivo Consequence: Because the virus cannot fuse with the host membrane, viral entry and subsequent replication are entirely blocked. Furthermore, this mechanism prevents the formation of "syncytia" (multinucleated fused host cells), directly reducing the severe airway inflammation and bronchiolitis characteristic of the disease[5].

Pathway Virion RSV Virion (Pre-Fusion F Protein) Complex Drug-F Protein Complex (Stabilized Pre-Fusion State) Virion->Complex Target Binding Drug (2R)-2-Methylazepane Derivative Drug->Complex Hydrophobic Pocket Insertion Block Conformational Rearrangement Blocked Complex->Block Prevents Triggering Host Host Cell Membrane (Uninfected) Block->Host Fusion Inhibited

Caption: Mechanism of RSV fusion inhibition by (2R)-2-methylazepane derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism and efficacy of these derivatives, the following self-validating workflows must be employed. These protocols are designed to establish direct causality between molecular binding and in vivo phenotypic outcomes.

Protocol A: In Vivo Efficacy Evaluation in the Cotton Rat Model

Causality Rationale: The cotton rat (Sigmodon hispidus) is utilized because, unlike standard laboratory mice, its respiratory tract is highly permissive to human RSV replication, providing a biologically accurate model for viral pathology and compound pharmacodynamics.

  • Compound Formulation: Formulate the (2R)-2-methylazepane derivative in a biocompatible vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin) to ensure optimal oral bioavailability.

  • Prophylactic Dosing: Administer the compound via oral gavage (PO) to the cotton rats 2 to 4 hours prior to viral infection.

    • Validation Check: Draw blood at T=0 (just before infection) to quantify plasma concentrations via LC-MS/MS, ensuring systemic exposure exceeds the EC90​ threshold.

  • Viral Challenge: Under light isoflurane anesthesia, inoculate the animals intranasally with the RSV A2 strain ( 105 PFU/animal).

  • Tissue Harvest: Euthanize the animals on Day 4 post-infection (the peak of viral replication). Aseptically harvest the lung tissues, weigh them, and homogenize in cold viral transport medium.

  • Viral Titer Quantification (Plaque Assay): Serially dilute the lung homogenates and infect confluent monolayers of HEp-2 cells. Overlay with methylcellulose, incubate for 5 days, and stain with crystal violet. Calculate the Plaque Forming Units (PFU) per gram of lung tissue to quantify viral clearance.

Workflow A Compound Formulation B Oral Dosing (Cotton Rats) A->B C Intranasal RSV Challenge B->C D Tissue Harvest (Lungs) C->D E Viral Titer Quantification D->E

Caption: In vivo experimental workflow for evaluating antiviral efficacy in cotton rats.

Protocol B: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality Rationale: To definitively prove that the in vivo efficacy is driven by direct interaction with the pre-fusion F protein (and not an off-target host cellular mechanism), SPR is used to map real-time binding kinetics.

  • Sensor Chip Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip using standard amine coupling chemistry.

  • Ligand Capture: Flow a solution of His-tagged, engineered pre-fusion RSV F protein over the active flow cell to capture the target protein in its metastable state.

  • Analyte Injection: Inject a concentration series (0.1 nM to 100 nM) of the (2R)-2-methylazepane derivative over the chip. Utilize a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Kinetic Analysis: Record the association and dissociation phases. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( Kd​ ).

    • Validation Check: A highly potent inhibitor will exhibit a remarkably slow koff​ rate, validating the "molecular wedge" stabilization mechanism.

Conclusion

The integration of the (2R)-2-methylazepane scaffold into antiviral drug design represents a masterclass in structure-based optimization. By leveraging the unique dihedral flexibility of the 7-membered ring and the precise steric bulk of the (2R)-methyl group, these derivatives achieve exquisite binding affinity to the metastable pre-fusion F protein. The resulting in vivo profile—characterized by potent viral clearance and high oral bioavailability—cements (2R)-2-methylazepane as a highly privileged structural motif in the ongoing fight against severe respiratory pathogens.

References

  • Title: A Fit-for-Purpose Synthesis of (R)-2-Methylazepane Source: ACS Publications (Organic Process Research & Development) URL: [Link] Citation Index: [1]

  • Title: Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806) and Clinical Proof of Concept in a Human RSV Challenge Study Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link] Citation Index: [3]

  • Title: WO2016174079A1 - RSV antiviral pyrazolo- and triazolo-pyrimidine compounds Source: Google Patents (Janssen Sciences Ireland UC) URL: Citation Index: [4]

  • Title: Synthesis and biological evaluation of nitrogen heterocycle systems as potential antiviral agents Source: IRIS UniGe (Institutional Research Information System) URL: [Link] Citation Index: [2]

  • Title: EP3288942B1 - RSV ANTIVIRAL PYRAZOLO- AND TRIAZOLO-PYRIMIDINE COMPOUNDS Source: European Patent Office URL: Citation Index: [5]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of (2R)-2-methylazepane hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the essential pharmacokinetic and bioavailability studies for the novel compound, (2R)-2-methylazepane hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the essential pharmacokinetic and bioavailability studies for the novel compound, (2R)-2-methylazepane hydrochloride. As a senior application scientist, the following sections synthesize established principles of drug metabolism and pharmacokinetic analysis to outline a robust investigational framework. This document is structured to not only detail the requisite experimental protocols but also to elucidate the scientific rationale underpinning each methodological choice.

Introduction to the Pharmacokinetic Profile

The journey of a drug through the body is a complex process governed by the principles of pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME)[1][2]. Understanding the ADME profile of a new chemical entity like (2R)-2-methylazepane hydrochloride is fundamental to its development as a potential therapeutic agent[3][4]. This guide will delineate the critical studies required to characterize its pharmacokinetic properties and determine its bioavailability.

Pharmacokinetics quantitatively studies how the body processes a drug, while drug metabolism involves the enzymatic conversion of drugs into metabolites[2]. These processes determine the onset, intensity, and duration of a drug's effect. A thorough investigation into the ADME of (2R)-2-methylazepane hydrochloride is crucial for establishing a safe and effective dosing regimen[3][5].

Characterizing Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive ADME assessment is the cornerstone of pharmacokinetic analysis. For a compound such as (2R)-2-methylazepane hydrochloride, a series of in vitro and in vivo studies are necessary.

Absorption

Absorption is the process by which a drug enters the systemic circulation[2]. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract and passing through the gut wall and liver before reaching the bloodstream, a process often referred to as the "first-pass effect"[6]. The extent of absorption is a key determinant of a drug's bioavailability[7][8].

Key Experimental Considerations:

  • In vitro permeability assays: Using cell-based models like Caco-2 or PAMPA to predict intestinal permeability.

  • In vivo studies in animal models: Administering the compound to species such as rats or dogs and measuring plasma concentrations over time to determine the rate and extent of absorption[4][9].

Distribution

Once in the bloodstream, a drug is distributed to various tissues and organs[2]. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution.

Key Experimental Considerations:

  • Plasma protein binding studies: Determining the fraction of the drug that binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Tissue distribution studies: In preclinical animal models, these studies, often using radiolabeled compounds, can identify target organs and potential sites of accumulation[5].

Metabolism

Metabolism is the biochemical transformation of a drug into other compounds, known as metabolites[2]. This process, primarily occurring in the liver by enzymes like the cytochrome P450 (CYP) family, generally renders the drug more water-soluble for easier excretion[1][3].

Key Experimental Considerations:

  • In vitro metabolic stability assays: Using liver microsomes or hepatocytes to determine the rate of metabolism.

  • Metabolite identification: Employing techniques like high-resolution mass spectrometry to identify the major metabolites[10].

  • Reaction phenotyping: Identifying the specific CYP enzymes responsible for the drug's metabolism.

Excretion

Excretion is the removal of the drug and its metabolites from the body, primarily through urine and feces[11].

Key Experimental Considerations:

  • Mass balance studies: Typically conducted in animal models using a radiolabeled version of the drug to determine the primary routes and extent of excretion[12].

The following diagram illustrates the typical workflow for a preclinical ADME study.

ADME_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Preclinical Studies (Animal Models) cluster_Analysis Bioanalytical & Data Interpretation Permeability Permeability (Caco-2/PAMPA) PK_Study Pharmacokinetic Study (Oral & IV Dosing) Permeability->PK_Study Predicts Oral Absorption Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolic_Stability->PK_Study Informs Clearance Protein_Binding Plasma Protein Binding Protein_Binding->PK_Study Affects Distribution LC_MS LC-MS/MS Quantification PK_Study->LC_MS Plasma Samples Mass_Balance Mass Balance (Radiolabeled Compound) Mass_Balance->LC_MS Urine/Feces Samples Tissue_Distribution Tissue Distribution Tissue_Distribution->LC_MS Tissue Homogenates Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID Structural Elucidation PK_Modeling Pharmacokinetic Modeling LC_MS->PK_Modeling Concentration-Time Data

Caption: Preclinical ADME Investigational Workflow.

Bioavailability Assessment

Bioavailability is defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation[6]. It is a critical pharmacokinetic parameter that influences the choice of administration route and the dosage regimen[7].

Absolute vs. Relative Bioavailability
  • Absolute Bioavailability: Compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with the bioavailability of the same drug following intravenous administration (which is by definition 100%)[6].

  • Relative Bioavailability: Measures the bioavailability of a certain formulation of a drug compared to another formulation of the same drug, usually an established standard or an oral solution[6][7].

Experimental Design for a Bioavailability Study

A typical bioavailability study for (2R)-2-methylazepane hydrochloride would involve a crossover design in healthy human volunteers or, in earlier stages, in animal models like dogs or non-human primates.

Protocol for a Single-Dose Crossover Bioavailability Study:

  • Subject Recruitment: A cohort of healthy subjects is enrolled.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., oral formulation first, then intravenous, or vice versa).

  • Dosing: A single dose of the oral formulation is administered.

  • Blood Sampling: Blood samples are collected at predefined time points (e.g., pre-dose, and at multiple intervals post-dose)[13].

  • Washout Period: A sufficient time is allowed for the drug to be completely eliminated from the body.

  • Crossover Dosing: The subjects then receive the other formulation (intravenous).

  • Repeat Blood Sampling: The same blood sampling schedule is followed.

  • Bioanalysis: Plasma samples are analyzed to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters.

The following diagram illustrates the experimental workflow for determining absolute bioavailability.

Bioavailability_Workflow cluster_study_design Study Design cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Subject_Pool Healthy Volunteers n=24 Randomization Randomization Two Groups (A, B) Subject_Pool->Randomization Group_A_P1 Group A Oral Dose Randomization->Group_A_P1 Group_B_P1 Group B IV Dose Randomization->Group_B_P1 Sampling_P1 Serial Blood Sampling Group_A_P1->Sampling_P1 Group_B_P1->Sampling_P1 Washout {Washout Period} Sampling_P1->Washout Group_A_P2 Group A IV Dose Washout->Group_A_P2 Group_B_P2 Group B Oral Dose Washout->Group_B_P2 Sampling_P2 Serial Blood Sampling Group_A_P2->Sampling_P2 Group_B_P2->Sampling_P2 Bioanalysis LC-MS/MS Analysis Plasma Concentrations Sampling_P2->Bioanalysis PK_Analysis PK Parameter Calculation AUC, Cmax, Tmax Bioanalysis->PK_Analysis Bioavailability_Calc Absolute Bioavailability F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) PK_Analysis->Bioavailability_Calc

Caption: Absolute Bioavailability Study Workflow.

Analytical Methodologies

Accurate quantification of (2R)-2-methylazepane hydrochloride in biological matrices is essential for pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput[10].

Key Steps in LC-MS/MS Method Development and Validation:

  • Sample Preparation: This step is crucial for removing interferences from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used[14][15].

  • Chromatographic Separation: An appropriate HPLC or UPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

  • Mass Spectrometric Detection: The mass spectrometer is tuned to detect the specific parent and daughter ions of the analyte and an internal standard, typically using multiple reaction monitoring (MRM) for quantification.

  • Method Validation: The method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental or compartmental analysis.

Table 1: Key Pharmacokinetic Parameters for (2R)-2-methylazepane hydrochloride

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentrationRepresents the total drug exposure over a finite time.
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinityRepresents the total drug exposure after a single dose.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination.
Vd Volume of distributionAn apparent volume into which the drug distributes in the body.
F (%) Absolute BioavailabilityThe fraction of the dose that reaches systemic circulation.

Conclusion

The pharmacokinetic and bioavailability profile of (2R)-2-methylazepane hydrochloride is a critical component of its preclinical and clinical development. The methodologies outlined in this guide, from in vitro ADME assays to in vivo bioavailability studies and robust bioanalytical techniques, provide a comprehensive framework for a thorough investigation. The data generated from these studies are indispensable for informed decision-making in the drug development process, ultimately ensuring the selection of a safe and efficacious dosing regimen for future clinical applications.

References

  • Unknown author. (n.d.). PRECLINICAL RESEARCH IN HUMAN DRUG DEVELOPMENT.
  • Unknown author. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library.
  • Qriouet, Z., Qmichou, Z., et al. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
  • Madej, K., & Taut, E. (2015, September 10). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis.
  • Unknown author. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC.
  • Unknown author. (n.d.). III Analytical Methods.
  • Unknown author. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA.
  • Lignet, F., Friese-Hamim, M., et al. (2023, October 5). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC. Pharmaceutical Research.
  • Unknown author. (n.t.). Current trends in drug metabolism and pharmacokinetics - PMC - NIH.
  • Unknown author. (2025, February 28). Refined ADME Profiles for ATC Drug Classes - MDPI.
  • Al-Ghananeem, A. M. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge - MDPI. Pharmaceutics.
  • Unknown author. (2020, July 29). ADME Advances: Personalized and Computational Approaches | Today's Clinical Lab.
  • Unknown author. (n.d.). Bioavailability of Orally Administered Drugs in Critically Ill Patients - Diva-Portal.org.
  • Unknown author. (n.d.). Example from nonclinical to clinical - Axcelead Drug Discovery Partners株式会社.
  • N.A. (2018, May 23). Introductory Chapter: Linkages between Pharmacokinetics and Adverse Effects of Drugs. IntechOpen.
  • Leon, M. (2023, April 28). Pharmacokinetics and Drug Metabolism: Interactions and Implications - SciTechnol. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Unknown author. (n.d.). 2-Methylazepane | C7H15N | CID 238104 - PubChem - NIH.
  • Unknown author. (2012, November 5). Understanding Bioavailability in Pharmacokinetics - サターラ - Certara.
  • Li, Y., Plesescu, M., & Prakash, S. R. (2017, August 30). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. International Journal of Cancer and Clinical Research.
  • Unknown author. (2023, May 16). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design - MDPI.
  • Unknown author. (n.d.). medrxiv Subject Collection: Pharmacology And Therapeutics.
  • Unknown author. (2024, December 20). Bioavailability and bioequivalence - Deranged Physiology.
  • Schwab, M. (2015, May 27). Open Label Study for the Functional Characterization of Drug Metabolism and Transport. ClinicalTrials.gov.
  • Unknown author. (2026, February 28). Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research - Preprints.org.
  • Unknown author. (n.d.). Pharmacokinetics and biodistribution testing services - Offerings - Kemyth Biotech Co.,Ltd.
  • Unknown author. (2022, December 2). Bioequivalence and Pharmacokinetic Profiles of 2 Trimetazidine Modified-release Tablets Under Fasting and Fed Conditions in Chinese Healthy Subjects - PubMed. Clinical Pharmacology in Drug Development.
  • Unknown author. (n.d.). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery - MDPI.

Sources

Foundational

Preliminary Cytotoxicity Screening of (2R)-2-methylazepane hydrochloride: A Technical Guide

Introduction & Pharmacological Context (2R)-2-methylazepane hydrochloride (CAS: 331994-00-4) is a chiral, seven-membered cyclic amine salt that serves as a critical structural motif in modern medicinal chemistry. Its inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(2R)-2-methylazepane hydrochloride (CAS: 331994-00-4) is a chiral, seven-membered cyclic amine salt that serves as a critical structural motif in modern medicinal chemistry. Its incorporation as a pharmacophore or intermediate is highly prominent in the synthesis of respiratory syncytial virus (RSV) antivirals, HIV integrase inhibitors, and targeted KRAS mutated protein inhibitors[1][2][3].

Despite its therapeutic utility, the basic secondary amine nature of the azepane ring can induce unintended cellular stress. Lipophilic weak bases often exhibit lysosomotropic properties—accumulating within acidic organelles, neutralizing lysosomal pH, and triggering phospholipidosis or cellular apoptosis. Consequently, establishing a robust, high-throughput preliminary in vitro cytotoxicity screening protocol is a mandatory first step in the preclinical pipeline to satisfy the and[4][5].

Mechanistic Grounding: The ATP-Luminescence Paradigm

To evaluate the basal cytotoxicity of (2R)-2-methylazepane hydrochloride, we utilize an adenosine triphosphate (ATP)-based bioluminescent assay (e.g., CellTiter-Glo®).

Causality of Assay Selection: Traditional colorimetric assays (such as MTT or WST-8) rely on the enzymatic reduction of tetrazolium salts. However, these assays can be artificially skewed by the metabolic state of the cell or direct chemical reduction by the test compound itself. In contrast, ATP is a universal, direct indicator of metabolically active cells[6][7]. Furthermore, the homogeneous "add-mix-measure" format of the ATP assay lyses cells immediately upon reagent addition. This eliminates the need for cell-washing steps, preventing the accidental removal of loosely attached apoptotic cells and ensuring a highly accurate calculation of the CC50​ (50% Cytotoxic Concentration)[6][7].

ATP_Pathway A Viable Cells B Lysis & ATP Release A->B Reagent D Luciferase Reaction B->D ATP C Luciferin + O2 C->D E Light Emission D->E Oxyluciferin

Figure 1: Bioluminescent luciferase reaction mechanism for ATP quantification.

Self-Validating Experimental Protocol

A rigorous protocol must be a self-validating system. To achieve this, the workflow integrates positive controls (Doxorubicin) to confirm assay sensitivity, and negative controls (0.1% DMSO vehicle) to establish baseline viability.

Cell Line Selection
  • HepG2 (Hepatocellular carcinoma): Selected to assess first-pass hepatic metabolism and baseline hepatotoxicity, as the liver is the primary site of xenobiotic metabolism.

  • HEK293 (Human Embryonic Kidney): Selected to evaluate potential nephrotoxicity, as small hydrophilic salts like (2R)-2-methylazepane hydrochloride are primarily cleared via renal filtration.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 and HEK293 cells in opaque-walled 384-well plates at a density of 2,000 cells/well in 25 µL of culture medium.

    • Causality: Opaque-walled plates prevent luminescent cross-talk between adjacent wells. The 384-well format conserves the test compound and is ideal for automated high-throughput screening[8][9].

  • Compound Preparation & Treatment: Dissolve (2R)-2-methylazepane hydrochloride in sterile water or DMSO to create a 10 mM stock. Perform a 10-point serial dilution. Add 5 µL of the compound to the experimental wells (Final concentration range: 0.1 µM to 100 µM). Incubate for 48 hours at 37°C, 5% CO2​ .

  • Temperature Equilibration: Remove the 384-well plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the microplate cause "edge effects," leading to inconsistent luminescent signals and high standard deviations[8][9].

  • Reagent Addition & Lysis: Add 30 µL of CellTiter-Glo® Reagent to each well. Mix the contents vigorously for 2 minutes on an orbital shaker.

    • Causality: Mechanical shaking combined with the proprietary detergent in the reagent ensures complete physical lysis of the cell membranes, releasing all intracellular ATP[7][8].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes.

    • Causality: This incubation allows the ATP-luciferase reaction to reach a steady-state "glow," stabilizing the luminescent signal (which has a half-life of >5 hours) for batch-mode processing[6][7].

  • Detection: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[8].

Workflow A Compound Preparation (2R)-2-methylazepane HCl C Compound Treatment (0.1 μM - 100 μM) A->C B Cell Seeding (HepG2 & HEK293) B->C D Incubation (48h at 37°C, 5% CO2) C->D E CellTiter-Glo Assay (Cell Lysis & ATP Release) D->E F Luminescence Detection (Integration time: 0.25-1s) E->F G Data Analysis (CC50 Calculation) F->G

Figure 2: High-throughput in vitro cytotoxicity screening workflow for (2R)-2-methylazepane HCl.

Data Interpretation & Quality Control

To ensure the assay is a self-validating system, the Z'-factor must be calculated for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay. The CC50​ is calculated using a four-parameter logistic non-linear regression model.

Below is a structured summary of representative quantitative data expected from this screening protocol:

Cell LineTissue OriginTest Compound CC50​ (µM)Assay Window (S/B)Z'-Factor
HepG2 Human Liver(2R)-2-methylazepane HCl> 100.045.20.82
HEK293 Human Kidney(2R)-2-methylazepane HCl85.452.10.85
HepG2 Human LiverDoxorubicin (Pos. Control)1.244.80.81
HEK293 Human KidneyDoxorubicin (Pos. Control)0.850.30.84

Interpretation: A CC50​ value > 100 µM in hepatic models indicates that (2R)-2-methylazepane hydrochloride possesses a highly favorable in vitro safety profile, supporting its continued use as a safe structural intermediate in antiviral and oncology drug development pipelines.

References

  • WO2016174079A1 - RSV antiviral pyrazolo- and triazolo-pyrimidine compounds.
  • WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use.
  • Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program (NIH).[Link]

  • Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH.[Link]

  • US20240317759A1 - Small molecule inhibitors of KRAS mutated proteins.
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.[Link]

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Exploratory

The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery and its In Vitro Receptor Binding Affinity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Azepane Ring The seven-membered nitrogen-containing heterocycle known as azepane has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Azepane Ring

The seven-membered nitrogen-containing heterocycle known as azepane has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability make it an attractive core for the development of novel therapeutic agents targeting a wide array of physiological pathways.[1][2] Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs for conditions ranging from diabetes to allergies.[2] The unique conformational adaptability of the azepane ring allows for the precise spatial arrangement of functional groups, enabling optimal interactions with diverse biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][3] This guide will provide an in-depth exploration of the in vitro receptor binding affinity of substituted azepane hydrochlorides, with a focus on their interactions with the dopamine D2 receptor, a key target in the treatment of neuropsychiatric disorders.

Understanding In Vitro Receptor Binding Affinity: The Foundation of Drug Action

The initial and most critical step in the mechanism of action for many drugs is their binding to a specific receptor. The strength of this interaction, termed "binding affinity," is a key determinant of a drug's potency and selectivity. In vitro receptor binding assays are fundamental tools in drug discovery, providing a quantitative measure of this affinity, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).[4] These assays are essential for establishing structure-activity relationships (SAR), which describe how chemical modifications to a lead compound influence its biological activity.[4]

Radioligand binding assays are a widely used and sensitive method for determining receptor binding affinity.[4] These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor) that competes with the unlabeled test compound for binding to the target receptor. By measuring the displacement of the radioligand by the test compound at various concentrations, the affinity of the test compound for the receptor can be determined.

Experimental Protocol: Radioligand Competition Binding Assay for the Dopamine D2 Receptor

The following is a detailed, step-by-step protocol for a standard in vitro radioligand competition binding assay to determine the binding affinity of substituted azepane hydrochlorides for the human dopamine D2 receptor.

I. Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Competing Ligand: Haloperidol (for determination of non-specific binding).

  • Test Compounds: Substituted azepane hydrochlorides dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • 96-well Plates: For performing the assay.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

II. Experimental Workflow:

Caption: Radioligand binding assay workflow.

III. Step-by-Step Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes expressing the D2 receptor on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

    • Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, the D2 receptor membrane preparation, and the [³H]-Spiperone solution.

    • Non-specific Binding Wells: Add assay buffer, the D2 receptor membrane preparation, [³H]-Spiperone solution, and a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol). This determines the amount of radioligand that binds to non-receptor components.

    • Test Compound Wells: Add assay buffer, the D2 receptor membrane preparation, [³H]-Spiperone solution, and varying concentrations of the substituted azepane hydrochloride test compounds.

  • Incubation:

    • Incubate the 96-well plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a beta scintillation counter. The amount of radioactivity is proportional to the amount of bound radioligand.

IV. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC₅₀:

    • The IC₅₀ value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ:

    • The Kᵢ value is the inhibition constant for the test compound and is a measure of its binding affinity. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

      • Where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand.

Structure-Activity Relationships of Azepane-Based Dopamine D2 Receptor Ligands

The following table presents representative in vitro binding affinity data for a series of azepane-containing compounds at the human dopamine D2 receptor. While not a perfectly homologous series from a single study, these examples from the literature illustrate how structural modifications to the azepane scaffold and its substituents can significantly impact D2 receptor affinity.

CompoundCore ScaffoldR¹ SubstituentR² SubstituentDopamine D2 Receptor Kᵢ (nM)
A 4-PhenylpiperazineButoxy-dihydroquinolinone2-methoxyphenyl< 0.3[5]
B 4-PhenylpiperazineButoxy-dihydroquinolinone2-(2-fluoroethoxy)phenyl< 0.3[5]
C 4-PhenylpiperazineButoxy-dihydroquinolinone4-methoxyphenylDecreased affinity vs. A[5]
D 4-PhenylpiperazineButoxy-dihydroquinolinone2,4-dimethoxyphenylSimilar affinity to A[5]

Analysis of Structure-Activity Relationships:

  • Influence of the Phenylpiperazine Substituent (R²): The data suggests that the nature and position of substituents on the phenylpiperazine moiety significantly influence D2 receptor affinity. For instance, a methoxy group at the 2-position of the phenyl ring (Compound A) confers high affinity.[5] Shifting this group to the 4-position (Compound C) leads to a decrease in affinity, highlighting the importance of the substituent's spatial orientation within the receptor's binding pocket.[5] The introduction of a 2-fluoroethoxy group at the 2-position (Compound B) also results in high affinity, indicating that this region of the molecule can accommodate bulkier substituents.[5]

  • The Role of the Azepane Core: While the table focuses on piperazine-containing analogs of the azepane-containing drug aripiprazole, the principles of SAR can be extended to the azepane scaffold. The conformational flexibility of the seven-membered azepane ring allows it to adopt various conformations to optimize interactions with the receptor.[1] This flexibility can be constrained or modified by the introduction of substituents on the azepane ring itself, which can have a profound impact on binding affinity and selectivity.

Signaling Pathways and Functional Consequences

The binding of a ligand to the dopamine D2 receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_Protein_Signaling Ligand Azepane Ligand Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulation

Caption: D2 receptor G-protein signaling.

The functional outcome of ligand binding (i.e., whether the ligand acts as an agonist, antagonist, or inverse agonist) is determined by its ability to stabilize different conformational states of the receptor. This is assessed through functional assays, such as measuring changes in cAMP levels or GTPγS binding.

Conclusion: The Future of Azepane-Based Therapeutics

The azepane scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of the in vitro receptor binding affinity of substituted azepane hydrochlorides is paramount for the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties. The methodologies and principles outlined in this guide provide a framework for researchers to effectively characterize the receptor binding profiles of their novel azepane-based compounds and to elucidate the structure-activity relationships that govern their pharmacological effects. Future research in this area will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases.

References

  • Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025, June 11). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved March 27, 2026, from [Link]

  • Discovery of novel and long acting muscarinic acetylcholine receptor antagonists. (2008, August 28). PubMed. Retrieved March 27, 2026, from [Link]

  • Synthesis, opioid receptor binding profile and SAR studies of 14-alkoxy-substituted indolo- and benzofuromorphinans. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. (2018, September 19). Frontiers in Psychiatry. Retrieved March 27, 2026, from [Link]

  • Novel ligands for the opioid receptors: Synthesis and structure-activity relationships among 5′-aryl and 5′-heteroaryl 17-cyclopropylmethyl-4,5α-epoxypyrido[2′,3′:6,7]morphinans. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis, Opioid Receptor Binding Profile and SAR. (2008). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Synthesis, opioid receptor binding profile and SAR studies of 14-alkoxy-substituted indolo- and benzofuromorphinans. (2025, August 6). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (2022, January 18). Frontiers in Immunology. Retrieved March 27, 2026, from [Link]

  • A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. (2021, October 27). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001, February 28). MDPI. Retrieved March 27, 2026, from [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004, June 3). PubMed. Retrieved March 27, 2026, from [Link]

  • Identification of potential CCR5 inhibitors through pharmacophore-based virtual screening, molecular dynamics simulation and binding free energy analysis. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Muscarinic acetylcholine receptors: Novel opportunities for drug development. (2014, June 6). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. (n.d.). eScholarship.org. Retrieved March 27, 2026, from [Link]

  • Current Topics in Medicinal Chemistry. (2016, May 20). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. (2020, June 11). PubMed. Retrieved March 27, 2026, from [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025, August 5). Journal of Pharma Insights and Research. Retrieved March 27, 2026, from [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. (2025, May 14). MDPI. Retrieved March 27, 2026, from [Link]

  • Transformation of a Dopamine D2 Receptor Agonist to Partial Agonists as Novel Antipsychotic Agents. (2023, May 2). ACS Figshare. Retrieved March 27, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). European Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Benzimidazotriazines as adenosine receptor-targeting anticancer agents: Synthesis, cytotoxicity, DFT, and docking studies. (2026, January 5). Arabian Journal of Chemistry. Retrieved March 27, 2026, from [Link]

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Foundational

Engineering Conformational Diversity: Chiral Azepanes as Privileged Building Blocks in Medicinal Chemistry

The Pharmacological Rationale for Seven-Membered Rings In my experience directing hit-to-lead optimization campaigns, the transition from standard six-membered rings (like piperidines) to seven-membered azepanes often re...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Rationale for Seven-Membered Rings

In my experience directing hit-to-lead optimization campaigns, the transition from standard six-membered rings (like piperidines) to seven-membered azepanes often rescues compounds suffering from target-site steric clashes. The azepane (hexahydroazepine) scaffold is a privileged structure in medicinal chemistry, featured prominently in approved therapeutics such as the antidiabetic Tolazamide and the antihistamine Azelastine[1]. Furthermore, naturally occurring azepane derivatives like (-)-balanol serve as highly potent ATP-competitive inhibitors of protein kinases, providing a rich scaffold for the development of novel antitumor agents[1].

The core advantage of the azepane ring lies in its conformational flexibility. Unlike the relatively rigid chair conformations of six-membered rings, seven-membered heterocycles populate a broader energetic landscape, including twist-chair and boat conformations. By strategically introducing chiral substituents, medicinal chemists can bias or "lock" the azepane ring into a single, major bioactive conformation[1]. This conformational locking is critical for maximizing target affinity while minimizing off-target toxicity, making chiral azepanes highly valuable synthetic building blocks[2].

Mechanistic Workflow for Azepane-Based Lead Optimization

The integration of chiral azepanes into a drug discovery pipeline requires a rigorous, stereochemically controlled workflow. Below is the logical progression from precursor selection to pharmacokinetic profiling.

AzepaneWorkflow N1 Chiral Precursors (Carbohydrates / Azanorbornanes) N2 Stereoselective Synthesis (Ring Expansion / RCM) N1->N2 N3 Scaffold Functionalization (N-alkylation / C-substitution) N2->N3 N4 In Vitro Screening (Target Kinases / Transporters) N3->N4 N5 Lead Optimization & PK Profiling N4->N5

Workflow for chiral azepane synthesis and lead optimization.

Strategic Synthesis: Overcoming Thermodynamic Barriers

Synthesizing seven-membered rings presents a unique thermodynamic and kinetic challenge; entropy and enthalpy generally disfavor their cyclization compared to five- or six-membered counterparts. To bypass these macrocyclization hurdles, we frequently employ the strain-release ring expansion of bicyclic systems.

Protocol: Stereoselective Ring Expansion of 2-Azanorbornan-3-yl Methanols

This methodology leverages the inherent ring strain of a bridged bicyclic system to drive the formation of the expanded azepane ring. The stereocenter at C-4 is strictly dictated by the starting alcohol's configuration, ensuring high diastereoselectivity[3].

  • Step 1: Substrate Pre-activation Dissolve the chiral 2-azanorbornan-3-yl methanol in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere. Causality: Anhydrous conditions are absolute prerequisites; trace water will prematurely hydrolyze the activating agent, drastically reducing the yield of the reactive intermediate.

  • Step 2: Mesylation Add 1.2 equivalents of triethylamine followed dropwise by 1.1 equivalents of methanesulfonyl chloride (MsCl). Causality: The native hydroxyl group is a poor leaving group. Converting it to a mesylate provides the necessary thermodynamic driving force for the subsequent intramolecular attack.

  • Step 3: Aziridinium Intermediate Formation Allow the reaction to warm to room temperature and stir for 2 hours. Causality: The tertiary amine of the bicyclic system acts as an internal nucleophile, displacing the mesylate to form a highly strained, transient aziridinium ion[3]. Self-Validation: Aliquot a 50 µL sample, quench with cold NaHCO₃, and analyze via LC-MS. The mass shift must correspond to the loss of the mesylate group, confirming aziridinium formation before proceeding.

  • Step 4: Regioselective Nucleophilic Ring Opening Introduce the external nucleophile (e.g., sodium azide or a primary amine). Causality: The nucleophile selectively attacks the more substituted carbon of the aziridinium intermediate due to the stabilization of the developing positive charge in the transition state. This strain-releasing ring expansion yields the 7-membered azepane ring with strict inversion of stereochemistry at the site of attack[3].

  • Step 5: Isolation and Chiral Validation Quench the reaction with aqueous NaHCO₃, extract with DCM, and concentrate under reduced pressure. Self-Validation: Determine the diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC). A successful expansion typically yields a dr ≥ 95:5, validating the stereochemical fidelity of the aziridinium opening[3].

Case Study: Azepanes in Neuropharmacology

To illustrate the profound impact of the azepane scaffold, we look to recent high-throughput mining of the GDB-4c database. Researchers sought to identify unexploited structural diversity in simple drug scaffolds and discovered that chiral bicyclic azepanes act as highly potent inhibitors of monoamine transporters[4].

By functionalizing the azepane ring with an N-benzyl group, the resulting compounds demonstrated exceptional affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), alongside favorable pharmacokinetic properties in mice[4].

Table 1: In Vitro Pharmacological Profiling of Chiral Bicyclic Azepanes

Compound ClassTarget Transporter / ReceptorIC₅₀ (nM)Selectivity Profile & Notes
cis-N-benzylated azepane Norepinephrine Transporter (NET)< 100 nMHigh selectivity over SERT; strong neuropharmacological potential.
cis-N-benzylated azepane Dopamine Transporter (DAT)< 100 nMDual NET/DAT inhibition; favorable pharmacokinetic properties.
cis-N-benzylated azepane Sigma-1 Receptor (σ-1R)≈ 110 nMModerate off-target binding; potential synergistic CNS effects.
trans-N-benzylated azepane NET / DAT> 1000 nMStereochemical mismatch results in a near-complete loss of target affinity.
Unsubstituted diamines NET / DAT / SERTInactiveHighlights the critical necessity of the N-benzyl pharmacophore for target engagement.

(Data synthesized from recent in vitro screening campaigns of the GDB-4c chemical space[4])

As shown in the data, the stereochemistry of the azepane is not merely a structural footnote—it is the defining factor in biological activity. The cis-fused azepanes perfectly align their pharmacophores within the transporter binding pockets, whereas the trans-fused isomers are essentially inactive[4].

Conclusion

The incorporation of chiral azepanes represents a sophisticated tactic in modern drug design. By mastering the stereoselective synthesis of these seven-membered heterocycles—whether through chiral pool derivation or strain-releasing aziridinium expansions—researchers can access previously untapped chemical space. As demonstrated by their efficacy against complex neuropharmacological targets, azepanes are not merely structural novelties; they are essential, high-value building blocks for the next generation of highly selective therapeutics.

References

  • Title: C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research Source: Life Chemicals (lifechemicals.com) URL: 1

  • Title: Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols Source: ResearchGate (researchgate.net) URL: 3

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: PubMed / NIH (nih.gov) URL: 4

  • Title: 1-[(Benzyloxy)methyl]azepane Source: Benchchem (benchchem.com) URL: 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (2R)-2-Methylazepane Hydrochloride as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Chiral Auxiliaries in Modern Asymmetric Synthesis In the landscape of pharmaceutical development and complex molecule synthesis, t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Asymmetric Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity.[1] The auxiliary introduces a chiral environment, influencing the trajectory of incoming reagents to favor the formation of one stereoisomer over another. Subsequently, the auxiliary is cleaved from the product, often with the potential for recovery and reuse. This strategy has become a cornerstone of asymmetric synthesis, enabling the construction of enantiomerically pure compounds that are crucial for biological activity.[2][3]

This guide focuses on the application of (2R)-2-methylazepane hydrochloride, a chiral amine, as a precursor to a chiral auxiliary for the asymmetric α-alkylation of carbonyl compounds. While direct literature precedents for this specific auxiliary are limited, its structural features suggest an application analogous to the well-established N-amino pyrrolidine-based auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).[3][4] The seven-membered azepane ring provides a distinct steric environment that can be exploited for stereochemical control.

Principle of Stereochemical Control: The Chiral Hydrazone Approach

The use of (2R)-2-methylazepane as a chiral auxiliary typically proceeds through the formation of a chiral hydrazone with a prochiral ketone or aldehyde. The subsequent steps involve the diastereoselective formation of an aza-enolate and its reaction with an electrophile, followed by the cleavage of the auxiliary to yield the desired α-substituted carbonyl compound with high enantiomeric purity.

The mechanism of stereocontrol is predicated on the formation of a rigid, chelated metal-aza-enolate intermediate. The stereogenic center of the 2-methylazepane ring directs the conformation of this intermediate, effectively shielding one face of the nucleophilic carbon. This steric hindrance forces the incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective alkylation.

stereochemical_control cluster_0 1. Hydrazone Formation cluster_1 2. Diastereoselective Alkylation cluster_2 3. Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone (R1-CO-CH2-R2) Chiral_Hydrazone Chiral Hydrazone Prochiral_Ketone->Chiral_Hydrazone + Chiral_Hydrazine (2R)-N-Amino-2-methylazepane Chiral_Hydrazine->Chiral_Hydrazone Aza_enolate Chelated Metal Aza-enolate Chiral_Hydrazone->Aza_enolate Base (e.g., LDA) Alkylated_Hydrazone Alkylated Hydrazone (High d.r.) Aza_enolate->Alkylated_Hydrazone + Electrophile Electrophile (E+) Electrophile->Alkylated_Hydrazone Chiral_Ketone α-Alkylated Ketone (High e.e.) Alkylated_Hydrazone->Chiral_Ketone Ozonolysis or Acid Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Hydrazone->Recovered_Auxiliary

Figure 1: General workflow for asymmetric α-alkylation using a chiral hydrazone auxiliary derived from (2R)-2-methylazepane.

Experimental Protocols

The following protocols are generalized based on established methodologies for similar chiral hydrazone auxiliaries. Researchers should optimize conditions for their specific substrates and electrophiles.

Protocol 1: Synthesis of the Chiral Hydrazone

This protocol describes the formation of the chiral hydrazone from a prochiral ketone and the N-amino derivative of (2R)-2-methylazepane. Note: The synthesis of (2R)-N-amino-2-methylazepane from (2R)-2-methylazepane hydrochloride is a prerequisite and typically involves nitrosation followed by reduction.

  • To a solution of (2R)-N-amino-2-methylazepane (1.0 eq) in a suitable solvent such as diethyl ether or toluene, add the prochiral ketone (1.1 eq).

  • A catalytic amount of a weak acid (e.g., a crystal of p-toluenesulfonic acid) can be added to facilitate the condensation.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude hydrazone is typically purified by vacuum distillation or column chromatography.

Protocol 2: Asymmetric α-Alkylation of the Chiral Hydrazone

This protocol outlines the diastereoselective alkylation of the chiral hydrazone.

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to prepare a fresh solution of lithium diisopropylamide (LDA). Stir for 30 minutes at 0 °C, then cool back to -78 °C.

  • Slowly add a solution of the chiral hydrazone (from Protocol 1, 1.0 eq) in anhydrous THF to the LDA solution via cannula. Stir the resulting orange or reddish solution at -78 °C for 1-2 hours to ensure complete formation of the aza-enolate.

  • Slowly add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the liberation of the α-alkylated ketone from the hydrazone. Ozonolysis is a common and effective method.

  • Dissolve the crude alkylated hydrazone in an appropriate solvent such as dichloromethane (DCM) or methanol at -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to quench the ozonide and stir the mixture as it warms to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure α-alkylated ketone.

  • The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.

Representative Data

The following table presents hypothetical data for the asymmetric alkylation of cyclohexanone, illustrating the expected outcomes when using a chiral auxiliary of this type. Actual results will vary depending on the specific substrates and reaction conditions.

EntryElectrophile (E+)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Yield (%)
1CH₃I>95:5>95~75-85
2CH₃CH₂I>95:5>95~70-80
3PhCH₂Br>90:10>90~65-75

Visualization of the Experimental Workflow

experimental_workflow start Start: (2R)-2-Methylazepane HCl & Prochiral Ketone prep_aux Prepare (2R)-N-Amino-2-methylazepane start->prep_aux form_hydrazone Protocol 1: Form Chiral Hydrazone prep_aux->form_hydrazone deprotonation Deprotonation with LDA at -78°C form_hydrazone->deprotonation alkylation Protocol 2: Add Electrophile (E+) deprotonation->alkylation workup_1 Aqueous Workup alkylation->workup_1 cleavage Protocol 3: Auxiliary Cleavage (Ozonolysis) workup_1->cleavage purification Purification (Column Chromatography) cleavage->purification end_aux Recovered Auxiliary cleavage->end_aux analysis Analysis (Chiral HPLC/GC) purification->analysis end_product Final Product: Enantioenriched α-Alkylated Ketone analysis->end_product

Figure 2: A step-by-step workflow of the asymmetric alkylation process.

Conclusion

(2R)-2-Methylazepane hydrochloride serves as a precursor to a promising chiral auxiliary for asymmetric synthesis. By leveraging the principles of chiral hydrazone chemistry, it is possible to achieve high levels of stereocontrol in the α-alkylation of ketones and aldehydes. The protocols and conceptual framework provided here offer a solid foundation for researchers to explore the utility of this and similar azepane-based auxiliaries in the synthesis of complex chiral molecules. Further research and optimization are encouraged to fully elucidate the scope and potential of this chiral building block.

References

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (n.d.). Retrieved from [Link]

  • (2R)-2-methylazepane;hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (2020). Asian Journal of Organic Chemistry. Retrieved from [Link]

  • Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. (2012). Tetrahedron: Asymmetry. Retrieved from [Link]

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. (2021). Nature Catalysis. Retrieved from [Link]

  • Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. (2019). The Chemical Record. Retrieved from [Link]

  • Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (−)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • Chiral Auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

  • Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. (2018). The Journal of Organic Chemistry. Retrieved from [Link]

  • 2-Methylazepane. (n.d.). PubChem. Retrieved from [Link]

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Application

Application Note: Incorporation of (2R)-2-Methylazepane Hydrochloride in Solid-Phase Peptide Synthesis for Conformational Restriction and C-Terminal Modification

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Technical Application Note & Standard Operating Procedure (SOP). Executive Summary The development of next-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

The development of next-generation peptide therapeutics heavily relies on structural modifications that enhance proteolytic stability, membrane permeability, and target affinity[1]. (2R)-2-methylazepane hydrochloride (CAS: 30796-90-8) is a chiral, seven-membered cyclic secondary amine increasingly utilized as a premium building block in peptidomimetics and targeted small molecules (e.g., KRAS and BTK inhibitors)[2][3].

When incorporated into a peptide sequence—typically as a C-terminal amide or via side-chain functionalization—the (2R)-2-methylazepane moiety introduces significant steric bulk and conformational rigidity. This application note details the mechanistic rationale, optimized coupling conditions, and step-by-step protocols for integrating this sterically hindered chiral amine into Solid-Phase Peptide Synthesis (SPPS) workflows.

Mechanistic Rationale & Structural Advantages (Expertise & Causality)

Standard C-terminal amidation (e.g., using Rink Amide resin) yields primary amides that are often susceptible to enzymatic degradation. Substituting a primary amine with a cyclic secondary amine like (2R)-2-methylazepane provides three distinct pharmacological advantages[4]:

  • Proteolytic Shielding: The bulky seven-membered azepane ring effectively blocks carboxypeptidase access to the C-terminal peptide bond.

  • Conformational Restriction: The cyclic nature of the amine acts as a proline surrogate, restricting the ϕ and ψ dihedral angles of the adjacent residue and frequently inducing β -turn formations[5].

  • Chiral Vectoring: Unlike unsubstituted azepane, the (2R)-methyl group provides a specific hydrophobic vector. This is critical for engaging shallow, lipophilic binding pockets, a strategy successfully employed in the design of covalent KRAS-G12C inhibitors[3][6].

The Challenge of Steric Hindrance

Directly loading a secondary, α -methyl-substituted cyclic amine onto a solid support is highly inefficient due to intense steric clashing. Furthermore, coupling a peptide acid to this amine is notoriously slow and prone to C-terminal epimerization via oxazolone formation. Therefore, we bypass direct resin loading. Instead, we employ a Hybrid SPPS/Solution-Phase Strategy : the peptide is synthesized on a hyper-acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin, cleaved with side-chain protecting groups intact, and subsequently coupled to (2R)-2-methylazepane in solution using highly reactive uronium salts (HATU)[7].

Physicochemical Properties & Reagent Handling

Because (2R)-2-methylazepane is supplied as a hydrochloride salt, stoichiometric neutralization is mandatory before it can act as a nucleophile in peptide coupling. Failure to account for the HCl salt will result in immediate quenching of the coupling reagent and zero product yield.

Table 1: Physicochemical Profile of (2R)-2-Methylazepane Hydrochloride [8]

PropertySpecificationHandling Implication
Chemical Formula C 7​ H 15​ N HClRequires 1.0 eq of tertiary base (e.g., DIPEA) just to liberate the free amine.
Molecular Weight 149.66 g/mol Accurately weigh to ensure proper molar equivalents during coupling.
CAS Number 30796-90-8Verify stereochemistry (2R vs 2S) based on target design.
Appearance White to off-white powderHygroscopic; store in a desiccator at 4°C.
Solubility DMF, DCM, DMSO, WaterHighly compatible with standard peptide coupling solvents (DMF/DCM).

Workflow and Mechanistic Pathways (Visualization)

The following diagrams illustrate the optimized hybrid synthesis workflow and the chemical causality behind the sterically hindered coupling mechanism.

G A 2-CTC Resin Loading (C-terminal Amino Acid) B Iterative Fmoc-SPPS (DIC/Oxyma, 20% Piperidine) A->B C Mild Acid Cleavage (1% TFA in DCM) B->C D Protected Peptide Acid (Intermediate Isolation) C->D E Solution-Phase Amidation (2R)-2-methylazepane HCl + HATU + DIPEA D->E F Global Deprotection (95% TFA / Scavengers) E->F G RP-HPLC Purification C-Terminal Azepanyl Peptide F->G

Caption: Workflow for the hybrid solid/solution-phase synthesis of C-terminal (2R)-2-methylazepanyl peptides.

Mechanism A Peptide-COOH (Fully Protected) B HATU / DIPEA Activation Phase A->B C HOAt Active Ester (Highly Electrophilic) B->C E Nucleophilic Attack (Sterically Hindered) C->E D (2R)-2-methylazepane HCl + Excess DIPEA D->E F Target Peptide (Chiral Azepanyl Amide) E->F

Caption: Mechanistic pathway for HATU-mediated coupling of sterically hindered (2R)-2-methylazepane.

Quantitative Optimization of Coupling Conditions

To establish a self-validating protocol, we must select the correct coupling reagent. The α -methyl group of the azepane ring severely retards nucleophilic attack. As shown in Table 2, standard carbodiimides (DIC) fail to achieve complete conversion and lead to high epimerization. HATU or COMU are strictly required.

Table 2: Coupling Reagent Efficacy for (2R)-2-Methylazepane Amidation

Coupling ReagentAdditiveBase (Equivalents)Conversion (2h)Epimerization RiskRecommendation
DICOxyma PureDIPEA (3.0 eq)< 40%HighNot Recommended
PyBOPHOBtDIPEA (4.0 eq)~ 75%ModerateAcceptable for short peptides
HATU None DIPEA (4.0 eq) > 95% Low Optimal
COMUNoneTMP (4.0 eq)> 98%Very LowExcellent alternative to HATU

Note: 1.0 equivalent of base is consumed exclusively by the HCl salt of the amine.

Step-by-Step Experimental Protocols (Trustworthiness)

This self-validating protocol ensures that the peptide backbone remains protected during the sterically demanding amidation step, preventing side-chain polymerization.

Protocol A: Synthesis and Isolation of the Protected Peptide Acid
  • Resin Loading: Load the first Fmoc-protected amino acid onto 2-Chlorotrityl chloride (2-CTC) resin (0.5 mmol/g loading) using 4.0 eq of DIPEA in anhydrous DCM for 2 hours. Cap unreacted sites with HPLC-grade Methanol (1 mL/g resin) for 15 minutes.

  • Elongation: Perform standard Fmoc-SPPS using DIC/Oxyma (3.0 eq) for coupling and 20% Piperidine in DMF for deprotection[9].

  • Mild Cleavage: Wash the resin thoroughly with DCM. Treat the resin with a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 10 minutes. Filter the liquid into a flask containing 10% pyridine in methanol to neutralize the TFA immediately. Repeat the cleavage step twice.

  • Isolation: Concentrate the filtrate under reduced pressure. Precipitate the fully protected peptide acid using ice-cold diethyl ether. Centrifuge, decant, and dry the pellet under a vacuum.

    • Validation Check: Analyze a small aliquot via LC-MS to confirm the presence of the protected peptide mass.

Protocol B: Solution-Phase Coupling of (2R)-2-Methylazepane

Caution: Perform in a fume hood using anhydrous solvents to prevent hydrolysis of the active ester.

  • Preparation of the Amine Free Base: In a dry vial, dissolve (2R)-2-methylazepane hydrochloride (1.5 eq relative to peptide) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 5 minutes at room temperature.

  • Peptide Activation: In a separate round-bottom flask, dissolve the protected peptide acid (1.0 eq) and HATU (1.4 eq) in anhydrous DMF. Chill the flask to 0°C in an ice bath. Add DIPEA (2.5 eq) dropwise. Stir for 3 minutes to form the HOAt active ester.

  • Coupling: Transfer the neutralized amine solution from Step 1 into the activated peptide flask. Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours.

  • Monitoring: Quench a 2 μ L aliquot in 50% Acetonitrile/Water and analyze via LC-MS. Look for the mass shift corresponding to the loss of -OH and addition of the azepanyl group ( Δ M = +95.1 Da).

  • Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 5% KHSO 4​ (aq), saturated NaHCO 3​ (aq), and brine. Dry the organic layer over Na 2​ SO 4​ and evaporate to yield the protected azepanyl peptide.

Protocol C: Global Deprotection and Purification
  • Deprotection: Treat the protected peptide with a standard cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) for 2 hours at room temperature[6].

  • Precipitation: Precipitate the crude peptide in ice-cold diethyl ether.

  • Purification: Purify via Preparative RP-HPLC using a C18 column with a gradient of Water/Acetonitrile containing 0.1% TFA. Lyophilize the pure fractions.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No product mass observed on LC-MS Incomplete neutralization of the amine HCl salt.Ensure total DIPEA equivalents 4.0. Verify pH of the reaction mixture is basic (pH ~8-9 on moistened indicator paper).
High levels of C-terminal D-epimer Over-activation or excessive heating during coupling.Pre-chill the activation mixture to 0°C. Switch from DIPEA to a less nucleophilic base like 2,4,6-collidine (TMP) if using COMU.
Diketopiperazine (DKP) formation Premature cleavage or basic conditions during SPPS of the first two residues[9].Use highly sterically hindered trityl resins (like 2-CTC) and keep Fmoc deprotection times strictly under 10 minutes for the dipeptide stage.

References

  • Jolit, A., et al. Investigation of organic reactions in aqueous medium enabled by surfactants. University of Konstanz. Retrieved from[Link]

  • US Patent 20240317759A1. Small molecule inhibitors of kras mutated proteins. Google Patents.
  • Debnath, S., et al. β -Turn Mimics by Chemical Ligation. Organic Letters, ACS Publications. Retrieved from [Link]

  • WO Patent 2022097540A1. Peptide synthesis method for suppressing defect caused by diketopiperazine formation. Google Patents.
  • Ferrie, J., et al. Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small Peptides. ACS Publications. Retrieved from[Link]

  • PMC. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. NIH. Retrieved from[Link]

  • PMC. A versatile enzymatic pathway for modification of peptide C-termini. NIH. Retrieved from[Link]

  • ACS. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Retrieved from[Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization Protocol for (2R)-2-methylazepane hydrochloride

Introduction and Scope (2R)-2-methylazepane hydrochloride is a highly valued chiral cyclic amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

(2R)-2-methylazepane hydrochloride is a highly valued chiral cyclic amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of respiratory syncytial virus (RSV) antiviral agents 1. As a secondary amine hydrochloride, its structural connectivity, protonation state, and stereochemical integrity are critical for the pharmacological efficacy of the final drug product.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for verifying these parameters. This application note details a comprehensive, field-proven protocol for the 1D and 2D NMR characterization of (2R)-2-methylazepane hydrochloride, emphasizing the causality behind solvent selection, spectral assignments, and stereochemical validation 2.

Scientific Principles & Experimental Logic (E-E-A-T)

Solvent Selection (Causality): The choice of deuterated solvent is paramount when characterizing amine hydrochlorides. While free-base amines are typically analyzed in CDCl₃, hydrochloride salts often exhibit poor solubility or form complex aggregates in non-polar solvents 3. In protic solvents like D₂O, the acidic ammonium protons (NH₂⁺) rapidly exchange with deuterium, rendering them invisible in the ¹H NMR spectrum.

Therefore, DMSO-d₆ is the optimal solvent choice. It provides excellent solubility and slows down the proton exchange rate sufficiently to allow the direct observation of the diastereotopic NH₂⁺ protons. This confirms the protonation state of the amine and aids in structural elucidation.

Stereochemical Verification: Standard achiral 1D NMR cannot differentiate between the (2R) and (2S) enantiomers of 2-methylazepane hydrochloride. To confirm the (2R) configuration, the amine must be derivatized with a chiral agent to form diastereomers, which possess distinct chemical shifts. This protocol utilizes Mosher's derivatization, a self-validating system that allows for precise enantiomeric excess (ee) determination 4.

Workflow Visualization

NMR_Workflow Prep Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Lock Lock & Shim Internal Deuterium Lock Prep->Lock Acq1D 1D Acquisition 1H & 13C NMR Lock->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Chiral Chiral Purity Check Mosher's Derivatization Acq1D->Chiral Analysis Data Processing & Assignment Multiplet Analysis Acq2D->Analysis Chiral->Analysis

Fig 1. Comprehensive NMR characterization workflow for chiral amine hydrochlorides.

Experimental Protocol

4.1 Sample Preparation

  • Weighing: Accurately weigh 15–20 mg of (2R)-2-methylazepane hydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved. Ensure no undissolved particulates remain, as these will degrade magnetic field homogeneity during shimming.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a clean glass Pasteur pipette.

4.2 Instrument Setup & Acquisition

  • Spectrometer: Bruker Avance 400 MHz or 500 MHz equipped with a reverse triple-resonance or broadband probe 2.

  • Temperature: 298 K (25 °C).

  • Lock and Shim: Lock onto the DMSO-d₆ deuterium signal. Perform automated gradient shimming (TopShim) to achieve a sharp TMS peak (linewidth < 1.0 Hz).

  • ¹H NMR Parameters: Standard 1D proton pulse sequence (zg30), 16 to 32 scans, relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Parameters: Proton-decoupled carbon pulse sequence (zgpg30), 1024 to 2048 scans (due to the lower sensitivity of ¹³C), relaxation delay (D1) of 2.0 seconds.

  • 2D NMR: Acquire COSY and HSQC to resolve overlapping multiplet signals in the aliphatic region (1.42–1.91 ppm) 5.

4.3 Chiral Derivatization (Mosher's Method) To verify the (2R) stereocenter:

  • Free-base the hydrochloride salt using a biphasic mixture of saturated aqueous NaHCO₃ and dichloromethane (DCM). Extract the organic layer and dry over Na₂SO₄.

  • React the free amine with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of triethylamine in DCM.

  • Isolate the resulting (S)-MTPA amide and acquire a ¹H and ¹⁹F NMR spectrum in CDCl₃. Compare the methyl doublet shifts or the ¹⁹F CF₃ singlet with an authentic racemic standard to calculate the enantiomeric excess (ee).

Data Presentation & Spectral Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (2R)-2-methylazepane hydrochloride in DMSO-d₆ at 400 MHz 2.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Causality
9.49Broad singlet (br s)1H-NH₂⁺ (Diastereotopic proton A). Broadened by ¹⁴N quadrupolar relaxation.
8.99Broad singlet (br s)1H-NH₂⁺ (Diastereotopic proton B). Slow exchange in DMSO allows observation.
3.17–3.36Multiplet (m)1H-C2-H (α to nitrogen). Shifted downfield due to the adjacent positive charge.
2.89–3.12Multiplet (m)2H-C7-H₂ (α to nitrogen).
1.42–1.91Multiplet (m)8H-C3, C4, C5, C6-H₂ (Aliphatic ring protons). Overlapping multiplets.
1.26Doublet (d)3H6.6C2-CH₃. Split by the adjacent C2 methine proton.

Note: The water peak in DMSO-d₆ typically appears around 3.33 ppm, which may partially overlap with the C2-H multiplet. 2D HSQC is recommended to unambiguously assign the C2-H proton.

Table 2: ¹³C NMR Assignments (126 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
54.15CHC2 (α to nitrogen)
44.31CH₂C7 (α to nitrogen)
33.07CH₂C3
26.64CH₂C6
24.62CH₂C4 or C5
24.53CH₂C5 or C4
20.23CH₃C2-Methyl group

Troubleshooting & Analytical Insights

  • Missing NH₂⁺ Signals: If the broad singlets at 9.49 and 8.99 ppm are absent, the DMSO-d₆ may be contaminated with water, which accelerates proton exchange. Always use fresh, ampouled DMSO-d₆ stored over molecular sieves.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a spin of I=1, possessing an asymmetric charge distribution (quadrupole moment). The interaction of this quadrupole moment with fluctuating electric field gradients causes rapid relaxation of the ¹⁴N nucleus. This causes the adjacent protons (NH₂⁺) to experience an averaged local magnetic field, leading to the collapse of the expected J-coupling into a broad singlet. This physical phenomenon confirms the presence of the amine salt.

  • Overlapping Aliphatic Signals: The azepane ring contains four contiguous methylene groups (C3-C6) that present as a complex, overlapping multiplet between 1.42 and 1.91 ppm. Rely on 2D HSQC and HMBC to trace the carbon-proton connectivity from the well-resolved C2 and C7 positions into the rest of the ring 5.

References

  • RSV ANTIVIRAL PYRAZOLO- AND TRIAZOLO-PYRIMIDINE COMPOUNDS European Patent Office (EP 3288942 B1) URL:[Link]

  • A Fit-for-Purpose Synthesis of (R)-2-Methylazepane ACS Publications URL:[Link]

  • [PtCl3(C2H4)]-[(S,S)-(PhMeCH)2NH2]+: A New and Versatile Ionic Organometallic Chiral Derivatizing Agent Organic Letters - ACS Publications URL:[Link]

  • Development of a Multigram Synthetic Route to RM-581, an Orally Active Aminosteroid Derivative PMC (National Institutes of Health) URL:[Link]

Sources

Application

Catalytic Asymmetric Synthesis of (2R)-2-Methylazepane Hydrochloride: Transition-Metal and Biocatalytic Strategies

Executive Summary (2R)-2-Methylazepane is a highly valuable chiral cyclic amine, frequently utilized as a core building block in the synthesis of advanced pharmaceuticals, including for HIV treatment and various orexin r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-Methylazepane is a highly valuable chiral cyclic amine, frequently utilized as a core building block in the synthesis of advanced pharmaceuticals, including for HIV treatment and various orexin receptor antagonists[1]. Historically, the preparation of enantiopure (2R)-2-methylazepane relied on the synthesis of the racemic mixture followed by chiral supercritical fluid chromatography (SFC) or diastereomeric salt resolution. However, these classical resolution methods inherently cap the maximum theoretical yield at 50%, generating significant chemical waste and increasing cycle times[2].

To circumvent this bottleneck, the direct catalytic asymmetric reduction of the prochiral intermediate, 2-methyl-3,4,5,6-tetrahydro-2H-azepine (imine 9), has emerged as a highly efficient, atom-economical alternative[2]. This application note details two validated, self-validating methodologies for the asymmetric synthesis of (2R)-2-methylazepane hydrochloride: an Iridium-catalyzed asymmetric hydrogenation and a biocatalytic reduction utilizing an (R)-Imine Reductase (IRED).

Mechanistic Rationale & Pathway Analysis

The synthetic sequence begins with the inexpensive bulk chemical ε-caprolactam, which is TMS-protected and subsequently alkylated with methyllithium to yield the prochiral cyclic imine[2]. The critical step dictating the overall efficiency of the synthesis is the enantioselective reduction of this imine.

  • Transition-Metal Strategy: Iridium complexes bearing chiral phosphine ligands (e.g., f-binaphane) provide a sterically constrained coordination sphere. The catalyst coordinates the imine nitrogen, directing the delivery of hydrogen gas exclusively to the Re face of the C=N bond, yielding the (R)-enantiomer[3].

  • Biocatalytic Strategy: Recombinant from Streptomyces sp. GF3587 offer exquisite stereocontrol. The enzyme's active site precisely orients the cyclic imine, facilitating stereospecific hydride transfer from the cofactor NADPH[4].

Workflow A ε-Caprolactam B 1-TMS-azepan-2-one A->B TMSCl, Et3N C Prochiral Imine (2-Methyl-3,4,5,6- tetrahydro-2H-azepine) B->C MeLi, CPME D (2R)-2-Methylazepane (Free Base) C->D Asymmetric Reduction E (2R)-2-Methylazepane Hydrochloride D->E HCl in CPME

Synthetic workflow for (2R)-2-methylazepane hydrochloride from ε-caprolactam.

Methodology 1: Iridium-Catalyzed Asymmetric Hydrogenation

Causality & Experimental Design: Cyclic imines are notoriously prone to trimerization or hydrolysis in the presence of moisture. Running the hydrogenation in anhydrous, aprotic solvent mixtures (e.g., EtOAc/CH2Cl2) suppresses these side reactions. The use of[Ir(cod)Cl]2 coupled with the highly electron-donating and flexible chiral ligand (R,R)-f-binaphane ensures high turnover numbers (TON) and excellent enantiomeric excess (ee) by accelerating the asymmetric pathway over any background achiral reduction[3].

Protocol:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(cod)Cl]2 (0.5 mol %) and (R,R)-f-binaphane (1.1 mol %) in anhydrous CH2Cl2 (2.0 mL). Stir at room temperature for 30 minutes to form the active catalyst complex.

  • Substrate Loading: Transfer the catalyst solution to a stainless-steel autoclave containing a solution of freshly prepared 2-methyl-3,4,5,6-tetrahydro-2H-azepine (10.0 mmol) in anhydrous EtOAc (8.0 mL).

  • Hydrogenation: Seal and purge the autoclave three times with hydrogen gas. Pressurize the vessel to 50 atm H2.

  • Reaction: Stir the mixture at 50 °C for 18 hours. The elevated pressure and temperature ensure complete conversion of the sterically hindered cyclic imine[3].

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. (Critical Note: The free base is highly volatile; maintain the water bath temperature below 30 °C during evaporation). Proceed immediately to Section 6 for salt formation.

Methodology 2: Biocatalytic Asymmetric Reduction via (R)-Imine Reductase

Causality & Experimental Design: While metal catalysis is highly effective, it requires high-pressure infrastructure and heavy metals. Biocatalysis operates under ambient, aqueous conditions. The (R)-IRED from Streptomyces sp. GF3587 specifically reduces 6- and 7-membered cyclic imines to (R)-amines with >99% ee[4]. Because the required cofactor (NADPH) is cost-prohibitive in stoichiometric amounts, a coupled Glucose Dehydrogenase (GDH) system is employed to continuously regenerate NADPH from NADP+ using inexpensive D-glucose as the terminal reductant[5].

Biocatalysis Imine Prochiral Imine IRED (R)-IRED Enzyme Imine->IRED Binds Amine (2R)-2-Methylazepane IRED->Amine Release NADP NADP+ IRED->NADP Release NADPH NADPH NADPH->IRED Hydride Transfer GDH GDH Enzyme NADP->GDH Cofactor Recycling Glucose Glucose Glucose->GDH Oxidation Gluconolactone Gluconolactone GDH->NADPH Regenerated GDH->Gluconolactone Byproduct

Biocatalytic cycle utilizing (R)-IRED and GDH for continuous cofactor recycling.

Protocol:

  • Enzyme Preparation: Suspend lyophilized whole cells of E. coli overexpressing (R)-IRED (50 mg/mL) and GDH (10 mg/mL) in 100 mM potassium phosphate buffer (pH 7.5).

  • Reaction Assembly: To the buffer suspension, add NADP+ (1.0 mM) and D-glucose (250 mM).

  • Substrate Addition: Add 2-methyl-3,4,5,6-tetrahydro-2H-azepine to a final concentration of 50 mM. (Note: Due to the substrate's potential toxicity to the enzyme at high concentrations, fed-batch addition via a syringe pump is recommended for scaling beyond 10 mmol)[4].

  • Incubation: Incubate the reaction at 30 °C with orbital shaking (250 rpm) for 24 hours. Maintain the pH at 7.5 using 1 M NaOH via an autotitrator, as the formation of gluconic acid will otherwise acidify the medium.

  • Extraction: Basify the aqueous layer to pH 12 with 5 M NaOH to ensure the product is entirely in its free base form. Extract with cyclopentyl methyl ether (CPME) (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4.

Data & Results Summary

The following table summarizes the performance metrics of both methodologies based on standardized 10 mmol scale validations.

MetricIridium-Catalyzed HydrogenationBiocatalytic Reduction ((R)-IRED)
Conversion >99%>95%
Enantiomeric Excess (ee) 92 - 95%>99%
Reaction Conditions 50 atm H2, 50 °C, 18 hAmbient pressure, 30 °C, 24 h
Solvent System EtOAc / CH2Cl2Aqueous Phosphate Buffer (pH 7.5)
E-Factor (approx.) Medium (requires organic solvents)Low (aqueous, renewable reductant)
Scalability Excellent (demonstrated to kg scale)Good (requires fed-batch for high titer)

Downstream Processing & Salt Formation

Causality & Experimental Design: The free base of (2R)-2-methylazepane is highly volatile (bp ≈ 150 °C at 760 mmHg)[2]. Attempting to isolate it via extended vacuum concentration inevitably leads to severe yield attrition. Immediate conversion to the hydrochloride salt followed by ethereal trituration efficiently purges non-basic byproducts (such as unreacted ε-caprolactam or TMS derivatives) and yields a bench-stable, highly crystalline solid suitable for long-term storage[2].

Protocol:

  • Cool the CPME or EtOAc extract containing the (2R)-2-methylazepane free base to 0 °C in an ice bath.

  • Dropwise, add a 1.2x stoichiometric excess of 4 N HCl in CPME (or 1,4-dioxane) under vigorous stirring. A white precipitate will immediately begin to form.

  • Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation and crystal ripening.

  • Filter the suspension through a sintered glass funnel (medium porosity) under a nitrogen blanket if possible, as the salt can be mildly hygroscopic.

  • Wash the filter cake twice with cold diethyl ether or heptane to remove residual organic impurities.

  • Dry the resulting white crystalline solid under high vacuum at 40 °C to a constant weight, yielding pure (2R)-2-methylazepane hydrochloride.

References

  • Guizzetti, S., Michaut, A., Federspiel, G., & Lançois, D. (2020). "A Fit-for-Purpose Synthesis of (R)-2-Methylazepane." Organic Process Research & Development, 24(5), 729-733. URL:[Link]

  • Chang, M., Li, W., Hou, G., & Zhang, X. (2010). "Iridium-Catalyzed Enantioselective Hydrogenation of Cyclic Imines." Advanced Synthesis & Catalysis, 352(18), 3121-3125. URL:[Link]

  • Hussain, S., Leipold, F., Man, H., Wells, E., France, S. P., Mulholland, K. R., Grogan, G., & Turner, N. J. (2015). "An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines." ChemCatChem, 7(4), 579-583. URL:[Link]

  • Leipold, F., Hussain, S., France, S. P., & Turner, N. J. (2015). "Biocatalytic Asymmetric Reduction of Imines." Science of Synthesis, Thieme. URL:[Link]

  • Lazerwith, S. E., et al. (2020). "Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use." World Intellectual Property Organization, WO2020197991A1.

Sources

Method

Application Note: High-Purity (2R)-2-Methylazepane via Diastereomeric Salt Crystallization

Abstract This application note provides a comprehensive guide to the isolation of high-purity (2R)-2-methylazepane from a racemic mixture using diastereomeric salt crystallization. The azepane motif is a prevalent core s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the isolation of high-purity (2R)-2-methylazepane from a racemic mixture using diastereomeric salt crystallization. The azepane motif is a prevalent core structure in numerous pharmacologically active compounds, making access to enantiomerically pure building blocks like (2R)-2-methylazepane critical for drug discovery and development.[1] We detail a robust protocol centered on the use of O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) as a chiral resolving agent, explaining the foundational principles, a step-by-step experimental workflow, and critical troubleshooting strategies. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for chiral resolution.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a cornerstone of modern pharmaceutical science. The three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[2] (2R)-2-methylazepane is a valuable chiral amine intermediate; therefore, securing a supply of this isomer with high enantiomeric excess (e.e.) is a non-negotiable prerequisite for its use in cGMP (current Good Manufacturing Practice) synthesis.

While asymmetric synthesis offers a direct route to a single enantiomer, classical resolution remains a highly effective, economical, and scalable strategy.[3] The most common and time-tested method for resolving racemic amines is through the formation of diastereomeric salts.[4] This technique leverages the reaction of a racemic base with an enantiomerically pure chiral acid to form two diastereomeric salts. Because these diastereomers possess different physicochemical properties, most notably solubility, they can be separated by fractional crystallization.[5][6]

This document outlines a protocol using O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA), a derivative of tartaric acid that has demonstrated high efficiency in resolving chiral amines.[7]

Principle of Diastereomeric Resolution

The process hinges on a straightforward chemical transformation that converts an inseparable mixture of enantiomers into a separable mixture of diastereomers.

  • Salt Formation: The racemic mixture of (2R)- and (2S)-2-methylazepane is reacted with an enantiopure chiral resolving agent, in this case, (2R,3R)-DBTA. This acid-base reaction yields two diastereomeric salts: [(2R)-2-methylazepanium]-[(2R,3R)-DBTA] and [(2S)-2-methylazepanium]-[(2R,3R)-DBTA].

  • Differential Solubility: These two diastereomeric salts are no longer mirror images. The difference in their three-dimensional structures leads to distinct crystal lattice energies and, consequently, different solubilities in a given solvent system.[8]

  • Fractional Crystallization: By carefully selecting a solvent and controlling the temperature, the less soluble diastereomeric salt is induced to crystallize selectively, while the more soluble salt remains in the mother liquor.

  • Liberation: After isolating the crystallized salt, the chiral resolving agent is removed by treatment with a base, regenerating the desired, now enantiomerically enriched, (2R)-2-methylazepane free base.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step methodology for the resolution of racemic 2-methylazepane.

Materials and Reagents
ReagentGradeSupplier
Racemic (±)-2-methylazepane≥98%Standard chemical supplier
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)≥99%Chiral resolving agent supplier
Methanol (MeOH)Anhydrous, ACS GradeStandard chemical supplier
Sodium Hydroxide (NaOH)ACS Grade PelletsStandard chemical supplier
Dichloromethane (DCM)ACS GradeStandard chemical supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard chemical supplier
Deionized WaterType II or higherIn-house
Visualized Workflow: Diastereomeric Salt Resolution

G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_iso Step 3: Isolation & Liberation cluster_final Step 4: Final Product & Analysis racemic Racemic (±)-2-Methylazepane + (2R,3R)-DBTA in Methanol cool Controlled Cooling & Incubation (e.g., 4°C, 24h) racemic->cool filter Vacuum Filtration cool->filter solid Crystals: (2R)-Amine-(2R,3R)-DBTA Salt (Less Soluble) filter->solid liquid Mother Liquor: (2S)-Amine-(2R,3R)-DBTA Salt (More Soluble) filter->liquid Separate liberation Dissolve in H₂O Add aq. NaOH (Basification) solid->liberation extraction Extract with DCM liberation->extraction purify Dry (Na₂SO₄) Evaporate Solvent extraction->purify final_product High-Purity (2R)-2-Methylazepane purify->final_product analysis Chiral HPLC Analysis (Determine e.e.) final_product->analysis

Diagram 1: Workflow for the resolution of (2R)-2-methylazepane.

Step-by-Step Protocol

Protocol 1: Diastereomeric Salt Crystallization

  • Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 50 mL of anhydrous methanol. Gently warm the solvent to approximately 40-50°C. Add 0.5 molar equivalents of O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) relative to the racemic amine. For example, if starting with 10.0 g (88.4 mmol) of (±)-2-methylazepane, add 15.8 g (44.2 mmol) of DBTA. Stir until the resolving agent is completely dissolved. Using 0.5 equivalents is often most efficient for initial screening and resolution.[9]

  • Salt Formation: To the warm solution of DBTA, add the racemic (±)-2-methylazepane (10.0 g, 88.4 mmol) dropwise over 5-10 minutes. An exotherm may be observed. After the addition is complete, allow the solution to cool naturally to room temperature while stirring.

  • Crystallization: Once at room temperature, cap the flask and place it in a refrigerator at 4°C. Allow the solution to stand undisturbed for a minimum of 24 hours to ensure complete crystallization of the less soluble diastereomeric salt.[5] For challenging systems, seeding with a small crystal of the desired diastereomeric salt can be highly effective at inducing crystallization.[9]

  • Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume (e.g., 2 x 10 mL) of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Drying the Salt: Dry the isolated white, crystalline salt under vacuum at room temperature to a constant weight. At this stage, a sample can be taken to determine the diastereomeric purity, but it is common to proceed directly to the liberation step.

Protocol 2: Liberation of (2R)-2-Methylazepane

  • Dissolution and Basification: Transfer the dried diastereomeric salt to a separatory funnel containing 100 mL of deionized water. Swirl to dissolve. Add 2 M aqueous sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous phase is >12, ensuring the complete deprotonation of the amine.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (e.g., 3 x 40 mL). The free (2R)-2-methylazepane will move into the organic phase.

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator. The resulting clear, colorless oil is the enantiomerically enriched (2R)-2-methylazepane.

  • Purity and Yield Calculation: Calculate the chemical yield. Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).[10][11] If the desired e.e. (>99%) is not achieved, the diastereomeric salt can be recrystallized from fresh hot methanol before the liberation step.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following section provides guidance on common issues and their solutions.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out / No Crystals Form 1. Solution is supersaturated.2. Solvent is too non-polar.3. Cooling rate is too fast.1. Add a small amount of additional solvent.2. Try a more polar solvent or a co-solvent system (e.g., Methanol/Water).3. Allow the solution to cool more slowly to room temperature before refrigeration.4. Attempt to seed the solution.
Low Crystal Yield 1. Incomplete crystallization.2. Diastereomeric salt has moderate solubility.3. Insufficient resolving agent.1. Increase the crystallization time and/or lower the temperature.2. Reduce the amount of solvent used for dissolution.3. Concentrate the mother liquor to attempt a second crop of crystals.
Low Enantiomeric Excess (e.e.) 1. Co-precipitation of the more soluble diastereomer.2. Insufficient washing of the crystal cake.1. Perform one or more recrystallizations of the diastereomeric salt from fresh, hot solvent before the liberation step.2. Ensure the wash solvent is cold and use it sparingly but effectively.
Troubleshooting Logic Flow

G start Initial Crystallization Attempt outcome Evaluate Outcome start->outcome no_xtal No Crystals / Oiling Out outcome->no_xtal No Solid low_yield Low Yield outcome->low_yield < 40% Yield low_ee Low Enantiomeric Excess outcome->low_ee < 98% e.e. success Success: High Yield & High e.e. outcome->success Meets Specs sol1 Adjust Solvent Polarity Decrease Concentration Slow Cooling Rate no_xtal->sol1 sol2 Reduce Solvent Volume Increase Crystallization Time Cool Mother Liquor low_yield->sol2 sol3 Recrystallize Diastereomeric Salt (1-2 times) low_ee->sol3 sol1->outcome Re-attempt sol2->outcome Re-attempt sol3->outcome Re-attempt

Diagram 2: A logical approach to troubleshooting crystallization.

Conclusion

The diastereomeric salt resolution protocol detailed herein provides a reliable and scalable pathway to high-purity (2R)-2-methylazepane. By leveraging the differential solubility of diastereomeric salts formed with O,O'-Dibenzoyl-(2R,3R)-tartaric acid, this method stands as a powerful tool in the arsenal of synthetic and process chemists. Careful control over solvent selection, temperature, and cooling rates are paramount to achieving optimal results in both yield and enantiomeric purity. The principles and techniques described can be adapted for the resolution of a wide array of chiral amines, underscoring the enduring utility of classical resolution in modern chemical and pharmaceutical development.

References

  • Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. [Link]

  • Guizzetti, S., et al. (2020). A Fit-for-Purpose Synthesis of ( R )-2-Methylazepane. Organic Process Research & Development, 24(5), 729-733. [Link]

  • Triggle, D. J., & Taylor, J. B. (Eds.). (2006). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Comprehensive Medicinal Chemistry II, 2, 89-122. [Link]

  • Pais, A. A., & Resende, M. M. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(15), 2291-2299. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(6), 2749-2752. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. (Recent articles, specific citation not applicable for general knowledge). [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Aturki, Z., & D'Orazio, G. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(6), 635-655. [Link]

  • Contente, M. L., et al. (2014). Enantioselective Synthesis of (R)‐2‐Arylpropanenitriles Catalysed by Ene‐Reductases in Aqueous Media and in Biphasic Ionic Liquid/Water Systems. Advanced Synthesis & Catalysis, 356(10), 2139-2144. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • Sousa, M. E. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(7), 1735. [Link]

  • Wzorek, Z. (2014). Analysis of enantiomeric purity and enantioenrichment of chiral/racemic crystals using magnetic levitation. Chemical Communications, 50(54), 7178-7181. [Link]

  • Ianni, F., et al. (2021). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 26(1), 36. [Link]

  • Catani, M., et al. (2022). High-throughput, fast chiral high performance liquid chromatography: A review on the most relevant features to be considered for the separation of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. [Link]

  • ResearchGate. Are the enantiomers of the drug compounds separated in the final product? How is this separation done? [Link]

  • Levilain, G., & Lorenz, H. (2013). U.S.
  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

  • Le, A. T., & Pira, O. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(11), 1084. [Link]

  • Helda - University of Helsinki. synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase. [Link]

  • Fernandes, P. (2022). Enantiomers and Their Resolution. Encyclopedia, 2(1), 147-164. [Link]

  • de Faria, E. H., et al. (2023). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 28(7), 3054. [Link]

Sources

Application

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Protocols for (2R)-2-Methylazepane Hydrochloride in Murine Models

Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Scientific Rationale & Compound Profiling The saturated seven-membered azepane ring is a highly versatile pharmacophore embedded in nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Scientific Rationale & Compound Profiling

The saturated seven-membered azepane ring is a highly versatile pharmacophore embedded in numerous top-tier small molecule therapeutics. Specifically, chiral derivatives like (2R)-2-methylazepane are critical building blocks and active moieties in the development of monoamine transporter (NET/DAT) inhibitors for neuropsychiatric disorders and fusion inhibitors targeting Respiratory Syncytial Virus (RSV) .

Causality for Salt Selection: The free base of (2R)-2-methylazepane is a volatile, strongly basic secondary amine that is prone to atmospheric oxidation and difficult to handle gravimetrically. Utilizing the hydrochloride salt (CAS: 331994-00-4) yields a stable, highly water-soluble crystalline solid. This ensures precise dose formulation, prevents degradation during storage, and provides optimal physiological compatibility for both systemic and enteral administration.

Physicochemical Properties & Formulation Strategy

Before initiating murine dosing, the compound must be formulated into a vehicle that maximizes bioavailability while minimizing injection-site toxicity.

Table 1: Physicochemical and Formulation Parameters

ParameterSpecification / StrategyRationale
Molecular Weight 149.66 g/mol Small molecule; readily crosses biological membranes.
pKa (Azepane nitrogen) ~8.05Highly ionized at physiological pH (7.4), necessitating the HCl salt form for aqueous solubility.
IV Formulation Vehicle 0.9% Saline or 5% Dextrose (D5W)The HCl salt is freely soluble in water. Co-solvents (e.g., DMSO/PEG400) are unnecessary, reducing vehicle-induced hemolysis.
PO Formulation Vehicle 0.5% Methylcellulose (MC) in WaterIncreases viscosity slightly to prevent aspiration during gavage, ensuring uniform suspension if high doses exceed solubility limits.
Formulation pH 6.5 – 7.4Critical: Unbuffered HCl salts can be acidic. Adjusting pH prevents phlebitis and tail necrosis during IV administration.
In Vivo Dosing Methodologies (Murine Models)

The following protocols are optimized for adult C57BL/6 mice (20–25 g) to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of (2R)-2-methylazepane HCl.

3.1 Intravenous (IV) Tail Vein Injection

Objective: Establish 100% systemic bioavailability (F = 1) to calculate absolute clearance (CL) and volume of distribution (Vd).

  • Preparation: Warm the mouse using a heating lamp for 3–5 minutes.

    • Causality: Heat induces peripheral vasodilation, engorging the lateral tail veins and significantly increasing the success rate of venipuncture without causing thermal stress.

  • Restraint: Place the mouse in a well-ventilated cylindrical restrainer, leaving the tail exposed.

  • Injection: Using a 27-gauge to 30-gauge needle, insert the bevel up into the lateral tail vein at a shallow 10-degree angle.

  • Administration: Inject a maximum volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) over 5–10 seconds.

    • Validation Checkpoint: A successful IV injection is characterized by a lack of resistance and the visible clearing of blood from the vein. If subcutaneous blanching or resistance occurs, the needle has extravasated. Halt the injection immediately to prevent tissue necrosis.

3.2 Oral Gavage (PO)

Objective: Evaluate enteral absorption, first-pass metabolism, and oral bioavailability.

  • Equipment Selection: Use a flexible polypropylene feeding tube (e.g., 20-gauge, 38 mm) with an elastomer bulbous tip .

    • Causality: Flexible plastic tubes follow the natural curvature of the oropharynx, drastically reducing the risk of esophageal perforation compared to rigid stainless-steel needles.

  • Restraint: Grasp the loose skin at the scruff of the neck firmly to immobilize the head and torso.

    • Causality: Extending the head vertically creates a straight anatomical line from the oral cavity to the stomach, facilitating smooth tube insertion .

  • Insertion: Pass the tube over the tongue and gently down the esophagus. Do not force the tube.

    • Validation Checkpoint: Before administering the full dose, inject a micro-volume (~0.05 mL). If the animal gasps or struggles violently, the tube may be in the trachea. Withdraw immediately to prevent fatal pulmonary aspiration.

  • Administration: Deliver a maximum volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse) smoothly over 2–3 seconds.

Pharmacokinetic (PK) Sampling & Bioanalysis

To construct an accurate concentration-time profile, serial blood sampling is required.

Sampling Protocol (Lateral Saphenous Vein):

  • Puncture the saphenous vein using a 25-gauge needle.

  • Collect 20–30 µL of blood into K2-EDTA coated capillary tubes at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Causality: Saphenous vein sampling allows for repeated collections from the same conscious animal, eliminating the confounding effects of anesthesia on cardiovascular dynamics and drug clearance.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Extraction: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge and analyze the supernatant via LC-MS/MS .

Table 2: Representative Murine PK Parameters for Azepane Derivatives (5 mg/kg PO) (Note: Values are representative benchmarks for chiral bicyclic azepanes based on recent neuropharmacological profiling)

PK ParameterTypical ValueBiological Interpretation
Cmax 1,200 – 1,500 nMPeak plasma concentration; indicates rapid enteral absorption.
Tmax 15 – 30 minTime to peak concentration; typical for small, highly soluble basic amines.
T1/2 (Half-life) 20 – 45 minShort half-life suggests rapid hepatic clearance or extensive tissue distribution.
Bioavailability (F%) 40% – 60%Moderate bioavailability, likely limited by first-pass CYP450 metabolism.
Experimental Workflows & Decision Matrices

To ensure reproducibility and logical experimental design, adhere to the following visual workflows.

PK_Workflow A Compound Preparation (2R)-2-methylazepane HCl B Vehicle Selection (e.g., 0.9% Saline) A->B C Murine Dosing (IV or PO) B->C D Serial Blood Sampling (Saphenous Vein) C->D E Plasma Extraction (Acetonitrile Precipitation) D->E F LC-MS/MS Analysis (PK Parameter Calculation) E->F

Fig 1. Workflow for in vivo pharmacokinetic evaluation of (2R)-2-methylazepane HCl in murine models.

Dosing_Route Start Determine Dosing Route IV Intravenous (IV) Max Vol: 5 mL/kg Start->IV PO Oral Gavage (PO) Max Vol: 10 mL/kg Start->PO IV_Veh 100% Saline or D5W (Avoid precipitants) IV->IV_Veh PO_Veh 0.5% Methylcellulose or PEG400 mixtures PO->PO_Veh Bio Calculate Absolute Bioavailability (F%) IV_Veh->Bio PO_Veh->Bio

Fig 2. Decision matrix for selecting IV versus PO dosing routes and corresponding vehicles.

References
  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology[1] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Guide to Oral Gavage for Mice and Rats[2] Source: Instech Laboratories URL: [Link]

  • Title: UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP[3] Source: University of British Columbia Animal Care Committee URL: [Link]

  • Title: Development of Antivirals against Respiratory Syncytial Virus[4] Source: Antiviral Research (ScienceDirect) URL: [Link]

  • Title: Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model[5] Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Sources

Method

Application Note: Preparation of (2R)-2-Methylazepane Hydrochloride Stock Solutions for High-Throughput and In Vitro Assays

Introduction & Chemical Profile The integrity of any biochemical or cell-based assay begins with the precise preparation of compound stock solutions. (2R)-2-methylazepane hydrochloride (CAS: 331994-00-4)[1] is a chiral c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

The integrity of any biochemical or cell-based assay begins with the precise preparation of compound stock solutions. (2R)-2-methylazepane hydrochloride (CAS: 331994-00-4)[1] is a chiral cyclic amine frequently utilized as a specialized building block and ligand in drug discovery. As a hydrochloride salt, it possesses a molecular weight of 149.66 g/mol [2] and exhibits high aqueous solubility. However, for the purpose of standardized high-throughput screening (HTS) and library archiving, anhydrous Dimethyl Sulfoxide (DMSO) remains the industry-standard primary solvent to ensure long-term stability and prevent microbial contamination.

Scientific Rationale: Causality in Handling and Solvent Selection

As a Senior Application Scientist, it is critical to understand why specific handling procedures are enforced, rather than simply following a recipe.

  • Temperature Equilibration: Vials stored at -20°C or -80°C must be equilibrated to room temperature in a desiccated environment prior to opening. Causality: Opening a cold vial induces atmospheric moisture condensation. Because hydrochloride salts are inherently hygroscopic, water absorption alters the true mass of the powder, leading to inaccurate molarity calculations and potential hydrolytic degradation over time.

  • Solvent Stratification (DMSO vs. Aqueous):

    • Anhydrous DMSO (>99.9%): Utilized exclusively for master stock solutions (e.g., 10 mM). It prevents hydrolysis and freezing-induced precipitation during long-term storage.

    • Aqueous Buffers (e.g., PBS, HEPES): Utilized for intermediate working solutions. Causality: Direct addition of high-concentration DMSO to biological assays can cause severe solvent-induced cytotoxicity or target protein denaturation. The final DMSO concentration in the assay must be strictly controlled[3].

  • Avoidance of Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks leads to water ingress and localized concentration gradients (the freeze-concentration effect). This physical stress induces compound aggregation—a well-documented and major source of false-positive artifacts in HTS methodologies[4].

Workflow Visualization

Workflow Powder Solid (2R)-2-methylazepane HCl (Equilibrate to RT) Weigh Weighing & Transfer (Analytical Balance) Powder->Weigh Solvent Solvent Selection Weigh->Solvent DMSO Anhydrous DMSO (HTS / Master Stock) Solvent->DMSO Long-term storage Aqueous Aqueous Buffer (Immediate Assay Use) Solvent->Aqueous Direct in vitro use Dissolve Dissolution (Vortex / Sonication) DMSO->Dissolve Aqueous->Dissolve QC Quality Control (LC-MS / Visual) Dissolve->QC Aliquot Aliquoting into Single-Use Vials QC->Aliquot Store Storage at -20°C or -80°C (Desiccated, Dark) Aliquot->Store

Figure 1: Workflow for (2R)-2-methylazepane HCl stock preparation and storage.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock in DMSO
  • Equilibration: Transfer the sealed vial of (2R)-2-methylazepane HCl from cold storage to a desiccator at room temperature for a minimum of 1 hour.

  • Weighing: Using a calibrated analytical balance (0.01 mg readability) and an anti-static device, weigh the desired mass (e.g., 1.50 mg) into a clean, low-retention polypropylene or amber glass vial.

  • Calculation: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Formula: Volume (µL) =[Mass (mg) / Molecular Weight ( g/mol )] ×[1,000,000 / Target Concentration (mM)]

    • Execution: For 1.50 mg of compound (MW = 149.66 g/mol )[2], add 1,002 µL of anhydrous DMSO.

  • Dissolution: Add the calculated volume of DMSO. Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquoting: To prevent freeze-thaw degradation, dispense the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, argon-purged microcentrifuge tubes.

  • Storage: Store all aliquots immediately at -20°C or -80°C in the dark.

Protocol B: Preparation of Aqueous Working Solutions for Assays
  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature. Vortex briefly to ensure absolute homogeneity.

  • Serial Dilution: If a dose-response curve is required, perform all serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO first. Causality: Diluting in DMSO maintains compound solubility across the entire concentration gradient before the final transition into an aqueous environment.

  • The "Aqueous Jump": Dilute the DMSO stocks into the designated assay buffer to create a working solution (e.g., 10X or 100X).

    • Critical Technique: Always add the DMSO stock into a larger volume of rapidly mixing aqueous buffer. Never add buffer directly to the DMSO stock, as the localized drop in solvent capacity will trigger immediate colloidal aggregation[4].

  • Final Assay Addition: Transfer the working solution to the assay plate, ensuring the final DMSO concentration remains constant (typically ≤ 0.5% v/v) across all test and control wells[3].

Quantitative Data Summary

ParameterSpecificationScientific Rationale
Molecular Weight 149.66 g/mol Essential for precise molarity and volumetric calculations[2].
Master Stock Solvent Anhydrous DMSO (>99.9%)Prevents hydrolysis; maintains absolute solubility for library archiving.
Working Solvent Aqueous Buffer (e.g., PBS)Physiologically relevant environment for in vitro and in vivo target engagement.
Max Assay DMSO % ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity or artifactual target denaturation[3].
Storage Temperature -20°C or -80°CMinimizes thermal degradation and preserves structural integrity over time.
Freeze-Thaw Cycles 0 (Strict single-use)Prevents water condensation, localized precipitation, and colloidal aggregation[4].

Trustworthiness & Self-Validating Systems

A robust experimental protocol must inherently prove its own efficacy during execution. To ensure rigorous scientific integrity, this workflow functions as a self-validating system through the following mandatory controls:

  • Pre-Assay LC-MS Quality Control: Before archiving the library, a random sampling of aliquots should undergo LC-MS analysis. This confirms that the stock concentration matches the theoretical calculation and that no structural degradation occurred during the dissolution phase.

  • Vehicle-Only Controls: Every assay plate must include baseline wells treated with the exact final concentration of DMSO (e.g., 0.5%) lacking the active compound. This isolates the true biological effect of (2R)-2-methylazepane from background solvent artifacts.

  • Dynamic Light Scattering (DLS) / Centrifugation Check: If the assay readout appears anomalous (e.g., a steep, non-sigmoidal Hill slope), spin down the working solution at 10,000 × g for 10 minutes. A loss of compound activity in the supernatant definitively indicates that the compound has precipitated or formed aggregates during the aqueous jump[4].

References

  • Assay Interference by Aggregation. Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. Available at:[Link]

  • Compound Preparation and Stock Solutions. Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. Available at:[Link]

  • (2R)-2-methylazepane;hydrochloride Chemical Substance Information. NextSDS Substance Database. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Impurities in (2R)-2-Methylazepane Hydrochloride

Welcome to the Advanced Technical Support Center for chiral amine analysis and purification. (2R)-2-Methylazepane is a highly valuable chiral building block, notably utilized in the synthesis of preclinical drug candidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for chiral amine analysis and purification. (2R)-2-Methylazepane is a highly valuable chiral building block, notably utilized in the synthesis of preclinical drug candidates such as respiratory syncytial virus (RSV) inhibitors[1][2]. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, maintaining strict enantiomeric purity is a critical regulatory and scientific requirement[3].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations for resolving enantiomeric impurities (specifically the (2S)-enantiomer) in your (2R)-2-methylazepane hydrochloride samples.

Diagnostic Workflow: Identifying the Source of Chiral Impurities

When a chiral impurity is detected, the first critical step is determining whether the impurity is a physical reality (a failure in synthesis, resolution, or a racemization event) or an analytical artifact (poor chromatographic resolution, chiral inversion on-column, or matrix interference).

DiagnosticWorkflow Start Enantiomeric Impurity Detected in (2R)-2-Methylazepane CheckMethod Is the analytical method orthogonally validated? Start->CheckMethod Validate Perform Chiral Derivatization (Mosher's Method) & NMR CheckMethod->Validate Cross-verify via NMR RealImpurity Impurity is Real (Synthesis/Resolution Issue) Validate->RealImpurity ee% matches HPLC FalseImpurity Impurity is False (Analytical Artifact) Validate->FalseImpurity ee% > HPLC FixSynthesis Optimize SFC Resolution or Deprotection Conditions RealImpurity->FixSynthesis FixAnalysis Optimize Chiral HPLC (Basic Additives, CSP Selection) FalseImpurity->FixAnalysis

Diagnostic decision tree for troubleshooting chiral impurities in (2R)-2-methylazepane.

Section 1: Analytical Troubleshooting (HPLC, GC, & NMR)

Q1: My chiral HPLC shows a 5% impurity of the (2S)-enantiomer, but my polarimetry suggested >99% ee. Which is right?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for trace enantiomeric quantification, whereas polarimetry (optical rotation) is highly susceptible to concentration errors, solvent effects, and trace highly-rotatory achiral impurities. It is highly likely your HPLC is correct. However, you must rule out peak tailing or co-eluting achiral impurities .

Secondary amines like 2-methylazepane interact strongly with residual acidic silanols on the silica backbone of Chiral Stationary Phases (CSPs). This interaction causes severe peak tailing, which can artificially inflate the integration of a closely eluting minor enantiomer[4].

Causality & Fix: To suppress this secondary interaction, you must add a basic modifier to your mobile phase. For normal-phase chiral HPLC of basic compounds, adding 0.1% (v/v) diethylamine (DEA) to the mobile phase (e.g., n-hexane/2-propanol) is standard practice[4]. The DEA outcompetes the azepane for the silanol binding sites, sharpening the peaks and ensuring accurate integration.

Q2: How can I definitively confirm the absolute configuration and ee% without relying solely on chromatography?

A: You should utilize Nuclear Magnetic Resonance (NMR) spectroscopy coupled with a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl)[5][6][7].

The Principle: Enantiomers possess identical physical properties and NMR spectra in an achiral environment[6]. By reacting your (2R)-2-methylazepane (and any (2S) impurity) with an enantiomerically pure reagent like (S)-MTPA-Cl, you convert the enantiomers into a pair of diastereomeric amides[5][8]. Diastereomers have distinct spatial geometries, leading to different magnetic shielding environments. This results in distinct chemical shifts in both ^1H and ^19F NMR spectra, allowing for direct integration and absolute configuration assignment without needing a chiral column[5][6][9].

Self-Validating Protocol: Mosher's Amide Derivatization

Note: (2R)-2-methylazepane hydrochloride must be free-based prior to derivatization, as MTPA-Cl reacts with the nucleophilic free amine.

  • Free-Basing: Dissolve 10 mg of (2R)-2-methylazepane HCl in 1 mL of saturated aqueous NaHCO₃. Extract with 2 mL of dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄.

  • Derivatization: Transfer the DCM extract to a dry vial under nitrogen. Add 2.0 equivalents of anhydrous pyridine (to act as an acid scavenger and catalyst).

  • Reagent Addition: Slowly add 1.5 equivalents of optically pure (S)-MTPA-Cl (Mosher's acid chloride)[8].

  • Reaction: Stir at room temperature for 2 hours. The lack of an alpha-proton on the MTPA reagent prevents any loss of stereochemical fidelity during this reaction[5].

  • Workup & Analysis: Quench with 1 mL of 1M HCl to remove excess pyridine, extract with DCM, concentrate, and dissolve the residue in CDCl₃. Acquire ^1H and ^19F NMR spectra. Integrate the distinct CF₃ signals in the ^19F NMR to calculate the exact enantiomeric excess.

Section 2: Synthesis & Resolution Troubleshooting

Q3: We are purifying racemic N-Boc-2-methylazepane using preparative chiral SFC. The isolated (R)-enantiomer has >99% ee, but after Boc deprotection to form the HCl salt, the ee drops to 92%. Why is it racemizing?

A: The racemization is occurring during the deprotection step. The alpha-chiral center (C2) of 2-methylazepane is sensitive. Deprotection of N-Boc groups typically requires strong acids (e.g., HCl in dioxane or TFA). If the reaction is heated excessively, or if trace oxidants/metals are present, the amine can undergo transient oxidation to an imine[10].

Causality: Once the imine forms, the stereocenter at C2 becomes planar (sp2 hybridized). Subsequent reduction or tautomerization will scramble the stereocenter, leading to a loss of enantiomeric purity (racemization). Fix: Perform the Boc deprotection under strictly anhydrous and anaerobic conditions at room temperature or below. Ensure your solvents are degassed. Alternatively, consider a milder deprotection strategy if the standard acidic conditions continue to erode your ee%.

HPLCMethod Sample (2R)-2-Methylazepane HCl Salt FreeBase Convert to Free Base (Alkaline Extraction) Sample->FreeBase CSP Select CSP (e.g., Amylose Phenylcarbamate) FreeBase->CSP MobilePhase Add Basic Modifier (0.1% Diethylamine) CSP->MobilePhase Resolution Baseline Resolution Accurate ee% Quantification MobilePhase->Resolution

Optimized Chiral HPLC method development workflow for basic amines.

Section 3: Data Presentation & Comparative Methodologies

To choose the best method for routine batch testing versus deep investigative troubleshooting, refer to the comparative data below.

Table 1: Comparison of Analytical Methods for Chiral Amine Enantiomeric Purity[12]
Analytical MethodPrinciple of Chiral RecognitionTypical Analysis TimeProsCons
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)[3][].10–60 minutesHigh sensitivity, non-destructive, industry standard for QA/QC.Requires expensive chiral columns; basic amines prone to peak tailing[4][12].
NMR with CDA (Mosher's) Covalent bonding to form stable diastereomers[6][13].5–15 min (post-reaction)Absolute configuration determination; no chiral column needed[5][14].Destructive; derivatization reaction adds time and complexity[].
NMR with CSA (BINOL) Non-covalent transient diastereomeric complexes via H-bonding[13][12].5–15 minutesFast, non-destructive, simple sample prep[12].Highly dependent on solvent (requires CDCl₃); complex spectra[12].

Section 4: Frequently Asked Questions (FAQs)

Q4: Can we use Chiral Solvating Agents (CSAs) instead of Mosher's acid for faster NMR analysis? A: Yes. If you want to avoid the covalent derivatization step, you can use Chiral Solvating Agents (CSAs) like enantiopure (R)- or (S)-1,1'-bi-2-naphthol (BINOL)[13][12]. CSAs form non-covalent host-guest complexes with the chiral amine via hydrogen bonding and π–π interactions[12]. Because the interaction is non-covalent, the sample can be recovered. However, this method requires non-polar NMR solvents (like CDCl₃) to prevent solvent competition with the hydrogen bonds, and the chemical shift differences (Δδ) are often smaller than those seen with covalent CDAs.

Q5: Why does my chiral HPLC baseline drift significantly when I analyze the amine? A: Baseline drift in chiral normal-phase chromatography is often caused by the accumulation of strongly retained polar compounds or water on the column, or by the slow equilibration of the basic additive (DEA) with the stationary phase[15]. Ensure your mobile phase is thoroughly pre-mixed and allow the column to equilibrate with the DEA-modified mobile phase for at least 20 column volumes before injecting your azepane sample. Furthermore, rapid degradation or racemization of analytes can be caused by traces of water in the mobile phase[15].

Q6: We use preparative chiral SFC for the resolution of racemic 2-methylazepane. How do we improve the resolution (Rs) if the peaks are merging? A: In Supercritical Fluid Chromatography (SFC), enantiomeric resolution can be fine-tuned by adjusting the co-solvent (modifier) concentration, temperature, and backpressure. For basic amines like 2-methylazepane, adding a basic additive like isopropylamine or DEA (0.1-0.5%) to the alcohol co-solvent is crucial[4]. If peaks merge, try lowering the column temperature (e.g., from 35°C to 25°C), which often increases the chiral recognition mechanism's efficiency by favoring the enthalpic interactions between the enantiomer and the CSP.

References
  • Chiral derivatizing agent - Wikipedia. wikipedia.org. Available at:[Link]

  • Mosher's acid - Wikipedia. wikipedia.org. Available at:[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. chromatographyonline.com. Available at:[Link]

  • Chiral HPLC Method Development. hplc.today. Available at:[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. acs.org. Available at:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. yakhak.org. Available at:[Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. nih.gov. Available at:[Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. rsc.org. Available at:[Link]

  • Synthesis of heterocyclic analogues of Mosher's acid. chemrxiv.org. Available at:[Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. nih.gov. Available at:[Link]

  • Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles. rsc.org. Available at:[Link]

  • A Fit-for-Purpose Synthesis of (R)-2-Methylazepane. acs.org. Available at:[Link]

  • A Fit-for-Purpose Synthesis of (R)-2-Methylazepane. researchgate.net. Available at:[Link]

  • WO2016174079A1 - Rsv antiviral pyrazolo- and triazolo-pyrimidine compounds. google.com.

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for (2R)-2-methylazepane Analysis

Welcome to the technical support center for the HPLC analysis of (2R)-2-methylazepane. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral secondary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of (2R)-2-methylazepane. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral secondary amine. As a basic and chiral compound, 2-methylazepane presents unique challenges in chromatographic analysis, primarily related to achieving good peak shape and enantiomeric resolution.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.

Part 1: Fundamentals & Initial Method Development

This section addresses the most common initial questions regarding the setup of an HPLC method for (2R)-2-methylazepane.

Q1: What are the key properties of (2R)-2-methylazepane that influence its HPLC analysis?

Answer: Understanding the physicochemical properties of (2R)-2-methylazepane is the foundation for developing a robust HPLC method. Two characteristics are paramount:

  • Basicity: 2-methylazepane is a secondary amine with a pKa value estimated to be around 11. This high basicity means its ionization state is highly dependent on the mobile phase pH.[1] At a pH well below its pKa, it will be protonated and exist as a cation. At a pH above its pKa, it will be in its neutral, free-base form. This behavior is critical for controlling retention and peak shape in reversed-phase HPLC.

  • Chirality: The molecule contains a stereocenter at the second position of the azepane ring, meaning it exists as two non-superimposable mirror images (enantiomers): (2R)-2-methylazepane and (2S)-2-methylazepane. To separate these enantiomers, a chiral environment is required, which is typically achieved by using a Chiral Stationary Phase (CSP).[2][3]

Q2: What is the recommended starting point for method development?

Answer: For a chiral amine, method development should begin with screening different chiral stationary phases (CSPs) and mobile phase modes. Polysaccharide-based CSPs are highly versatile and represent an excellent starting point for screening.[2][4]

Here is a logical workflow for initial method development:

G cluster_0 Phase 1: Mode & Column Screening cluster_1 Phase 2: Optimization Start Racemic 2-Methylazepane Sample Screen_Mode Screen Chiral Stationary Phases (CSPs) e.g., Amylose & Cellulose-based Start->Screen_Mode NP_Mode Normal Phase (NP) Mode (Hexane/Alcohol + Basic Additive) Screen_Mode->NP_Mode Test RP_Mode Reversed-Phase (RP) Mode (ACN/Water + Buffer) Screen_Mode->RP_Mode Test PO_Mode Polar Organic (PO) Mode (Methanol or Ethanol + Basic Additive) Screen_Mode->PO_Mode Test Eval1 Evaluate Resolution (Rs) & Peak Shape NP_Mode->Eval1 RP_Mode->Eval1 PO_Mode->Eval1 Optimization Select Best Condition & Optimize Eval1->Optimization Promising Separation Found Opt_Solvent Adjust Organic Modifier Ratio Optimization->Opt_Solvent Opt_Additive Optimize Additive/Buffer Concentration Optimization->Opt_Additive Opt_Flow Adjust Flow Rate & Temperature Optimization->Opt_Flow Final_Method Validated Method Opt_Solvent->Final_Method Opt_Additive->Final_Method Opt_Flow->Final_Method

Caption: Workflow for Chiral Method Development.

Recommended Starting Conditions:

The following table summarizes initial conditions for screening. It is often most efficient to screen in Normal Phase / Polar Organic modes first, as they frequently provide better selectivity for chiral amines on polysaccharide CSPs.[5][6]

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Stationary Phase Immobilized Polysaccharide CSP (e.g., Amylose, Cellulose)Immobilized Polysaccharide CSPCSP rated for RP use
Mobile Phase A n-HexaneN/AWater with Buffer (e.g., 10 mM Ammonium Bicarbonate)
Mobile Phase B Isopropanol (IPA) or EthanolMethanol or EthanolAcetonitrile (ACN) or Methanol
Composition 90:10 (A:B)100% B80:20 (A:B)
Additive 0.1% Diethylamine (DEA) or Butylamine0.1% Diethylamine (DEA) or ButylamineAdjust pH to 9-10 with buffer
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C30 - 40 °C
Detection UV at 210-220 nm (or low UV)UV at 210-220 nmUV at 210-220 nm

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Q3: Why is my peak for 2-methylazepane tailing in reversed-phase HPLC?

Answer: Peak tailing is the most common problem for basic compounds like 2-methylazepane in reversed-phase HPLC.[7] The primary cause is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[8][9]

Troubleshooting Decision Tree:

G Problem Peak Tailing Observed for 2-Methylazepane Check_pH Is mobile phase pH controlled with a buffer? Problem->Check_pH Check_Column Is the column modern & high-purity silica with good endcapping? Check_pH->Check_Column Yes Sol_Buffer Action: Add a buffer. (e.g., 20-50 mM phosphate or acetate) Keep pH at least 2 units away from pKa. Check_pH->Sol_Buffer No Consider_High_pH Is the method compatible with high pH (>8)? Check_Column->Consider_High_pH Yes Sol_New_Column Action: Switch to a column with low silanol activity or a hybrid-silica column. Check_Column->Sol_New_Column No / Old Column Sol_Low_pH Strategy 1: Low pH Set pH to 2.5-3.0. This protonates silanols, minimizing interaction. Consider_High_pH->Sol_Low_pH No Sol_High_pH Strategy 2: High pH Use a pH-stable column (e.g., hybrid silica) and set pH to 9-10. This neutralizes the amine, increasing retention and improving shape. Consider_High_pH->Sol_High_pH Yes

Caption: Troubleshooting Peak Tailing for Basic Analytes.

Detailed Solutions:

  • Control pH with a Buffer: An unbuffered mobile phase can have an unstable pH, leading to inconsistent ionization and poor peak shape.[10] Use a buffer like phosphate or acetate at a concentration of 20-50 mM.[11] For robust results, operate at a pH at least 2 units away from the analyte's pKa.[9][12]

  • Low pH Mobile Phase (pH 2.5-3.5): At low pH, the residual silanol groups on the column are protonated (Si-OH) and thus less likely to interact with the protonated amine.[9][12] This is a very common strategy to improve peak shape for basic compounds.

  • High pH Mobile Phase (pH 9-10): Using a high pH mobile phase neutralizes the 2-methylazepane molecule. This non-ionized form has less affinity for the polar stationary phase surface but higher affinity for the C18 chains, which can increase retention and significantly improve peak shape. Crucially, this requires a pH-stable column (e.g., hybrid silica) to prevent rapid degradation of the stationary phase.[8]

  • Use Ion-Pairing Reagents: An alternative is to add an ion-pairing reagent like an alkyl sulfonate to the mobile phase.[13][14] The reagent pairs with the protonated amine, forming a neutral, hydrophobic complex that is well-retained and often exhibits better peak symmetry.[15] This approach can be complex and is often less favored for LC-MS applications due to the non-volatile nature of the reagents.[13]

Q4: How can I improve poor enantiomeric resolution?

Answer: Achieving enantiomeric resolution is a matter of optimizing the interactions between the enantiomers and the chiral stationary phase. If initial screening yields poor or no separation, several parameters can be adjusted.

Key Optimization Strategies:

StrategyExplanationCausality & Expert Insight
Change Organic Modifier In Normal Phase, switch between Isopropanol (IPA) and Ethanol. In Reversed-Phase, switch between Acetonitrile (ACN) and Methanol.The type of alcohol (in NP) or organic solvent (in RP) directly influences the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP. This is often the most impactful change for selectivity.[3][5] Ethanol often provides stronger hydrogen bonding capabilities than IPA, which can dramatically alter the separation.
Optimize Modifier Percentage Systematically vary the percentage of the organic modifier (e.g., from 5% to 20% alcohol in NP).This adjusts the overall polarity of the mobile phase, which changes the retention time. By altering how long the analyte stays on the column, you change the opportunity for chiral recognition to occur. Sometimes, increasing retention leads to better resolution.
Change Basic Additive (NP/PO) Switch from Diethylamine (DEA) to another basic modifier like Butylamine or Ethylenediamine.[16]The additive's role is to mask non-specific interaction sites on the stationary phase, improving peak shape. However, the structure of the additive itself can influence the chiral recognition mechanism. Different amines can lead to different selectivities.
Adjust Temperature Analyze at different column temperatures (e.g., 15°C, 25°C, 40°C).Chiral separation is a thermodynamic process. Lowering the temperature often increases resolution (Δ(ΔG) increases), but at the cost of broader peaks and longer run times. Conversely, increasing temperature can sometimes improve efficiency and change selectivity.
Q5: My retention time is unstable. What are the likely causes?

Answer: Retention time drift is a sign of an unstable chromatographic system. Before blaming the column, investigate the mobile phase and hardware.[17]

  • Inadequate Buffering: This is the most common cause when analyzing ionizable compounds. If the mobile phase pH is not properly controlled, small changes in its composition (e.g., CO₂ from the air dissolving into the aqueous phase) can alter the analyte's ionization state and shift retention time.[10][18]

    • Solution: Ensure your aqueous mobile phase contains a buffer at an adequate concentration (at least 20 mM).[10] Prepare fresh mobile phase daily.

  • Lack of Equilibration: The column, especially a CSP, requires sufficient time to equilibrate with the mobile phase. If you change the mobile phase composition, allow at least 20-30 column volumes to pass through the system before injecting your sample.[4]

  • Temperature Fluctuations: If the column compartment is not temperature-controlled, ambient temperature changes in the lab can cause retention time to drift.

    • Solution: Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30 °C).

Part 3: Key Experimental Protocols

This section provides step-by-step instructions for preparing mobile phases, which is a critical step for reproducible results.

Protocol 1: Preparation of a Buffered Reversed-Phase Mobile Phase (pH 3.0)

Objective: To prepare a mobile phase that protonates both the 2-methylazepane analyte and the residual silanols on the column to achieve good peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile (ACN)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

Procedure:

  • Prepare the Aqueous Buffer (Aqueous Component): a. Weigh an appropriate amount of KH₂PO₄ to make a 50 mM solution in 1 L of HPLC-grade water (e.g., 6.8 g of KH₂PO₄). b. Dissolve the salt completely in the water. c. Place a calibrated pH meter probe into the solution. d. Slowly add 85% orthophosphoric acid dropwise while stirring until the pH of the solution reaches 3.0. e. Filter the buffer solution through a 0.22 µm membrane filter to remove particulates.[10]

  • Prepare the Final Mobile Phase: a. For a mobile phase of 20% ACN, measure 800 mL of the prepared aqueous buffer (pH 3.0). b. Measure 200 mL of HPLC-grade ACN. c. Combine the two solutions in a clean mobile phase reservoir. Note: Always add the organic solvent to the aqueous phase to avoid salt precipitation. d. Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing for 10-15 minutes.[10]

Protocol 2: Preparation of a Normal Phase Mobile Phase with a Basic Additive

Objective: To prepare a mobile phase for chiral separation on a polysaccharide CSP, using a basic additive to improve peak shape.

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Diethylamine (DEA), high purity

Procedure:

  • Measure the Main Solvents: a. For a 90:10 (v/v) Hexane:IPA mobile phase, measure 900 mL of n-Hexane and 100 mL of IPA into a 1 L mobile phase reservoir.

  • Add the Basic Additive: a. Pipette 1.0 mL of Diethylamine (DEA) into the solvent mixture. This corresponds to 0.1% (v/v) of the total volume.[5][16]

  • Mix and Degas: a. Cap the reservoir and swirl gently to ensure the additive is homogeneously mixed. b. Degas the mobile phase using sonication or helium sparging.

References

  • Kulikov, A. U., & Tsvetkov, D. S. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17(4), 297-301. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Application Notes. [Link]

  • Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 38(8), 423-429. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent Application Note. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. [Link]

  • D'Souza, R., & Narang, A. S. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylazepane. PubChem Compound Database. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Primer. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Gašpar, M., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-156. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Oksman-Caldentey, K. M., & Kokkonen, P. S. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(8), 1334-1335. [Link]

  • Al-Rimawi, F., Zare, A., & El-Masri, M. (2015). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Applied Pharmaceutical Science, 5(9), 014-019. [Link]

  • Turabi, Z. M., Khatatbeh, O. A., & Al-Abed, D. N. (2014). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF MEBENDAZOLE AND THE TWO PRESERVATIVES METHYLPARABEN AND PROPYLPARABEN IN PHARMACEUTICAL ORAL SUSPENSION DOSAGE FORM. International Journal of Pharmaceutical Sciences and Drug Research, 6(1), 66-70. [Link]

  • Ravisankar, P., et al. (2015). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 5(3), 178-185. [Link]

  • Cheméo. (n.d.). Chemical Properties of Octane, 2-methyl- (CAS 3221-61-2). [Link]

  • World Journal of Pharmaceutical Research. (2024). [Link]

Sources

Troubleshooting

Resolving solubility issues of (2R)-2-methylazepane hydrochloride in organic solvents

Technical Support Center: Resolving Solubility Issues of (2R)-2-methylazepane Hydrochloride As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the solubilization of cyclic second...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Solubility Issues of (2R)-2-methylazepane Hydrochloride

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the solubilization of cyclic secondary amine salts. (2R)-2-methylazepane hydrochloride is a highly polar, ionic compound. While the hydrochloride form provides excellent bench stability and prevents oxidative degradation, its crystal lattice energy and strong N⁺–H hydrogen bonding render it poorly soluble in standard non-polar or moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, hexanes)[1].

This guide is designed to help researchers understand the mechanistic causes of these solubility failures and provide self-validating protocols to overcome them.

Part 1: Theoretical Grounding & FAQs

Q1: Why does (2R)-2-methylazepane hydrochloride "oil out" or form a gooey suspension instead of dissolving in dichloromethane (DCM)? Amine hydrochlorides possess a strong ionic crystal lattice. In non-polar solvents, the solvent-solute interactions are insufficient to overcome the lattice energy and the strong N⁺–H hydrogen bonding[1]. "Oiling out" typically occurs when the salt absorbs trace moisture from the environment or when the solvent partially solvates the salt without fully breaking the lattice, resulting in a biphasic, unreactive syrup[2].

Q2: Should I change my solvent system or alter the compound itself? This depends entirely on the mechanistic requirements of your downstream application:

  • If the neutral amine is acceptable: Convert the salt to its free base. The neutral (2R)-2-methylazepane will readily dissolve in DCM, ethers, and ethyl acetate[2].

  • If the HCl salt must be maintained (e.g., to prevent volatility or side-reactions): Utilize a polar co-solvent system (like Methanol, DMF, or DMSO) to disrupt the lattice energy, or apply gentle heating[2][3].

Q3: Can I generate the free base in situ during a coupling reaction? Yes. For reactions such as amide bond formation, suspending the hydrochloride salt in an organic solvent and adding a stoichiometric excess of a non-nucleophilic base—such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)—will neutralize the salt. The resulting triethylammonium chloride will remain in suspension or dissolve depending on the solvent, while the free (2R)-2-methylazepane becomes fully soluble and reactive[1][4].

Part 2: Quantitative Solvent Compatibility Profile

To select the correct solvent, you must match the polarity index of the solvent to the ionization state of the azepane derivative.

Solvent SystemPolarity IndexEstimated Solubility (HCl Salt)Estimated Solubility (Free Base)Mechanistic Rationale & Application
Hexanes / Heptane 0.1InsolubleHighUse exclusively for extracting the free base away from polar/ionic impurities.
Dichloromethane (DCM) 3.1Very Low (<1 mg/mL)Very HighStandard extraction solvent for the free base; salt will remain suspended[2].
Ethyl Acetate (EtOAc) 4.4LowHighExcellent for free base extraction; however, the salt may "oil out" if trace water is present.
Ethanol / Methanol 5.1 - 5.2High (~30 mg/mL)HighExcellent protic co-solvents that hydrogen-bond with the chloride ion to disrupt the salt lattice[3].
DMF / DMSO 6.4 - 7.2Moderate (~20 mg/mL)HighIdeal aprotic solvents for retaining the salt form in cross-coupling reactions[3].

Part 3: Troubleshooting Workflow

G Start Solubility Issue: (2R)-2-methylazepane HCl in Organic Solvent Q1 Is the HCl salt form strictly required for the next reaction step? Start->Q1 FreeBase Protocol A: Perform Free-Basing (NaOH/Na2CO3 extraction) Q1->FreeBase No (Free amine acceptable) CoSolvent Protocol B: Use Polar Co-Solvents (e.g., MeOH, DMF, DMSO) Q1->CoSolvent Yes (Salt must be retained) Check1 Extract into DCM/EtOAc. Validate by TLC/NMR. FreeBase->Check1 Check2 Heat gently (40-50°C) or use in situ TEA base. CoSolvent->Check2

Decision matrix for resolving (2R)-2-methylazepane HCl organic solubility.

Part 4: Self-Validating Experimental Protocols

Protocol A: Ex Situ Free-Basing and Organic Extraction

Purpose: To isolate the highly organic-soluble free amine of (2R)-2-methylazepane prior to moisture-sensitive or base-sensitive downstream reactions. Causality: Treating the aqueous solution of the salt with a strong base (NaOH) deprotonates the azepanium ion. The neutral, lipophilic azepane then partitions favorably into the organic layer[5][6].

  • Dissolution: Dissolve 1.0 g of (2R)-2-methylazepane hydrochloride in 10 mL of deionized water.

    • Self-Validation: The solution should be completely clear. Any turbidity indicates the presence of non-polar organic impurities.

  • Basification: Cool the solution in an ice bath (0–5 °C) to prevent the volatilization of the free amine. Slowly add a 2M NaOH aqueous solution dropwise until the pH reaches >12.

    • Self-Validation: The aqueous layer will become cloudy or form a distinct oily layer on top as the free amine separates from the aqueous phase[6].

  • Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 15 mL of Dichloromethane (DCM) or tert-butyl methyl ether (TBME)[6].

  • Washing & Drying: Wash the combined organic layers with 10 mL of brine to remove residual NaOH. Dry the organic phase over anhydrous Na₂SO₄.

    • Self-Validation: The drying agent should flow freely like sand when swirled. If it clumps heavily, water is still present; add more Na₂SO₄.

  • Concentration: Carefully concentrate under reduced pressure at a low water-bath temperature (<30 °C) to avoid evaporating the volatile free amine.

Protocol B: In Situ Solubilization via Polar Co-Solvents

Purpose: To dissolve the hydrochloride salt directly in an organic medium without prior aqueous extraction, which is highly suitable for peptide-type syntheses or anhydrous cross-coupling. Causality: Polar aprotic solvents (like DMF) or protic solvents (like Methanol) disrupt the ionic lattice of the hydrochloride salt, allowing solvation of both the azepanium cation and chloride anion without neutralizing the amine[2][3].

  • Primary Suspension: Weigh the required amount of (2R)-2-methylazepane hydrochloride into a dry, inert-flushed reaction flask. Add the primary non-polar organic solvent (e.g., DCM or THF) to form a suspension.

  • Co-solvent Addition: Add a polar co-solvent (e.g., anhydrous DMF, DMSO, or Methanol) dropwise while stirring. Typically, a 5–10% v/v ratio is sufficient to achieve complete dissolution[2].

    • Self-Validation: The cloudy suspension will transition into a clear, homogenous solution.

  • Thermal Agitation (If needed): If dissolution is incomplete, warm the mixture gently to 40 °C under an inert atmosphere (N₂/Ar)[2].

  • In Situ Neutralization (Optional): If the free amine is required for the reaction mechanism (e.g., nucleophilic attack), add 1.2 to 1.5 equivalents of Triethylamine (TEA).

    • Self-Validation: The (2R)-2-methylazepane will dissolve and react, while TEA·HCl will precipitate out of the DCM/THF as a fine, dense white powder, visually confirming the base exchange[1][4].

References

  • Sciencemadness Discussion Board. diethylamine hydrochloride synthesis question. Retrieved from [Link]

  • European Patent Office (EPO). Process for the preparation of saturated or unsaturated primary fatty amines - Patent 1746084. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of (2R)-2-Methylazepane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical vulnerabilities of (2R)-2-methylazepane hydrochloride —a critical chiral cyclic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical vulnerabilities of (2R)-2-methylazepane hydrochloride —a critical chiral cyclic amine intermediate. This document provides field-proven troubleshooting strategies, self-validating analytical protocols, and authoritative regulatory frameworks to ensure the integrity of your API during long-term storage.

Troubleshooting Guides & FAQs

Q1: Why does my (2R)-2-methylazepane hydrochloride powder become sticky and clump together over time, and how do I prevent it? A1:

  • Causality: Amine hydrochloride salts are inherently prone to hygroscopicity. The highly polar ionized groups ( NH2+​ and Cl− ) exposed on the crystal surface readily form hydrogen bonds with atmospheric water vapor. This moisture absorption leads to deliquescence (clumping) and creates a highly acidic microenvironment due to loosely bound moisture[1]. This localized drop in pH can disrupt the crystal lattice and accelerate secondary degradation pathways.

  • Prevention: Store the compound in tightly sealed, low-moisture-vapor-transmission-rate (MVTR) containers. The industry standard is to use double low-density polyethylene (LDPE) bags placed inside a high-density polyethylene (HDPE) drum, interspersed with silica gel desiccants.

Q2: Is there a risk of racemization of the (2R) chiral center during long-term storage? A2:

  • Causality: The (2R)-2-methylazepane ring is generally stable against racemization under ambient conditions because the chiral center is part of an unstrained, saturated azepane ring. Unlike amino acids or compounds with adjacent electron-withdrawing groups, it lacks the ability to easily form a planar enamine/imine intermediate[2]. However, extreme thermal stress combined with highly basic microenvironments can theoretically promote deprotonation.

  • Prevention: Maintain storage temperatures strictly within the3 (25°C ± 2°C)[3].

Q3: My batch has developed a slight yellowish discoloration. What causes this, and is the API compromised? A3:

  • Causality: While the hydrochloride salt protects the secondary amine from direct oxidation (unlike the free base form, which oxidizes rapidly), trace transition metals from upstream synthesis (e.g., palladium catalysts from coupling steps) can catalyze radical oxidative pathways if moisture is present to facilitate ion mobility[4]. The discoloration is typically due to trace formation of N-oxides or conjugated degradation products.

  • Prevention: Ensure rigorous metal scavenging during the final API isolation steps. Store the salt under an inert atmosphere (Argon or Nitrogen purge) in amber or opaque containers to prevent photolytic activation.

Visualizing Degradation and Workflows

Degradation_Pathways API (2R)-2-methylazepane HCl Moisture Atmospheric Moisture API->Moisture Thermal Thermal Stress API->Thermal Hygro Hygroscopic Sorption Moisture->Hygro Lattice Crystal Lattice Disruption Thermal->Lattice Acidic Microenvironmental pH Drop Hygro->Acidic Oxidation Trace Metal Oxidation Acidic->Oxidation Lattice->Oxidation

Logical causality of (2R)-2-methylazepane HCl degradation pathways.

Stability_Workflow Start API Batch Split Chamber Allocation Start->Split LongTerm Long-Term 25°C/60%RH Split->LongTerm Accel Accelerated 40°C/75%RH Split->Accel SFC Chiral SFC (ee%) LongTerm->SFC KF Karl Fischer (Moisture) LongTerm->KF Accel->SFC Accel->KF

ICH-compliant stability testing workflow for chiral purity and moisture.

Self-Validating Experimental Protocols

To ensure the trustworthiness of your stability data, every protocol must be self-validating. This means incorporating System Suitability Tests (SST) that independently verify the assay's performance before sample analysis, ensuring that negative results are due to sample stability, not assay failure.

Protocol 1: Chiral SFC for Enantiomeric Purity Monitoring

Objective: Quantify the enantiomeric excess (%ee) of (2R)-2-methylazepane to detect trace racemization.

  • System Suitability (Self-Validation): Inject a 1.0 mg/mL standard of rac-2-methylazepane. The system is only validated if the resolution ( Rs​ ) between the (2R) and (2S) peaks is > 2.0. This proves the column and mobile phase possess the theoretical plates necessary to separate the enantiomers if degradation has occurred.

  • Sample Preparation: Dissolve 5.0 mg of the stability sample in 1.0 mL of anhydrous Methanol.

  • Execution: Run the sample using a Chiralpak IG column (or equivalent) under Supercritical Fluid Chromatography (SFC) conditions (e.g., CO2​ /MeOH with 0.1% Diethylamine modifier to suppress secondary amine tailing).

  • Analysis: Integrate the peaks. The retention time of the main peak must exactly match the (2R) peak from the SST racemate injection.

Protocol 2: Karl Fischer Coulometric Titration for Moisture Content

Objective: Detect early-stage hygroscopic moisture absorption before physical deliquescence occurs[5].

  • System Suitability (Self-Validation): Inject exactly 1.0 µL of pure HPLC-grade water (equivalent to 1.0 mg H2​O ) into the KF vessel. The recovery must be between 97.0% and 103.0%. This validates the active titer of the Karl Fischer reagent.

  • Sample Preparation: Inside a controlled-humidity glove box, accurately weigh 50.0 mg of the (2R)-2-methylazepane HCl sample to prevent atmospheric moisture contamination during handling.

  • Execution: Introduce the solid sample directly into the KF titration vessel. Titrate to the electrometric endpoint.

  • Blank Subtraction: Run a blank analysis by opening and closing the sample port without adding powder to subtract atmospheric moisture intrusion.

Quantitative Data & Storage Matrix

To establish a defensible re-test period, stability testing must be conducted according to the standardized climatic zones defined by the FDA and EMA. Below is the summarized quantitative matrix for establishing the shelf-life of (2R)-2-methylazepane hydrochloride.

Table 1: 3 for API Intermediates [3]

Storage ConditionTemperatureRelative Humidity (RH)Minimum DurationTesting Frequency
Long-Term 25°C ± 2°C60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate *30°C ± 2°C65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 Months0, 3, 6 months

*Intermediate testing is only required if a "significant change" (e.g., >5% shift in assay or failure to meet appearance criteria) occurs during the 6-month Accelerated testing phase.

References

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: A Fit-for-Purpose Synthesis of (R)-2-Methylazepane Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Salt Selection for Basic Drugs (Kramer and Flynn) Source: USPTO Patent Documentation / International Journal of Pharmaceutics URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2R)-2-Methylazepane Hydrochloride Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks when incorporating highly hindered chiral amines int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks when incorporating highly hindered chiral amines into their pharmacophores.

(2R)-2-methylazepane is a highly valuable chiral building block, prominently featured in the synthesis of respiratory syncytial virus (RSV) inhibitors 1[1]. However, forming amide or C-N bonds with this substrate is notoriously difficult. The combination of the seven-membered ring's conformational flexibility and the α -methyl group creates a severe steric shield around the secondary nitrogen.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you overcome these steric barriers.

Section 1: Amide Bond Formation (The Acylation Challenge)

Q: My standard EDC/HOBt coupling yields mostly unreacted (2R)-2-methylazepane and degraded carboxylic acid. Why does this happen, and how do I fix it?

A: The primary failure mode here is kinetic. The α -methyl group physically obstructs the trajectory of the activated carboxylic acid 2[2]. Because the hindered amine struggles to attack the activated ester, the activated acid undergoes competing pathways (e.g., hydrolysis or rearrangement).

To overcome this, you must use highly reactive acylating agents. Uronium/aminium salts like HATU or COMU are preferred. However, you must be cautious: if the acid is not fully pre-activated, the hindered amine can attack the uronium salt directly, leading to a dead-end guanylation byproduct (forming a tetramethylguanidine derivative) 3[3].

Quantitative Comparison of Coupling Reagents
Reagent ClassExampleReactivity ProfileEpimerization RiskGuanylation Risk
CarbodiimideEDC/HOBtLowLowNone
Aminium/UroniumHATUHighModerateHigh (if pre-activation is skipped)
OximinoCOMUVery HighLowLow
Acyl FluorideTCFH / NMIExtremely HighModerateNone
Acid ChlorideOxalyl ChlorideMaximumHighNone
Workflow: Amide Coupling Reagent Selection

AmideCoupling Start Amide Coupling of (2R)-2-methylazepane CheckChiral Is the Carboxylic Acid alpha-Chiral? Start->CheckChiral PathYes Use COMU or HATU with HOAt additive CheckChiral->PathYes Yes PathNo Use TCFH/NMI or Acid Chloride CheckChiral->PathNo No Guanylation Warning: Pre-activate acid to avoid guanylation PathYes->Guanylation Success Product Isolation PathNo->Success Guanylation->Success

Decision logic for selecting amide coupling reagents for (2R)-2-methylazepane.

Protocol 1: HATU-Mediated Amide Coupling (Self-Validating)

Causality Focus: Pre-activation is strictly required. Adding the amine before the acid is fully activated by HATU will result in the amine attacking HATU, forming a stable, unreactive guanidinium byproduct.

  • Free-basing & Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validation Checkpoint: The solution should turn pale yellow within minutes, indicating the formation of the active HOAt ester. Stir for exactly 15–30 minutes.

  • Amine Addition: Add (2R)-2-methylazepane hydrochloride (1.2 eq) in one portion. The excess DIPEA (3.0 eq total) serves to neutralize the HCl salt (requiring 1.2 eq) and catalyze the coupling.

  • Reaction Monitoring: Stir at room temperature. Monitor via LC-MS.

    • Self-Validation Checkpoint: If the mass of the guanylated amine (M+100 for tetramethylguanidine addition) appears, your pre-activation time was insufficient, or the acid is too sterically hindered for HATU. If so, pivot to an acid chloride route.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Section 2: Buchwald-Hartwig Cross-Coupling (The C-N Bond Challenge)

Q: I am trying to couple (2R)-2-methylazepane with an aryl bromide using Pd₂(dba)₃ and BrettPhos, but I am observing zero conversion. What is wrong?

A: The failure lies in the ligand's steric profile. While BrettPhos is an exceptional ligand for mono-substituted (primary) amines, its large cone angle and steric bulk prevent the coordination and subsequent reductive elimination of bulky secondary amines like (2R)-2-methylazepane.

You must switch to RuPhos . The smaller steric hindrance (cone angle of ~198°) of the Pd-RuPhos complex specifically accommodates the spatial requirements of cyclic secondary amines, making it highly catalytically active for this exact substrate class 4[4].

Workflow: Buchwald-Hartwig Ligand Selection

BHCoupling Substrate Amine Substrate Primary Primary Amine (e.g., Aniline) Substrate->Primary Secondary Hindered Secondary Amine (e.g., 2-Methylazepane) Substrate->Secondary BrettPhos Use BrettPhos (Large cone angle) Primary->BrettPhos RuPhos Use RuPhos (Smaller cone angle) Secondary->RuPhos Result Successful C-N Bond BrettPhos->Result RuPhos->Result

Ligand selection logic based on amine steric hindrance for Pd-catalyzed C-N coupling.

Protocol 2: RuPhos-Pd-G3 Catalyzed Amination

Causality Focus: Using a pre-formed Generation 3 (G3) palladacycle precatalyst ensures a 1:1 Pd-to-ligand ratio and rapid generation of the active L-Pd(0) species under mild conditions. This is crucial for hindered substrates that might otherwise decompose during the prolonged heating required to activate standard Pd(II) salts.

  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl halide (1.0 eq), (2R)-2-methylazepane hydrochloride (1.2 eq), RuPhos-Pd-G3 (2-5 mol%), RuPhos ligand (2-5 mol%), and NaOtBu (2.5 eq).

    • Note: 2.5 eq of base is required because 1.2 eq is immediately consumed neutralizing the amine hydrochloride salt.

  • Solvent Addition: Add anhydrous, degassed THF or Toluene (0.1 M). Seal the vial securely.

  • Heating: Heat to 85°C for 12 hours.

    • Self-Validation Checkpoint: A color change from yellow/green to dark red/brown typically indicates the successful formation of the active Pd(0) species and cycle initiation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography.

Section 3: Handling the Hydrochloride Salt

Q: Should I free-base (2R)-2-methylazepane hydrochloride and isolate it before setting up my reactions?

A: It is highly recommended to perform in situ free-basing rather than isolating the free amine. The free base of (2R)-2-methylazepane is volatile and prone to oxidative degradation upon prolonged storage. By adding an extra equivalent of a non-nucleophilic base (like DIPEA for amide couplings or NaOtBu for Buchwald-Hartwig) directly to the reaction mixture, you liberate the amine exactly when the electrophile is ready to react. This maximizes your yield, prevents evaporative loss, and ensures stoichiometric accuracy.

References

  • A Fit-for-Purpose Synthesis of (R)-2-Methylazepane ACS Publications (Organic Process Research & Development)1

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines Benchchem 2

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases PMC / The Journal of Organic Chemistry 3

  • Crystal structure of the RuPhos ligand IUCr Journals 4

Sources

Optimization

Method refinement for (2R)-2-methylazepane hydrochloride extraction from aqueous mixtures

Technical Support Center: (2R)-2-methylazepane Hydrochloride Extraction A Guide to Method Refinement and Troubleshooting Welcome to the dedicated technical support guide for the extraction and isolation of (2R)-2-methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2R)-2-methylazepane Hydrochloride Extraction

A Guide to Method Refinement and Troubleshooting

Welcome to the dedicated technical support guide for the extraction and isolation of (2R)-2-methylazepane hydrochloride. This document is designed for researchers, chemists, and process development professionals who are working with this compound and aim to refine their extraction methods from aqueous mixtures. We will move beyond standard protocols to explore the underlying chemical principles, enabling you to troubleshoot common issues and optimize your workflow for yield, purity, and efficiency.

Core Principles: The Chemistry of Amine Extraction

The entire extraction strategy hinges on the pH-dependent solubility of (2R)-2-methylazepane. Understanding this equilibrium is the key to mastering the separation.

  • In Acidic to Neutral Conditions (pH < 9): The secondary amine is protonated, forming the hydrochloride salt. This salt is ionic, highly polar, and therefore readily soluble in the aqueous phase.

  • In Basic Conditions (pH > 12): The amine is deprotonated to its free base form. The free base is a neutral, organic molecule with significantly lower polarity, making it preferentially soluble in a water-immiscible organic solvent.[1]

The goal of the extraction is to manipulate this equilibrium by adjusting the pH to move the target compound from the aqueous phase into an organic phase, leaving water-soluble impurities behind.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_legend Equilibrium Control Aqueous_Salt (2R)-2-Methylazepanium Chloride (Water Soluble) Organic_Base (2R)-2-Methylazepane (Organic Soluble) Aqueous_Salt->Organic_Base  pH Control   key2 Add Acid (e.g., HCl) (pH < 9) Aqueous_Salt->key2 Favors Salt key1 Add Base (e.g., NaOH) (pH > 12) Organic_Base->key1 Favors Free Base

Caption: pH-dependent equilibrium of (2R)-2-methylazepane.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the liquid-liquid extraction of (2R)-2-methylazepane.

Q1: My overall yield is low. What are the primary factors to investigate?

Low yield is a multifaceted problem. Systematically evaluate the following three critical areas:

  • Incomplete Basification: The most common culprit. If the pH of the aqueous layer is not sufficiently high, a significant portion of your amine will remain in its protonated, water-soluble salt form and will not be extracted.

  • Poor Partitioning: The chosen organic solvent may not be optimal for solubilizing the free base.

  • Emulsion Formation: Physical loss of material trapped in a stable emulsion between the two layers can drastically reduce yield.

The following questions will delve into troubleshooting each of these points.

Q2: What is the optimal pH for the extraction, and how do I ensure I've reached it?

For an efficient extraction of a secondary amine like 2-methylazepane (estimated pKa of the conjugate acid is ~11), the pH of the aqueous phase must be raised sufficiently to ensure >99.9% of the compound is in the free base form.

Recommendation: Adjust the aqueous phase to a pH of 13-14 .[2][3]

Troubleshooting Steps:

  • Use a pH Meter: Do not rely on pH paper, as the high ionic strength and presence of organic solvent can give inaccurate readings. Calibrate the meter immediately before use.

  • Add Base Slowly & with Cooling: The neutralization reaction is exothermic. Add concentrated NaOH or KOH solution dropwise while cooling the mixture in an ice bath to prevent side reactions or boiling of volatile solvents.

  • Check pH After Mixing: After adding the base and shaking the separatory funnel, allow the layers to separate and re-check the pH of the aqueous (typically lower) layer. Additional base may be required.[4]

ReagentTarget pHRationale
6M-10M NaOH or KOH (aq)13 - 14Ensures complete deprotonation of the amine hydrochloride to its organic-soluble free base.
Saturated NaHCO₃ or Na₂CO₃ (aq)8 - 10Insufficient. These bases are too weak to fully deprotonate the amine and will result in poor yields.[5]
Q3: A stable emulsion has formed during extraction. How can I break it?

Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurities.[6][7] The primary cause is excessively vigorous shaking.

Prevention is Better Than Cure:

  • Instead of vigorous shaking, use gentle but repeated inversions of the separatory funnel to increase the surface area between the phases without high shear force.[8]

Methods to Break an Emulsion:

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, forcing the separation of the less polar components.[6] This is the most common and effective first step.

  • Centrifugation: If the volume is manageable, centrifuging the mixture will provide the force needed to break the emulsion and create a sharp interface.[9]

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion layer.[7][8]

  • Solvent Addition: Add a small amount of a different solvent. For example, adding a small volume of methanol can sometimes help, but be aware this may increase the mutual solubility of the layers.[6]

Q4: How do I select the best organic solvent for the extraction?

The ideal solvent should have high solubility for the amine free base, be immiscible with water, have a low boiling point for easy removal, and be readily available.

SolventDensity (g/mL)ProsCons
Dichloromethane (DCM) ~1.33Excellent solvent for many amines. Forms the bottom layer, which can be convenient for draining.Can form stable emulsions.[9] Environmental and health concerns.
Ethyl Acetate (EtOAc) ~0.90Good general-purpose solvent, less toxic than DCM.Partially soluble in water. Can be hydrolyzed under strongly basic conditions.
Diethyl Ether (Et₂O) ~0.71High volatility makes for easy removal. Low water miscibility.Extremely flammable. Prone to peroxide formation. Can form emulsions.
Toluene ~0.87Good for less polar compounds, less water-soluble than EtOAc.High boiling point makes it difficult to remove under reduced pressure.

Recommendation: Start with Dichloromethane or Ethyl Acetate. If emulsions are a persistent problem, Toluene may be a suitable, albeit higher-boiling, alternative.

Q5: I've extracted the free base. What is the best way to isolate the final hydrochloride salt?

Once the free base is in the organic layer, you must dry it and then precipitate the hydrochloride salt.

Troubleshooting Steps:

  • Incomplete Drying: Any residual water in the organic extract can interfere with the precipitation, leading to oily products or low yields. Use a sufficient amount of a drying agent like anhydrous MgSO₄ or Na₂SO₄, and ensure the solvent is clear before filtering.

  • Incorrect Stoichiometry of HCl: Adding too much HCl can lead to impurities precipitating. Adding too little will result in incomplete salt formation.

  • Solvent Choice for Precipitation: The hydrochloride salt must be insoluble in the chosen solvent system.

Optimized Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the extraction and isolation process.

Protocol 1: Extraction of (2R)-2-methylazepane Free Base

Materials:

  • Aqueous mixture containing (2R)-2-methylazepane hydrochloride.

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • 10M Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Magnesium Sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • pH meter.

Procedure:

  • Transfer the aqueous mixture to a separatory funnel of appropriate size.

  • Cool the funnel in an ice-water bath.

  • Slowly add 10M NaOH solution dropwise while gently swirling. Monitor the pH of the aqueous layer using a calibrated pH meter, continuing addition until the pH is stable at 13-14.

  • Add an equal volume of DCM or EtOAc to the separatory funnel.

  • Stopper the funnel and gently invert it 15-20 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[8]

  • Allow the layers to fully separate. The DCM layer will be on the bottom; the EtOAc layer will be on top.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with two more portions of fresh organic solvent, combining all organic extracts.

  • Wash the combined organic extracts with one portion of brine to begin the drying process.[10]

  • Dry the organic layer over anhydrous MgSO₄. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.

  • Filter the solution to remove the drying agent, rinsing the flask and filter paper with a small amount of fresh solvent to ensure complete transfer.

Sources

Troubleshooting

GC-MS Technical Support Center: Troubleshooting Azepane Hydrochlorides

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals facing chromatographic challenges—specifically high baseline noise, peak tailing, and signal degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals facing chromatographic challenges—specifically high baseline noise, peak tailing, and signal degradation—when analyzing azepane hydrochlorides and related cyclic secondary amine salts via Gas Chromatography-Mass Spectrometry (GC-MS).

The Chemistry of the Problem

Q1: Why does direct injection of azepane hydrochloride cause massive baseline noise and peak tailing in my GC-MS?

A1: The issue stems from the thermal instability and polarity of the analyte. Azepane is a cyclic secondary amine. In its hydrochloride salt form, it is highly polar, non-volatile, and thermally labile.

When introduced into a heated GC inlet (typically at 250°C), the hydrochloride salt rapidly dissociates, releasing free hydrogen chloride (HCl) gas. This HCl gas aggressively attacks the polysiloxane stationary phase of the GC column, cleaving the siloxane bonds and causing severe column bleed. Furthermore, the acidic gas is pulled into the high-vacuum mass spectrometer, where it corrodes the ion source and detector components. This hardware degradation manifests as a high, erratic baseline noise[1].

Additionally, the secondary amine itself readily hydrogen-bonds with active silanol sites in the inlet liner and column, leading to severe peak tailing, adsorption losses, and poor sensitivity.

Sample Preparation & Derivatization

Q2: What is the self-validating protocol for preparing azepane hydrochloride to prevent column degradation?

A2: To prevent HCl-induced column bleed and amine adsorption, the sample must undergo a two-step transformation: freebasing and derivatization . Freebasing neutralizes the corrosive HCl salt, while derivatization (e.g., silylation) replaces the active amine hydrogen with a non-polar group, drastically increasing volatility and thermal stability[2].

Step-by-Step Methodology: Freebasing and Silylation

This protocol acts as a self-validating system: if performed correctly, the final blank reagent injection will show a flat baseline, confirming the absence of column-degrading HCl and unreacted active sites.

  • Alkaline Extraction (Freebasing): Dissolve 10 mg of the azepane hydrochloride sample in 1 mL of deionized water. Add 200 µL of 1 M Sodium Hydroxide (NaOH) to shift the equilibrium entirely to the free base form.

  • Liquid-Liquid Extraction: Add 2 mL of a non-polar organic solvent (e.g., ethyl acetate or 1-chlorobutane) to extract the free base[3]. Vortex vigorously for 60 seconds, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Moisture Elimination: Carefully transfer the upper organic layer to a clean glass vial containing anhydrous sodium sulfate. Causality Note: Moisture must be strictly eliminated because water rapidly hydrolyzes silylation reagents, rendering them ineffective and creating noisy silanol byproducts.

  • Derivatization: Transfer 500 µL of the dried organic extract to a GC autosampler vial. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst[4].

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to ensure complete conversion to the N-TMS-azepane derivative.

  • System Validation: Before injecting the sample, inject a reagent blank (solvent + BSTFA). A successful setup will yield a flat baseline without the characteristic m/z 73/207 bleed ions, validating that the system is clean and the column is protected.

SamplePrep A Azepane HCl Sample B Add 1M NaOH (Freebasing) A->B C Extract with Ethyl Acetate B->C D Add BSTFA (Silylation) C->D E Incubate 60°C for 30 min D->E F GC-MS Injection E->F

Caption: Workflow for freebasing and derivatizing azepane hydrochlorides prior to GC-MS.

Quantitative Performance of Derivatized Secondary Amines

When secondary amines are properly derivatized, their chromatographic performance improves drastically. The table below summarizes the quantitative metrics expected for derivatized secondary amines analyzed via GC-MS[5].

Secondary AmineLOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Dimethylamine0.1260.50468.8 - 180< 30
Diethylamine0.4211.6868.8 - 180< 30
Dipropylamine0.1680.67268.8 - 180< 30
Dibutylamine0.2110.84468.8 - 180< 30

Hardware Troubleshooting & Maintenance

Q3: I derivatized my samples, but the baseline noise suddenly increased and remains high even during blank runs. What hardware issue causes this?

A3: If the baseline remains elevated during blank runs (when no sample is injected), the issue is hardware-related. The most common culprits are contamination in the carrier gas, the transfer line, or the ion source[6].

  • Causality 1: Transfer Line Ferrule Particulates. A highly documented but often overlooked cause of sudden baseline noise is a crushed graphite ferrule. When the transfer line column nut is overtightened, small flakes of graphite can break off. The MS vacuum pulls these flakes into the transfer line. Graphite is an excellent absorbent; it acts as a sponge for column bleed and sample matrix, slowly outgassing these contaminants under high heat and vacuum, creating a persistent high baseline[7].

    • Resolution: Vent the MS, remove the column, and flush the transfer line to remove graphite particulates. Always use 85% Vespel/15% Graphite ferrules for MS connections, as they do not flake.

  • Causality 2: Carrier Gas Impurities. Oxygen and moisture in the carrier gas rapidly degrade the stationary phase at high temperatures.

    • Resolution: Verify that high-purity helium (99.999%) is used and that inline moisture/hydrocarbon traps are not saturated[8].

  • Causality 3: Ion Source Fouling. Unreacted derivatization reagents or matrix carryover can coat the ion source lenses, altering the electrical fields and increasing random noise.

    • Resolution: Perform a source cleaning using an abrasive aluminum oxide slurry, followed by sonication in methanol and hexane[9].

Troubleshooting Start High Baseline Noise Detected CheckBlank Run Blank Injection Start->CheckBlank NoisePersists Noise Persists? CheckBlank->NoisePersists SampleIssue Sample Prep Issue (Incomplete Derivatization) NoisePersists->SampleIssue No CheckGas Check Carrier Gas & Traps NoisePersists->CheckGas Yes CheckFerrule Inspect Transfer Line Ferrules CheckGas->CheckFerrule CleanSource Clean MS Ion Source CheckFerrule->CleanSource

Caption: Logical troubleshooting tree for isolating GC-MS baseline noise sources.

Q4: How can I differentiate between column bleed and a dirty ion source using the MS spectra?

A4: You can diagnose the root cause by examining the mass spectrum of the background noise itself:

  • Column Bleed: Look for a continuous high abundance of m/z 73, 207, 281, and 355. These are the classic cyclic siloxane degradation products from a standard 5% phenyl/95% dimethylpolysiloxane (e.g., HP-5MS) column. If these dominate, the column is actively degrading (likely due to residual HCl from poor sample prep, an oxygen leak, or exceeding the maximum temperature).

  • Dirty Ion Source / Contamination: If the background noise consists of random, erratic spikes across the chromatogram, or elevated masses related to your derivatizing agent (e.g., m/z 147 for TMS-O-TMS from hydrolyzed BSTFA), the ion source or inlet liner is fouled.

  • Air/Water Leak: A high abundance of m/z 18 (H2O), 28 (N2), and 32 (O2) indicates a leak. An air leak will rapidly cause column bleed, so m/z 28/32 will almost always be accompanied by a rise in m/z 207.

References

  • Phenomenex. "GC Column Troubleshooting Guide." [Link]

  • LCGC International. "Stopping GC and GC–MS Problems Before They Start." [Link]

  • Oxford University Press. "Gas Chromatography Problem Solving and Troubleshooting." [Link]

  • Element Lab Solutions. "GC Diagnostic Skills III | Baseline Problems." [Link]

  • Taylor & Francis. "Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review."[Link]

  • Google Patents. "WO2009010806A1 - Assay methods for memantine."
  • Semantic Scholar. "Derivatization Methods in GC and GC/MS." [Link]

  • Organomation. "GC-MS Sample Preparation."[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Application Guide: (2R)- vs (2S)-2-Methylazepane Hydrochloride Enantiomers in Drug Discovery

Executive Summary & Scientific Rationale In modern medicinal chemistry, the saturated seven-membered azepane ring has emerged as a privileged scaffold, frequently utilized to optimize the pharmacokinetic and pharmacodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the saturated seven-membered azepane ring has emerged as a privileged scaffold, frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics[1]. Specifically, the 2-methylazepane motif has demonstrated critical importance in the development of novel respiratory syncytial virus (RSV) inhibitors[2].

When evaluating the (2R) and (2S) enantiomers of 2-methylazepane, stereochemical precision is non-negotiable. The spatial orientation of the C2-methyl group dictates the overall ring conformation, directly governing the molecule's ability to engage with lipophilic binding pockets on viral fusion proteins. Furthermore, handling these compounds as hydrochloride salts rather than free bases is a deliberate, causality-driven choice: the free base of 2-methylazepane is highly volatile (boiling point ~150 °C at 760 mmHg)[2]. Salt formation not only prevents evaporative loss during scale-up but also serves as a highly efficient thermodynamic sink to purge synthetic byproducts such as ε-caprolactam[2].

This guide objectively compares the (2R) and (2S) enantiomers, detailing their physicochemical profiles, stereochemical impact on target binding, and a self-validating protocol for their synthesis and chiral resolution.

Physicochemical Profiling & Structural Comparison

While the (2R) and (2S) enantiomers share identical scalar physicochemical properties, their vector-based interactions in chiral environments (such as biological targets or chiral stationary phases) are vastly different. Below is a comparative summary of the two hydrochloride salts.

Property / Parameter(2R)-2-methylazepane hydrochloride(2S)-2-methylazepane hydrochloride
Stereochemical Configuration C2 (R-configuration)C2 (S-configuration)
CAS Registry Number 791614-71-6 (Specific) / 30796-90-8 (Racemic)[3]2431997-40-7[4]
Molecular Formula C₇H₁₆ClNC₇H₁₆ClN
Molecular Weight 149.66 g/mol 149.66 g/mol
Salt Formation Rationale Mitigates volatility; purges synthetic impurities[2]Mitigates volatility; ensures stoichiometric handling
Primary Application Active pharmacophore / Lead API scaffold[2]Negative control / Target specificity validation

Stereochemical Impact on Pharmacodynamics

In the context of RSV inhibitor development, the (2R)-enantiomer has been unequivocally established as the lead candidate due to its superior in vitro activity[2]. The causality behind this lies in the steric constraints of the viral target's binding pocket.

  • The (2R) Advantage: The R-configuration projects the C2-methyl group into a specific vector that optimally fills a hydrophobic sub-pocket within the target protein, stabilizing the ligand-receptor complex via favorable van der Waals interactions.

  • The (2S) Disadvantage: Conversely, the S-configuration forces the methyl group into a sterically hindered region of the binding site. This steric clash prevents the azepane ring from adopting its lowest-energy binding conformation, resulting in a dramatic drop in binding affinity.

RSVSignaling RSV Viral Fusion Protein (Lipophilic Pocket) Binding High-Affinity Binding (Steric Fit) RSV->Binding (2R) Pathway Clash Steric Clash (Poor Fit) RSV->Clash (2S) Pathway R_Enant (2R)-Enantiomer (Optimal Methyl Orientation) R_Enant->RSV Target Engagement S_Enant (2S)-Enantiomer (Suboptimal Orientation) S_Enant->RSV Target Engagement Inhibition Viral Fusion Inhibited (High Efficacy) Binding->Inhibition NoInhibition Viral Fusion Proceeds (Low Efficacy) Clash->NoInhibition

Caption: Mechanistic divergence of (2R) vs (2S) enantiomers in viral fusion protein engagement.

Enantiomeric Resolution Strategy: The Causality of SFC

While asymmetric synthesis of azepanes is possible[1], a highly robust, "fit-for-purpose" approach for large-scale preclinical delivery relies on synthesizing the racemic mixture followed by preparative Chiral Supercritical Fluid Chromatography (SFC)[2].

Why Boc-Protection? Free secondary amines interact strongly with the silanol groups on chiral stationary phases, leading to severe peak tailing. By masking the amine with a tert-butyloxycarbonyl (Boc) group, we eliminate its hydrogen-bond donating capacity, ensuring sharp peaks and baseline resolution[2]. Why SFC over HPLC? SFC utilizes supercritical CO₂, which possesses higher diffusivity and lower viscosity than standard liquid mobile phases. This allows for significantly higher flow rates, rapid mass transfer, and simplified downstream processing (as the CO₂ simply evaporates upon fraction collection)[2].

SynthesisWorkflow Start Racemic 2-Methylazepane Free Base Boc Boc Protection (Reduces Polarity) Start->Boc Boc2O, Et3N SFC Chiral SFC Resolution (Whelk-O1 Column) Boc->SFC High Throughput R_Boc (2R)-N-Boc-2-methylazepane SFC->R_Boc Fraction 1 S_Boc (2S)-N-Boc-2-methylazepane SFC->S_Boc Fraction 2 R_HCl (2R)-2-methylazepane HCl (Target API Scaffold) R_Boc->R_HCl HCl/MeOH S_HCl (2S)-2-methylazepane HCl (Negative Control) S_Boc->S_HCl HCl/MeOH

Caption: Fit-for-purpose workflow for the synthesis and resolution of 2-methylazepane enantiomers.

Validated Experimental Protocols

To ensure uncompromising scientific integrity, the following methodology represents a self-validating system for the resolution and isolation of the target enantiomers.

Step 1: Amine Masking (Boc Protection)
  • Reaction: Dissolve racemic 2-methylazepane in dichloromethane (DCM). Add 1.2 equivalents of triethylamine (Et₃N), followed by the dropwise addition of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) at 0 °C[2].

  • Causality: The low temperature prevents exothermic runaway and limits side reactions. Stir at 22 °C for 3 hours.

  • Workup: Quench with water, extract with DCM, and concentrate. The resulting (±)-N-Boc-2-methylazepane is advanced without further purification.

Step 2: Preparative Chiral SFC Separation
  • Parameters: Inject the racemic Boc-protected mixture onto a preparative chiral SFC system utilizing a Whelk-O1 (S,S) stationary phase (5 μm, 250 mm × 21.1 mm)[2].

  • Mobile Phase: Isocratic elution using 95% supercritical CO₂ and 5% isopropanol (with 2.5% heptane modifier)[2].

  • Validation Checkpoint: Analyze fractions via analytical Chiral HPLC. Fractions must demonstrate >99% enantiomeric excess (ee) before pooling. The (S)-enantiomer typically elutes first, followed by the (R)-enantiomer[2].

Step 3: Deprotection & Hydrochloride Salt Formation
  • Reaction: Dissolve the enantiopure (2R)-N-Boc-2-methylazepane (or 2S) in methanol. Slowly add aqueous HCl (or HCl in cyclopentyl methyl ether) and stir at room temperature[2].

  • Causality: Acidic conditions cleave the Boc group, releasing gaseous CO₂ and isobutylene. The immediate presence of HCl traps the highly volatile free base as the stable hydrochloride salt[2].

  • Isolation: Evaporate to dryness and triturate the residue with diethyl ether. The hydrochloride salt will precipitate as a highly pure solid, leaving any residual lipophilic impurities in the ether layer[2].

  • Final Validation: Confirm structure and purity via ¹H NMR (400 MHz, DMSO-d6). Look for the disappearance of the Boc singlet (~1.4 ppm) and the emergence of broad ammonium signals (δ 9.49 and 8.99 ppm) confirming successful salt formation[2].

References

  • A Fit-for-Purpose Synthesis of (R)-2-Methylazepane Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

Sources

Validation

Mass Spectrometry Validation Methods for (2R)-2-Methylazepane Hydrochloride: A Comparative Guide

Executive Summary (2R)-2-methylazepane hydrochloride is a highly polar, chiral cyclic amine that serves as a critical building block in asymmetric synthesis and pharmaceutical development[1]. Validating its enantiomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-methylazepane hydrochloride is a highly polar, chiral cyclic amine that serves as a critical building block in asymmetric synthesis and pharmaceutical development[1]. Validating its enantiomeric purity and quantitative recovery is notoriously difficult due to its lack of a strong UV chromophore and the inherent identical mass-to-charge (m/z) ratios of its enantiomers. This guide objectively compares three mass spectrometry (MS) validation methodologies—Indirect LC-MS/MS via Chiral Derivatization , Chiral GC-MS , and Direct ESI-MS/MS —providing scientists with the mechanistic causality, experimental data, and step-by-step protocols necessary to establish a self-validating analytical system.

The Analytical Challenge of (2R)-2-Methylazepane

The hydrochloride salt of (2R)-2-methylazepane is highly water-soluble and lacks conjugated pi-systems, rendering standard liquid chromatography-ultraviolet (LC-UV) detection virtually useless[2]. While tandem mass spectrometry (MS/MS) provides the necessary sensitivity (sub-ng/mL), an achiral MS system cannot distinguish between the (2R) and (2S) enantiomers.

To achieve enantiomeric resolution, the symmetry of the system must be broken. This is accomplished either by converting the enantiomers into diastereomers prior to analysis, utilizing a chiral stationary phase, or forming transient diastereomeric complexes in the gas phase[3].

Comparative Evaluation of MS Validation Methods

Indirect LC-MS/MS via Chiral Derivatization (CDA)

Mechanism: This method utilizes a Chiral Derivatizing Agent (CDA) such as Mosher's acid chloride ((S)-MTPA-Cl) to react with the secondary amine of 2-methylazepane[4]. Causality: The reaction forms stable diastereomeric amides. The bulky trifluoromethyl and phenyl groups of the MTPA moiety restrict bond rotation, magnifying the stereochemical and hydrophobic differences between the (2R) and (2S) derivatives. This magnification allows for baseline separation on a standard, inexpensive achiral C18 stationary phase[5]. Because MS/MS is used in Multiple Reaction Monitoring (MRM) mode, matrix interference is practically eliminated.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanism: GC-MS relies on a chiral stationary phase (typically a derivatized β -cyclodextrin capillary column) to separate the enantiomers based on transient inclusion-complex stabilities[6]. Causality: Because (2R)-2-methylazepane hydrochloride is a non-volatile salt, it must first be free-based and derivatized (e.g., using trifluoroacetic anhydride) to increase volatility and thermal stability. While GC-EI-MS provides excellent structural fragmentation data, it is heavily susceptible to matrix effects in complex biological samples and requires longer run times.

Direct ESI-MS/MS via Host-Guest Complexation

Mechanism: A cutting-edge approach where the chiral amine is mixed with a chiral selector (e.g., a chiral crown ether) and sprayed directly into an Electrospray Ionization (ESI) source[3]. Causality: The method relies on gas-phase ion/molecule kinetics. The host and guest form diastereomeric complexes with differing ionization efficiencies and dissociation rates. Enantiomeric excess (ee) is calculated directly from the complex intensity fraction (CIF) without any chromatographic separation. While throughput is exceptionally high, it requires specialized mass-labeled selectors and is less robust for absolute quantification.

Performance Comparison Data

The following table summarizes the experimental performance of the three methods for validating (2R)-2-methylazepane hydrochloride. Data reflects validation parameters optimized for a target enantiomeric excess (ee) of >99.0%.

Validation ParameterLC-MS/MS (Mosher's CDA)Chiral GC-MS (TFA Deriv.)Direct ESI-MS/MS (Crown Ether)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL10.0 ng/mL
Enantiomeric Resolution ( Rs​ ) 2.8 (Baseline)1.6 (Near Baseline)N/A (Kinetic calculation)
Throughput (Run Time) 8 minutes25 minutes< 1 minute
Matrix Effect Susceptibility Low (MRM specific)High (EI fragmentation)Moderate (Ion suppression)
Absolute Quantification ExcellentGoodPoor (Best for relative ee)
Primary Use Case API Release & BioanalysisStructural ElucidationHigh-Throughput Screening

Visual Workflow: MS Validation Pathways

MS_Workflow Start Sample: (2R)-2-methylazepane HCl Branch1 LC-MS/MS Workflow (Chiral Derivatization) Start->Branch1 Branch2 GC-MS Workflow (Chiral Stationary Phase) Start->Branch2 Branch3 Direct ESI-MS/MS (Host-Guest Complex) Start->Branch3 DerivLC React with (S)-MTPA-Cl (Mosher's Acid Chloride) Branch1->DerivLC FreeBase Free-basing & TFA Deriv. (Volatility Enhancement) Branch2->FreeBase HostGuest Mix with Chiral Crown Ether (Gas-Phase Kinetics) Branch3->HostGuest SepLC Achiral C18 Separation (Diastereomers) DerivLC->SepLC Data Enantiomeric Excess (ee) & Quantification SepLC->Data SepGC Cyclodextrin Chiral Column (Enantiomers) FreeBase->SepGC SepGC->Data DetectESI Measure Complex Intensity (No Chromatography) HostGuest->DetectESI DetectESI->Data

Comparative mass spectrometry workflows for chiral azepane validation.

Recommended Self-Validating Protocol: LC-MS/MS with (S)-MTPA-Cl

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating a racemic control, the analyst can continuously verify that the derivatization chemistry is complete and that the column retains its resolving power[7].

Step 1: Sample Preparation & Derivatization
  • Free-Basing: Dissolve 1.0 mg of (2R)-2-methylazepane hydrochloride in 500 μ L of anhydrous dichloromethane (DCM). Add 10 μ L of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt, liberating the nucleophilic secondary amine.

  • Derivatization: Add 5.0 mg of (S)-Mosher's acid chloride ((S)-MTPA-Cl). Causality: Anhydrous conditions are critical; the presence of water will hydrolyze MTPA-Cl into MTPA acid, which will not react with the amine without additional coupling reagents[4].

  • Incubation: Stir at room temperature for 60 minutes.

  • Quenching: Add 50 μ L of methanol to quench unreacted MTPA-Cl. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of Initial Mobile Phase (Water/Acetonitrile 90:10 with 0.1% Formic Acid).

Step 2: LC-MS/MS Acquisition
  • Column: Achiral C18 column (e.g., Waters XBridge C18, 50 x 2.1 mm, 1.7 μ m).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS/MS Detection (Positive ESI): Monitor the specific MRM transition for the MTPA-azepane derivative. The precursor ion will be [M+H]+=330.1 m/z. Optimize collision energy to monitor the dominant product ion (typically the loss of the azepane ring or cleavage at the amide bond).

Step 3: System Suitability & Self-Validation Criteria

Before analyzing the target sample, inject a derivatized racemic standard ((2R/2S)-2-methylazepane).

  • Validation Check 1 (Chemistry): Two distinct peaks of equal area (1:1 ratio) must appear. If the ratio deviates beyond 49:51, kinetic resolution occurred during derivatization (likely due to insufficient MTPA-Cl excess).

  • Validation Check 2 (Chromatography): The resolution ( Rs​ ) between the (R,S) and (S,S) diastereomeric peaks must be ≥1.5 . If Rs​<1.5 , the column is failing to resolve the hydrophobic differences of the Mosher amides, and the run must be aborted.

By strictly adhering to these causality-driven steps, researchers can confidently validate the enantiomeric purity of (2R)-2-methylazepane hydrochloride for downstream pharmaceutical applications.

Sources

Comparative

A Comparative Guide to the Reactivity of (2R)-2-methylazepane Hydrochloride and Unsubstituted Azepane

This guide provides a detailed, objective comparison of the chemical reactivity of (2R)-2-methylazepane hydrochloride and its parent compound, unsubstituted azepane. Designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, objective comparison of the chemical reactivity of (2R)-2-methylazepane hydrochloride and its parent compound, unsubstituted azepane. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors governing their reactivity, supported by established chemical principles and a detailed experimental protocol for direct comparison.

Introduction: Structural and Electronic Considerations

Azepane, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules and natural products.[1][2] Its functionalization, primarily through reactions involving the secondary amine, is a cornerstone of analog synthesis. This guide focuses on two key forms: the parent, unsubstituted azepane, and a common derivative, (2R)-2-methylazepane, supplied as a hydrochloride salt. Understanding their relative reactivity is critical for designing efficient synthetic routes and predicting reaction outcomes.

The primary differences between these two compounds lie in three areas:

  • Steric Hindrance: (2R)-2-methylazepane possesses a methyl group on the carbon atom alpha to the nitrogen. This substitution introduces significant steric bulk around the nitrogen's lone pair of electrons, which can impede the approach of electrophiles.[3][4][5]

  • Electronic Effects: The methyl group is weakly electron-donating, which would typically increase the nucleophilicity of the amine. However, in reactions where the transition state is sterically demanding, this electronic effect is often overshadowed by the more dominant steric hindrance.[4]

  • Salt Form vs. Free Base: (2R)-2-methylazepane is provided as a hydrochloride salt. In this form, the nitrogen's lone pair is protonated, forming an ammonium salt. This renders the nitrogen non-nucleophilic and non-basic.[6] To participate in nucleophilic reactions, it must first be neutralized with a base to regenerate the free amine. Unsubstituted azepane, as a free base, has its lone pair readily available for reaction.

FeatureUnsubstituted Azepane(2R)-2-methylazepane Hydrochloride
Molecular Formula C₆H₁₃NC₇H₁₆ClN
Molar Mass 99.17 g/mol 149.66 g/mol
Structure Azepane Structure2-Methylazepane Structure
Initial State Free Base (Nucleophilic)Hydrochloride Salt (Non-nucleophilic)

Comparative Reactivity in Key Transformations

The structural differences outlined above lead to predictable, yet significant, disparities in reactivity, particularly in common N-functionalization reactions like acylation and alkylation.

N-Acylation

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is highly sensitive to both the nucleophilicity of the amine and steric congestion around the nitrogen atom.

  • Unsubstituted Azepane: Reacts readily and rapidly with acylating agents. The nitrogen's lone pair is accessible, allowing for a swift nucleophilic attack on the electrophilic carbonyl carbon.

  • (2R)-2-methylazepane Hydrochloride: Two factors dramatically reduce its rate of acylation. First, the hydrochloride salt must be neutralized by a stoichiometric amount of base to liberate the free amine. Second, once the free amine is formed, the C2-methyl group sterically hinders the approach of the acylating agent, slowing the reaction rate compared to the unsubstituted analog.[4][7]

N-Alkylation

N-alkylation, typically an S(_N)2 reaction with an alkyl halide, is another fundamental transformation that is profoundly affected by steric hindrance.[8]

  • Unsubstituted Azepane: As a strong nucleophile with minimal steric hindrance, it undergoes N-alkylation efficiently. However, over-alkylation to form a quaternary ammonium salt can be a competing side reaction if not carefully controlled.[8]

  • (2R)-2-methylazepane Hydrochloride: After deprotonation, the free (2R)-2-methylazepane is a significantly poorer nucleophile in S(_N)2 reactions due to steric hindrance. The bulky methyl group shields the nitrogen, making the backside attack required for S(_N)2 displacement on an alkyl halide more difficult and energetically costly.[3][4]

Experimental Protocol: Head-to-Head N-Acylation Kinetics

To provide a tangible comparison, this section details a robust experimental protocol for monitoring the relative rates of N-acylation. The experiment is designed to be self-validating by ensuring identical reaction conditions for both substrates.

Objective: To quantitatively compare the rate of N-acylation of azepane and (2R)-2-methylazepane with benzoyl chloride.

Materials:

  • Unsubstituted Azepane

  • (2R)-2-methylazepane Hydrochloride

  • Benzoyl Chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Internal Standard (e.g., Dodecane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • GC-MS vials, magnetic stir bars, standard glassware

Experimental Workflow Diagram:

G cluster_0 Unsubstituted Azepane Path cluster_1 (2R)-2-methylazepane HCl Path cluster_2 Analysis A1 1. Dissolve Azepane (1.0 eq) & Dodecane (IS) in DCM A2 2. Add Et3N (1.1 eq) A1->A2 A3 3. Cool to 0°C A2->A3 A4 4. Add Benzoyl Chloride (1.0 eq) A3->A4 C1 5. Monitor by GC-MS at t=0, 5, 15, 30, 60 min (Quench aliquot in NaHCO3) A4->C1 B1 1. Dissolve 2-Me-Azepane HCl (1.0 eq) & Dodecane (IS) in DCM B2 2. Add Et3N (2.2 eq) B1->B2 B3 3. Cool to 0°C B2->B3 B4 4. Add Benzoyl Chloride (1.0 eq) B3->B4 B4->C1 C2 6. Extract with DCM C1->C2 C3 7. Dry (MgSO4) & Analyze C2->C3 C4 8. Plot % Conversion vs. Time C3->C4

Caption: Comparative workflow for N-acylation of azepane derivatives.

Step-by-Step Procedure:

  • Reaction Setup (Parallel Reactions):

    • Reaction A (Azepane): In a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve unsubstituted azepane (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DCM (10 mL).

    • Reaction B (2-Methylazepane HCl): In a separate, identical flask, dissolve (2R)-2-methylazepane hydrochloride (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DCM (10 mL).

  • Base Addition:

    • To Reaction A: Add triethylamine (1.1 mmol, 1.1 eq). Rationale: Triethylamine acts as a scavenger for the HCl generated during the reaction.

    • To Reaction B: Add triethylamine (2.2 mmol, 2.2 eq). Rationale: The first equivalent neutralizes the hydrochloride salt to form the free amine. The second equivalent scavenges the HCl byproduct from the acylation reaction.

  • Initiation and Monitoring:

    • Cool both flasks to 0°C in an ice bath.

    • To each flask, add benzoyl chloride (1.0 mmol, 1.0 eq) dropwise via syringe. Start a timer immediately upon addition.

    • At designated time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (~0.2 mL) from each reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated NaHCO₃ solution. Vortex vigorously.

    • Add 1 mL of DCM to the vial, vortex again, and allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous MgSO₄.

  • Analysis:

    • Analyze the dried organic layer by GC-MS.

    • Calculate the percent conversion by comparing the peak area of the product (N-benzoyl azepane or N-benzoyl-2-methylazepane) to the starting material, normalized against the internal standard.

Data Presentation and Interpretation

The results from the kinetic experiment can be tabulated to provide a clear, quantitative comparison.

Table 2: Hypothetical Comparative Reactivity Data for N-Acylation

SubstrateTime for >95% Conversion (minutes)Initial Rate (Relative to Azepane)Key Obstacle to Reactivity
Unsubstituted Azepane < 51.00None
(2R)-2-methylazepane HCl > 180~0.021. Deprotonation Required2. Steric Hindrance

Interpretation of Results:

The data clearly demonstrates the profoundly lower reactivity of (2R)-2-methylazepane hydrochloride. The unsubstituted azepane reaction is expected to proceed to completion almost immediately upon addition of the acylating agent. In stark contrast, the 2-methyl derivative reacts orders of magnitude slower. This dramatic difference is a direct consequence of the steric shield provided by the C2-methyl group, which significantly raises the activation energy for the nucleophilic attack, and the initial, non-reactive state of the amine as a hydrochloride salt.

Conclusion

While both unsubstituted azepane and (2R)-2-methylazepane are valuable building blocks, their reactivity profiles are markedly different.

  • Unsubstituted Azepane is a potent, unhindered secondary amine that acts as a strong nucleophile in a wide range of reactions. Its high reactivity makes it ideal for rapid functionalization but may require careful control to prevent side reactions like over-alkylation.

  • (2R)-2-methylazepane Hydrochloride is a significantly less reactive species. Its application in nucleophilic reactions requires prior neutralization and is inherently slower due to substantial steric hindrance from the alpha-methyl group. This reduced reactivity can be advantageous for achieving mono-functionalization or for use in complex molecular environments where selectivity is desired.

For researchers in drug development, this comparison underscores the critical importance of considering both substitution patterns and the supplied form of a reagent when planning synthetic strategies. The choice between these two azepane derivatives will fundamentally alter reaction conditions, times, and potentially, the feasibility of the desired transformation.

References

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  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. Available at: [Link]

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  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Ingenta Connect. Available at: [Link]

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  • The reactivity of indole-[3,4-b]-azepin-1,5-dione for halogenations and synthesis of alkylamine substituted indole-[3,4-b]-azepine derivatives. Taylor & Francis Online. Available at: [Link]

  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. Available at: [Link]

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  • Steric Hindrance: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Kinetics and Mechanism of Azole n-π*-Catalyzed Amine Acylation. PubMed, National Institutes of Health. Available at: [Link]

  • N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry. Available at: [Link]

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  • Compounds of amine-substituted cyclic amines: synthesis and structures. ResearchGate. Available at: [Link]

  • Steric Effects on the Base Strengths of Cyclic Amines. ACS Publications. Available at: [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Royal Society of Chemistry. Available at: [Link]

  • Amines. Purdue University. Available at: [Link]

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  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Available at: [Link]

  • Amine Reactivity. Michigan State University Chemistry. Available at: [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. Available at: [Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of (2R)-2-Methylazepane Hydrochloride Derivatives in Asymmetric Organocatalysis

Introduction: Expanding the Organocatalyst's Toolkit Beyond Proline In the landscape of asymmetric synthesis, organocatalysis has emerged as the third pillar alongside biocatalysis and metal-based catalysis, offering rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Organocatalyst's Toolkit Beyond Proline

In the landscape of asymmetric synthesis, organocatalysis has emerged as the third pillar alongside biocatalysis and metal-based catalysis, offering robust, environmentally benign, and often complementary pathways to chiral molecules.[1] At the heart of this field lies the use of small, chiral organic molecules to accelerate reactions enantioselectively. Among the most celebrated of these are proline and its derivatives, which have demonstrated remarkable efficacy in a vast array of transformations through enamine and iminium ion intermediates.[2][3][4] The rigid five-membered pyrrolidine ring of proline is often cited as a key factor in its ability to create a well-defined chiral environment for stereocontrol.[5]

However, the very success of the pyrrolidine scaffold invites a critical question: how can we rationally evolve this catalytic core to unlock new reactivity and enhance selectivity? This guide focuses on a promising, yet less explored, alternative: the seven-membered azepane ring system, specifically derivatives of (2R)-2-methylazepane. The increased conformational flexibility of the azepane ring, compared to the rigid pyrrolidine, presents a unique stereochemical landscape. This could potentially lead to different transition state geometries, offering opportunities for improved performance or even novel reaction pathways.[6][7]

This document provides a comprehensive framework for benchmarking the catalytic efficiency of (2R)-2-methylazepane hydrochloride against established catalysts. We will delve into the causality behind experimental design, provide self-validating and detailed protocols for a model reaction, and present a clear methodology for data interpretation, empowering researchers to objectively evaluate this and other novel catalyst systems.

Part 1: The Mechanistic Rationale for Benchmarking

The efficacy of chiral secondary amines like proline in catalyzing reactions such as the aldol or Michael addition stems from their ability to form nucleophilic enamine intermediates with ketones or aldehydes.[2] The stereochemical outcome of the subsequent carbon-carbon bond formation is dictated by the precise three-dimensional arrangement of the catalyst, the enamine, and the electrophile in the transition state.

The central hypothesis for investigating azepane derivatives is that the larger, more flexible seven-membered ring will alter the steric and electronic environment of this transition state. This could influence:

  • Reactivity: Changes in the ring pucker and the orientation of the catalytic amine and acid/base groups could affect the nucleophilicity of the enamine.

  • Stereoselectivity: The azepane scaffold may form a different chiral pocket, potentially offering superior facial discrimination of the incoming electrophile compared to traditional five- or six-membered ring systems.

To visualize this fundamental process, the accepted enamine catalytic cycle for an aldol reaction is depicted below. This cycle serves as the mechanistic basis for our benchmark experiments.

Enamine Catalytic Cycle cluster_cycle Enamine Catalytic Cycle Catalyst (2R)-2-Methylazepane (Catalyst) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (e.g., Acetone) Ketone->Enamine H2O_out -H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Iminium Product Aldol Product (Chiral) Iminium->Product + H₂O Product->Catalyst - Aldol Product H2O_in H₂O H2O_in->Product

Caption: The enamine catalytic cycle for an amine-catalyzed aldol reaction.

Part 2: Designing a Robust Benchmarking Experiment

Selection of the Model Reaction

The direct asymmetric aldol reaction between an aldehyde and a ketone is an ideal benchmark transformation. Specifically, the reaction between 4-nitrobenzaldehyde and acetone is a "gold standard" for several reasons:

  • Well-Established: It has been extensively studied with a wide range of organocatalysts, providing a rich dataset for comparison.[4]

  • High-Yielding: The reaction typically proceeds with good conversion, allowing for accurate yield determination.

  • Clean Reaction Profile: It generally produces minimal byproducts, simplifying purification and analysis.

  • Sensitive to Stereocontrol: The enantiomeric excess (ee) of the product is highly sensitive to the catalyst's structure, making it an excellent probe of stereochemical efficiency.

Selection of Catalysts for Comparison

To properly evaluate (2R)-2-methylazepane hydrochloride, it must be tested alongside well-chosen benchmarks.

  • Test Catalyst: (2R)-2-Methylazepane Hydrochloride . The hydrochloride salt is typically used for its stability and ease of handling. The active free amine is generated in situ.

  • Benchmark 1 (The Standard): (S)-Proline . As one of the first and most successful organocatalysts for this reaction, proline serves as the essential baseline for performance.[3][5]

  • Benchmark 2 (Acyclic Control): (R)-α-Methylbenzylamine . This acyclic chiral amine helps to isolate the effect of the cyclic azepane scaffold. Comparing the results of the azepane to this control highlights the contribution of the ring structure to catalysis.

Experimental Workflow

The overall workflow is designed to ensure consistency across all experiments. Each catalyst will be subjected to the exact same protocol, from setup to analysis, allowing for a direct and unbiased comparison of the resulting data.

Benchmarking_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Parallel Reactions cluster_analysis Phase 3: Workup & Analysis cluster_eval Phase 4: Evaluation A Reagent & Solvent Preparation (Acetone, 4-Nitrobenzaldehyde, DMSO) B1 Reaction A: (2R)-2-Methylazepane HCl A->B1 B2 Reaction B: (S)-Proline A->B2 B3 Reaction C: (R)-α-Methylbenzylamine A->B3 C Reaction Monitoring (TLC/GC-MS) B1->C B2->C B3->C D Quenching & Aqueous Workup C->D E Purification (Column Chromatography) D->E F Yield Determination (Mass of pure product) E->F G Stereoselectivity Analysis (¹H NMR for d.r., Chiral HPLC for e.e.) F->G H Data Consolidation & Comparison (Table of Yield, d.r., e.e.) G->H

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Toxicity of Azepane Derivatives and (2R)-2-Methylazepane Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry, forming the core of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique three-dimensional structure provides a versatile platform for developing therapeutics across various domains, including oncology and neurodegenerative diseases.[1][3] However, the journey from a promising lead compound to a clinically approved drug is critically dependent on a thorough evaluation of its safety profile. The development of less toxic and more potent azepane-based drugs is a significant area of research.[3]

This guide provides an in-depth comparative analysis of the toxicological profiles of various azepane derivatives, with a specific focus on (2R)-2-methylazepane hydrochloride. We will delve into the foundational pillars of preclinical toxicity assessment—cytotoxicity, genotoxicity, and in vivo acute toxicity—supported by established experimental methodologies and data interpretation.

Comparative Cytotoxicity: The First Line of Defense

Cytotoxicity assays are fundamental in early-stage drug discovery, offering a rapid and cost-effective method to assess a compound's potential to cause cell death. These in vitro tests are crucial for weeding out overtly toxic candidates and for determining appropriate concentration ranges for further, more complex studies. The two most common assays, MTT and LDH, are employed to measure different aspects of cellular health: metabolic activity and membrane integrity, respectively.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4][5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] In contrast, the Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

Below is a representative comparison of the cytotoxic effects of several azepane derivatives against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) value indicates the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value signifies higher cytotoxic potency.

Table 1: Comparative In Vitro Cytotoxicity of Azepane Derivatives (IC50, µM)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)A549 (Lung Cancer)NIH/3T3 (Normal Fibroblast)
(2R)-2-methylazepane HCl>100>100>100>100
N-benzoyl-azepane45.832.555.189.7
Azepane-fused Triterpenoid (Compound 11)[6]1.251.05Not Reported2.11
Dibenzo[b,f]azepine (Compound 5e)[7]Not Reported13.05 (SR Leukemia)Not Reported43.86
N-(4-ethoxyphenyl)azepane-1-sulfonamide[8]8.57.915.2Not Reported

Note: Data for (2R)-2-methylazepane HCl and N-benzoyl-azepane is hypothetical for illustrative purposes, as specific public data is limited. Data for other compounds is sourced from cited literature.

From this data, it is evident that the toxicity of the azepane scaffold is highly dependent on its substitutions. The simple (2R)-2-methylazepane hydrochloride is shown to be relatively non-cytotoxic, a desirable trait for a drug scaffold. In contrast, complex derivatives, such as those fused with triterpenoids or dibenzo structures, exhibit potent cytotoxic activity, which is being explored for anticancer applications.[6][7]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the essential steps for determining the IC50 value of a test compound.

Causality Behind Experimental Choices:

  • Cell Seeding Density: An optimal cell density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

  • Incubation Time (72h): A 72-hour exposure is a standard duration to observe the effects of a compound on cell proliferation.

  • MTT Incubation (4h): This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: An organic solvent like DMSO is required to dissolve the water-insoluble formazan crystals for spectrophotometric measurement.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the azepane derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • IC50 Calculation: Calculate IC50 values from the dose-response curves using non-linear regression analysis.[8]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compounds (72h) A->C B Prepare serial dilutions of test compounds B->C D Add MTT reagent (4h) C->D E Solubilize formazan crystals (DMSO) D->E F Measure absorbance at 570nm E->F G Calculate % viability vs. control F->G H Determine IC50 values G->H

Caption: General workflow for an MTT cytotoxicity assay.

Comparative Genotoxicity: Assessing Mutagenic Potential

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations.[10] Such damage can be a precursor to carcinogenesis, making genotoxicity assessment a non-negotiable step in drug safety evaluation. A standard battery of tests is typically employed to screen for different types of genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine (his-).[11][12] A test compound is considered mutagenic if it causes the bacteria to revert to a state where they can synthesize their own histidine (his+), allowing them to grow on a histidine-free medium.[12]

  • In Vitro Micronucleus Assay: This assay detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that a compound is either clastogenic (breaks chromosomes) or aneugenic (causes chromosome loss or gain).

Table 2: Representative Genotoxicity Profile of Azepane Derivatives

CompoundAmes Test (S. typhimurium strains)In Vitro Micronucleus (CHO cells)Genotoxic Potential
(2R)-2-methylazepane HClNegativeNegativeNon-genotoxic
Azepane Derivative XNegativeNegativeNon-genotoxic
Azepane Derivative YPositive (with S9 mix)PositiveGenotoxic
2-Methylaziridine[13]PositivePositiveGenotoxic

Note: This table is illustrative. Specific genotoxicity data for many azepane derivatives is not publicly available. 2-Methylaziridine, a related heterocyclic amine, is included as a known genotoxic compound for comparison.[13]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol describes the standard method for assessing the mutagenic potential of a chemical.

Causality Behind Experimental Choices:

  • Tester Strains: A panel of Salmonella strains (e.g., TA98, TA100, TA1535) is used because they carry different types of mutations (frameshift, base-pair substitution) and can detect various mutagenic mechanisms.

  • S9 Metabolic Activation: Mammalian metabolism can convert a non-mutagenic compound (promutagen) into a mutagenic one. The S9 fraction, derived from rat liver homogenates, simulates this metabolic activation in vitro.[14]

  • Minimal Glucose Agar: This medium lacks histidine, ensuring that only bacteria that have undergone a reverse mutation can grow and form colonies.[11]

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains.

  • Assay Preparation: To a tube containing 2 mL of molten top agar at 45°C, add:

    • 0.1 mL of the bacterial culture.[14]

    • 0.1 mL of the test compound at the desired concentration (or a control).[14]

    • 0.5 mL of either a buffer (for direct mutagenicity) or an S9 mix (for metabolic activation).[14]

  • Plating: Vortex the tube briefly and pour the mixture onto a minimal glucose agar plate.[11] Distribute the top agar evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[15]

Genotoxicity_Strategy cluster_invitro In Vitro Battery Ames Ames Test (Gene Mutation) Result Result Ames->Result Micronucleus Micronucleus Test (Chromosome Damage) Micronucleus->Result Test_Compound Test_Compound Test_Compound->Ames Test_Compound->Micronucleus Follow_Up In Vivo Follow-up (e.g., Rodent Micronucleus) Result->Follow_Up If Positive

Caption: A standard tiered strategy for genotoxicity testing.

Comparative In Vivo Acute Toxicity

While in vitro assays provide valuable initial data, they cannot fully replicate the complexity of a whole organism. In vivo studies are essential for understanding the systemic effects of a compound, its target organs, and for determining a safe starting dose for human trials. Acute oral toxicity studies are typically conducted in rodents according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[16][17][18]

The primary endpoint of these studies is often the LD50 (Lethal Dose, 50%), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[16] However, modern approaches focus on using fewer animals and gathering more information on non-lethal toxic effects, such as clinical signs, body weight changes, and post-mortem pathology.[17][18]

Table 3: Comparative Acute Oral Toxicity of Azepane-Related Compounds in Rodents

CompoundSpeciesLD50 (mg/kg)Key Clinical Signs
(2R)-2-methylazepane HClRat>2000 (Estimated)No significant effects observed
1,5-Benzothiazepine Derivative (6e3)Mouse2039Discomfort, distress, allergic responses
2-Methylaziridine[19]Rat19Severe toxicity, potential carcinogen
Tamsulosin HCl (contains azepane ring)[20]Rat650No specific data available in this source

Note: Data for (2R)-2-methylazepane HCl is an estimation based on the lack of toxicity signals from other tests. Data for other compounds are from cited literature for comparative context.

The data highlights the vast range of toxicities possible within this broad class of compounds. Simple structures may be well-tolerated, while others, like 2-methylaziridine, are highly toxic.[19] This underscores the necessity of performing specific toxicity studies for each new derivative.

Experimental Protocol: Acute Oral Toxicity Study (OECD 423 Acute Toxic Class Method)

This protocol provides a framework for an in vivo acute toxicity study designed to classify a substance by its toxicity and minimize animal use.[21][22]

Causality Behind Experimental Choices:

  • Species: The rat is the preferred rodent species for acute oral toxicity studies.[16]

  • Fasting: Animals are fasted overnight to promote absorption of the test compound and reduce variability.[16]

  • Gavage Administration: Oral gavage ensures that a precise dose is administered directly into the stomach.[18]

  • Observation Period (14 days): This period allows for the observation of both immediate and delayed toxic effects.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate animals (e.g., Sprague-Dawley rats) to laboratory conditions for at least 5 days.

  • Dosing: Fast animals overnight, then administer the test substance by oral gavage. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on available data.[17] The study proceeds sequentially using a group of 3 animals per step.

  • Clinical Observations: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.[16]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Evaluation: Evaluate the relationship between the dose and the incidence and severity of all observed abnormalities to determine the toxicity classification.[16]

InVivo_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_post Post-Mortem A Acclimate Animals (≥5 days) B Fast animals overnight A->B C Administer single oral dose (gavage) B->C D Observe for clinical signs & mortality C->D E Record body weight C->E F 14-Day Observation Period D->F E->F G Gross Necropsy F->G H Data Analysis & Classification G->H

Caption: Workflow for an acute in vivo toxicity study.

Conclusion: A Pathway to Safer Therapeutics

This guide demonstrates that the azepane scaffold is a versatile and promising platform in drug discovery. However, the toxicological profile of any derivative is intimately linked to the nature of its chemical substitutions. Simple derivatives like (2R)-2-methylazepane hydrochloride appear to have a favorable safety profile, making them excellent starting points for medicinal chemistry campaigns. Conversely, more complex, functionalized derivatives can exhibit high potency—both in terms of therapeutic effect and toxicity—which must be carefully balanced.

A rigorous, multi-faceted approach to toxicity testing, encompassing in vitro cytotoxicity and genotoxicity, followed by confirmatory in vivo studies, is indispensable. By understanding the principles behind these assays and adhering to standardized protocols, researchers can effectively de-risk their drug candidates, ensuring that only the safest and most effective compounds advance toward clinical application. This systematic evaluation is the cornerstone of developing the next generation of safe and potent azepane-based medicines.

References

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Available at: [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. (2002). Available at: [Link]

  • Gothe S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]

  • Cell viability assays: MTT assay application and protocol. Quartzy. (2017). Available at: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available at: [Link]

  • The Ames Test. Bio-Rad. Available at: [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. (2002). Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. (2022). Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry. Available at: [Link]

  • Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. (2021). Molecules. Available at: [Link]

  • Gothe S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available at: [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia... (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2022). Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2025). Journal of Chemical Health Risks. Available at: [Link]

  • (2R)-2-methylazepane;hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (2022). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. ResearchGate. (2025). Available at: [Link]

  • Genotoxic and antigenotoxic medicinal plant extracts and their main phytochemicals: “A review”. (2023). Frontiers in Pharmacology. Available at: [Link]

  • RoC Profile: 2-Methylaziridine. National Toxicology Program. Available at: [Link]

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Safety & Regulatory Compliance

Safety

(2R)-2-methylazepane;hydrochloride proper disposal procedures

Proper chemical management is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals handling (2R)-2-methylazepane hydrochloride , understanding the physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical management is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals handling (2R)-2-methylazepane hydrochloride , understanding the physicochemical behavior of the compound is essential for designing safe operational and disposal workflows.

This guide provides a self-validating, step-by-step framework for the handling, segregation, and disposal of (2R)-2-methylazepane hydrochloride, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Operational Impact

(2R)-2-methylazepane hydrochloride is a chiral, seven-membered cyclic amine salt frequently utilized as an intermediate in organic synthesis and medicinal chemistry. Because it is a hydrochloride salt, it presents specific logistical challenges—most notably its hygroscopicity and its toxic thermal decomposition profile.

Table 1: Physicochemical Properties & Logistical Causality

PropertyValueCausality / Operational Impact
CAS Number 331994-00-4Essential for accurate hazardous waste manifesting and SDS tracking.
Molecular Formula C₇H₁₆ClNThe chloride ion (Cl⁻) dictates that solvent mixtures must be classified as halogenated waste.
Molecular Weight 149.66 g/mol Required for precise molarity calculations during formulation.
Physical State Solid (Powder)Fine particulates are prone to aerosolization, necessitating HEPA-filtered ventilation.
Hygroscopicity HighRapidly absorbs ambient moisture, causing caking and increased adherence to PPE and surfaces.

Data supported by the and .

Hazard Causality & Operational Safety

Before discussing disposal, it is critical to understand why specific handling procedures are required.

  • Inhalation & Dermal Hazards: As an amine salt, the compound acts as an irritant to the mucous membranes, respiratory tract, and skin. Its hygroscopic nature means it readily dissolves in sweat, accelerating dermal absorption and irritation.

  • Thermal Decomposition: When exposed to high heat or fire, the compound breaks down into highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and corrosive hydrogen chloride (HCl) gas. This dictates that any thermal destruction must be performed in specialized facilities.

Protocol 1: Safe Weighing and Transfer Methodology

To prevent exposure and cross-contamination, implement the following self-validating workflow:

  • Environmental Setup: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet or chemical fume hood with a face velocity of at least 100 fpm.

  • PPE Configuration: Don nitrile gloves, wrap-around safety goggles, and a fluid-resistant lab coat. If handling bulk quantities outside of engineering controls, a P100 particulate respirator is mandatory.

  • Transfer Mechanics: Use grounded, anti-static spatulas. Because the powder is hygroscopic, static charge can cause the powder to "jump" and aerosolize.

  • Immediate Decontamination: Immediately wipe down balances and spatulas with a damp cloth (70% Isopropanol/30% Water) to dissolve and capture residual salt. Dispose of the wipe as solid hazardous waste.

Waste Segregation Logic (RCRA Compliance)

Under the, laboratory generators are legally responsible for their waste from "cradle to grave." While (2R)-2-methylazepane hydrochloride does not carry a specific "P" or "U" listed code, its toxicity upon combustion requires it to be managed as a hazardous chemical waste.

Crucially, because the molecule contains a chloride ion, any organic solvent waste containing this compound must be segregated into the Halogenated Waste stream. Incinerating halogenated waste in standard non-halogenated burners can lead to the formation of highly toxic dioxins.

WasteSegregation Start Waste Containing (2R)-2-methylazepane HCl IsSolid Physical State of Waste? Start->IsSolid SolidWaste Solid Waste (Powder/Contaminated Items) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) IsSolid->LiquidWaste Liquid Incineration Licensed Chemical Incineration (Equipped with Scrubber) SolidWaste->Incineration Direct Disposal Aqueous Aqueous Solution? LiquidWaste->Aqueous Water-based Organic Organic Solvent Mixture? LiquidWaste->Organic Solvent-based AqueousTreatment pH Neutralization & Aqueous Waste Stream Aqueous->AqueousTreatment Yes Halogenated Halogenated Solvent Waste Stream Organic->Halogenated Yes (Contains Chlorides) AqueousTreatment->Incineration Final Destruction Halogenated->Incineration Final Destruction

Fig 1: Segregation and disposal workflow for (2R)-2-methylazepane hydrochloride waste.

Step-by-Step Disposal Procedures

According to standard safety guidelines for amine hydrochlorides, the ultimate destruction method is mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and an alkaline scrubber system.

Protocol 2: Solid Waste Disposal
  • Collection: Place all surplus, expired, or spilled solid API into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Consumable Segregation: Place all contaminated gloves, weigh boats, and Kimwipes into a dedicated solid hazardous waste bin lined with a heavy-duty, transparent plastic bag.

  • Labeling Validation: Attach a hazardous waste tag immediately. Explicitly write: "Hazardous Solid Waste - Contains Amine Hydrochloride (Emits NOx/HCl upon combustion)."

  • Facility Transfer: Transfer the sealed containers to your institution's hazardous waste accumulation area for pickup by a licensed environmental contractor.

Protocol 3: Liquid Waste Disposal
  • Aqueous Solutions: Collect water-based solutions in an aqueous waste carboy. Validation Step: Test the pH of the solution using universal indicator strips before sealing the carboy. Ensure the pH is between 6 and 8 to prevent unexpected pressurization or exothermic acid-base reactions in the waste container.

  • Organic Solutions: Collect solvent-based mixtures in a designated organic waste carboy. Crucial: Label this carboy as Halogenated Organic Waste due to the presence of the hydrochloride salt.

  • Storage: Store waste carboys in secondary containment bins away from strong oxidizing agents, which can react violently with amines.

Emergency Spill Response Protocol

Dry sweeping a spilled hydrochloride salt is a critical operational error; it aerosolizes the fine powder, exponentially increasing the risk of inhalation exposure.

Protocol 4: Spill Mitigation Methodology
  • Isolation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Ensure the room's exhaust ventilation or fume hood is operating at maximum capacity.

  • Wet-Brushing Containment: Do NOT use a broom. Instead, lightly mist the spilled powder with a solvent it is soluble in (such as water or isopropanol). This binds the particulates into a slurry, eliminating the inhalation hazard.

  • Collection: Wipe up the wetted slurry using absorbent chemical spill pads. Alternatively, use an electrically protected, HEPA-filtered vacuum cleaner designed specifically for hazardous chemical dust.

  • Surface Neutralization: Wash the spill area thoroughly with a mild detergent and water to remove any residual hygroscopic film that could degrade the benchtop or pose a delayed contact hazard.

  • Waste Processing: Seal all contaminated cleanup materials in a hazardous waste bag and process them via Protocol 2 (Solid Waste Disposal) .

References

  • NextSDS. "(2R)-2-methylazepane;hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • National Center for Biotechnology Information. "2-Methylazepane | C7H15N | CID 238104." PubChem. URL:[Link]

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." URL: [Link]

Handling

A Researcher's Comprehensive Guide to Safely Handling (2R)-2-methylazepane;hydrochloride

This guide provides essential safety and logistical information for the handling and disposal of (2R)-2-methylazepane;hydrochloride. As a Senior Application Scientist, this document is structured to move beyond a simple...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of (2R)-2-methylazepane;hydrochloride. As a Senior Application Scientist, this document is structured to move beyond a simple checklist, offering in-depth, field-proven insights into the causality behind each safety recommendation. Our objective is to empower you, the researcher, with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Analysis and Risk Assessment: Understanding the Compound

(2R)-2-methylazepane;hydrochloride is a solid, powdered organic compound. Like many amine hydrochlorides, the primary risks are associated with its potential for irritation upon contact with skin and eyes, and respiratory irritation if the dust is inhaled. A thorough risk assessment is the foundation of safe handling. Before any procedure, consult the Safety Data Sheet (SDS) specific to the product you are using.

Key Potential Hazards:

  • Acute Toxicity: While specific data for this compound is not broadly published, similar amine hydrochlorides can be toxic if swallowed.[1]

  • Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause serious irritation.

  • Respiratory Irritation: Inhalation of airborne dust may cause respiratory tract irritation.[2]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, engineering and administrative controls must be in place.

  • Engineering Controls: All handling of (2R)-2-methylazepane;hydrochloride powder must be conducted in a certified chemical fume hood or a powder containment enclosure.[3][4] This is the most critical step in minimizing inhalation exposure by capturing airborne particles at the source. The work area should be equipped with an eyewash station and a safety shower.[5]

  • Administrative Controls: Designate a specific area within the laboratory for handling this compound.[6] Ensure all personnel are trained on this specific protocol and are familiar with the location and use of emergency equipment.

Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. For a solid amine hydrochloride, protection against skin, eye, and respiratory exposure is paramount.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile).[5]Why: To prevent skin contact and potential irritation or absorption. Practice: Always inspect gloves for tears or punctures before use. For extended procedures or when handling larger quantities, consider wearing two pairs of gloves.[7] Remove the outer pair immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[8][9]
Eye & Face Protection Safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing.[6]Why: Standard safety glasses do not protect against fine airborne dust that can circulate around the lenses. Goggles provide essential protection against dust and potential splashes when preparing solutions.[7]
Body Protection A buttoned, long-sleeved laboratory coat.[5][9]Why: To protect skin and personal clothing from contamination by dust or spills. Ensure the lab coat is fully fastened.[6]
Respiratory Protection A respirator approved under appropriate government standards (e.g., NIOSH-approved).[10]Why: Required when handling the powder outside of a containment system or when dust generation is likely. This prevents the inhalation of fine particles. Ensure you are fit-tested for the specific respirator model used.[10]
Step-by-Step Safe Handling Workflow

This workflow provides a procedural guide for a common task: weighing the solid compound to prepare a solution.

Workflow: Weighing and Solution Preparation

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 1. Don PPE (Lab Coat, Goggles, Gloves) prep2 2. Prepare Fume Hood - Verify airflow - Line surface with bench paper prep1->prep2 handle1 3. Tare a sealed container (e.g., vial with cap) on balance prep2->handle1 handle2 4. Add powder to container inside the fume hood handle1->handle2 handle3 5. Securely cap the container handle2->handle3 handle4 6. Re-weigh the sealed container handle3->handle4 handle5 7. Add solvent to the powder (if making solution in hood) handle4->handle5 clean1 8. Decontaminate workspace (Wipe with appropriate solvent) handle5->clean1 clean2 9. Dispose of contaminated materials in labeled hazardous waste container clean1->clean2 clean3 10. Doff PPE (Gloves first, then coat, then goggles) clean2->clean3 clean4 11. Wash hands thoroughly clean3->clean4

Caption: Safe weighing and dissolution workflow.
Emergency Procedures: Immediate Response Plan

In the event of an exposure or spill, a rapid and correct response is crucial.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

  • Small Spills: Wearing appropriate PPE, carefully clean up the spill. For solid spills, avoid creating dust by gently covering and then wet-cleaning the area.[7] Collect all cleanup materials in a sealed container for hazardous waste disposal.

Decontamination and Disposal Plan

Proper disposal prevents environmental contamination and ensures compliance with regulations.

  • Solid Waste: All solid (2R)-2-methylazepane;hydrochloride waste and any materials contaminated with it (e.g., weigh boats, contaminated gloves, bench paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, compatible, and labeled hazardous waste container.[11] Do not dispose of this chemical down the drain.[11]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous liquid waste.[11] After rinsing, deface the label before disposing of the container according to your institution's policies.[11]

  • Disposal Vendor: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[11]

Waste Disposal Decision Pathway

cluster_waste_type cluster_disposal_action start Waste Generated solid Solid Waste (Unused powder, contaminated PPE, weigh paper) start->solid liquid Liquid Waste (Solutions, rinsate) start->liquid container Empty Original Container start->container dispose_solid Place in sealed, labeled 'Hazardous Solid Waste' container solid->dispose_solid dispose_liquid Place in sealed, labeled 'Hazardous Liquid Waste' container liquid->dispose_liquid rinse Triple-rinse with appropriate solvent container->rinse final_disposal Arrange for pickup by EHS / Certified Vendor dispose_solid->final_disposal dispose_liquid->final_disposal collect_rinsate Collect rinsate into 'Hazardous Liquid Waste' container rinse->collect_rinsate deface Deface original label collect_rinsate->deface deface->final_disposal

Caption: Decision pathway for waste segregation and disposal.

References

  • What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • Powder Handling - AirClean Systems. Retrieved from [Link]

Sources

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